In-Depth Technical Guide: CK1-IN-4 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action for the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. The information present...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. The information presented herein is intended to support research and drug development efforts by providing detailed data, experimental protocols, and visual representations of the inhibitor's biological context.
Core Compound Properties
CK1-IN-4, also identified as Compound 59 in the work by Grieco et al. (2024), is a small molecule inhibitor belonging to the 7-amino-[1][2][3]triazolo[1,5-a][1][4][5]triazine chemical class.[1][2] It has been characterized as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ).[1][6]
Quantitative Data
The inhibitory activity of CK1-IN-4 has been primarily characterized against CK1δ. A comprehensive kinase selectivity profile against a broader panel of kinases is not yet publicly available.
Note: The IC50 value represents the concentration of CK1-IN-4 required to inhibit 50% of the enzymatic activity of CK1δ in a biochemical assay. Further studies are required to determine the inhibitor's selectivity against other CK1 isoforms (α, ε, γ) and a wider range of protein kinases.
Mechanism of Action and Signaling Pathways
CK1-IN-4 exerts its effects by inhibiting the catalytic activity of CK1δ, a key serine/threonine kinase involved in the regulation of multiple critical cellular signaling pathways.[1][7][8] By blocking the ATP-binding pocket of CK1δ, CK1-IN-4 prevents the phosphorylation of downstream substrates, thereby modulating the activity of these pathways.[2]
Wnt/β-catenin Signaling Pathway
CK1δ plays a crucial, albeit complex, role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1δ, in concert with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5][7] Inhibition of CK1δ by CK1-IN-4 is expected to disrupt this process, leading to the stabilization and accumulation of β-catenin. This, in turn, would allow β-catenin to translocate to the nucleus and activate the transcription of TCF/LEF target genes.
For Researchers, Scientists, and Drug Development Professionals Core Target and Mechanism of Action CK1-IN-4 is an ATP-competitive inhibitor primarily targeting Casein Kinase 1 delta (CK1δ) , a serine/threonine kinase im...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Core Target and Mechanism of Action
CK1-IN-4 is an ATP-competitive inhibitor primarily targeting Casein Kinase 1 delta (CK1δ) , a serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] The inhibitory activity of CK1-IN-4 against CK1δ has been quantified with an IC50 value of 2.74 μM .[1][2] Computational modeling suggests that CK1-IN-4 interacts with the hinge region of the CK1δ ATP-binding site, with a key bidentate hydrogen bond formed with the backbone of Leu85, a characteristic interaction for ATP-competitive inhibitors. This interaction blocks the binding of ATP, thereby preventing the phosphorylation of CK1δ substrates.[2]
Quantitative Data
The following table summarizes the known inhibitory activity of CK1-IN-4. At present, a broad kinase selectivity profile against other CK1 isoforms and a wider kinase panel is not publicly available.
This protocol outlines a standard radiometric assay to determine the IC50 value of CK1-IN-4 against CK1δ.
Materials:
Recombinant human CK1δ (e.g., N-terminal GST-tagged)
CK1δ substrate (e.g., α-casein or a specific peptide substrate)
[γ-³²P]ATP or [γ-³³P]ATP
Non-radiolabeled ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
CK1-IN-4 (dissolved in DMSO)
Phosphoric acid (for stopping the reaction)
P81 phosphocellulose paper or similar filter membrane
Scintillation counter and scintillation fluid
Procedure:
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a defined concentration of the CK1δ substrate, and the desired concentration of ATP (often at or near the Km for ATP).
Inhibitor Addition: Add varying concentrations of CK1-IN-4 (or DMSO as a vehicle control) to the reaction mixture.
Enzyme Addition: Initiate the kinase reaction by adding recombinant CK1δ to the mixture.
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range of enzyme activity.
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
Quantification: Measure the amount of incorporated radioactivity on the filter papers using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of CK1-IN-4 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a cell-based assay to evaluate the neuroprotective effects of CK1-IN-4 against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.
Materials:
SH-SY5Y human neuroblastoma cells
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard conditions. To induce a more neuron-like phenotype, differentiate the cells with a suitable agent like retinoic acid for a specified period.
Compound Treatment: Pre-treat the differentiated cells with various concentrations of CK1-IN-4 (and a vehicle control) for a defined duration.
Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent such as ethacrynic acid to induce cell death.
Incubation: Co-incubate the cells with the neurotoxin and CK1-IN-4 for a specified time (e.g., 24 hours).
Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay. This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan (B1609692) product and measurement of absorbance at the appropriate wavelength.
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control cells (treated with vehicle only). A significant increase in cell viability in the presence of CK1-IN-4 compared to the neurotoxin-only treated cells indicates a neuroprotective effect.
Signaling Pathways and Visualizations
CK1δ is a key regulator in several critical signaling pathways. While the direct effects of CK1-IN-4 on these pathways have not been extensively characterized, its inhibition of CK1δ is predicted to modulate their activity.
Wnt/β-catenin Signaling Pathway
CK1δ plays a dual role in the Wnt/β-catenin pathway. It can phosphorylate β-catenin at Ser45, priming it for subsequent phosphorylation by GSK3β and proteasomal degradation (negative regulation). Conversely, CK1δ can also phosphorylate components of the LRP5/6 co-receptor and Dishevelled (Dvl), promoting pathway activation (positive regulation). Inhibition of CK1δ by CK1-IN-4 could therefore have complex, context-dependent effects on Wnt signaling.
Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway and its inhibition by CK1-IN-4.
p53 Signaling Pathway
CK1δ can directly phosphorylate the tumor suppressor p53 on multiple serine residues, leading to its activation and stabilization. This, in turn, can induce cell cycle arrest or apoptosis. Furthermore, CK1δ can phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, which can either promote or inhibit p53 degradation depending on the context. By inhibiting CK1δ, CK1-IN-4 may therefore modulate the p53-mediated cellular stress response.
Caption: Regulation of the p53 pathway by CK1δ and its inhibition by CK1-IN-4.
Circadian Rhythm Regulation
CK1δ is a core component of the molecular clock that governs circadian rhythms. It phosphorylates the PERIOD (PER) proteins, leading to their progressive phosphorylation, nuclear entry, and eventual degradation. The rate of PER phosphorylation by CK1δ is a key determinant of the period length of the circadian clock. Inhibition of CK1δ by small molecules is known to lengthen the circadian period. Therefore, CK1-IN-4 is expected to modulate circadian rhythms.
Caption: The role of CK1δ in the circadian clock and its potential modulation by CK1-IN-4.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel kinase inhibitor like CK1-IN-4.
CK1-IN-4: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical overview of the biological activity of CK1-IN-4, a small molecule inhibitor of Casein Kin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the biological activity of CK1-IN-4, a small molecule inhibitor of Casein Kinase 1 delta (CK1δ). CK1-IN-4, also identified as Compound 59, belongs to a series of 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines developed as ATP-competitive inhibitors.[1][2][4] The primary disclosed biological activity of this compound is a neuroprotective effect observed in neuronal cell models.[2] This guide consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways influenced by the inhibition of its primary target, CK1δ.
Introduction to Casein Kinase 1 (CK1)
The Casein Kinase 1 (CK1) family are highly conserved, ubiquitously expressed serine/threonine protein kinases that play crucial regulatory roles in a multitude of cellular processes.[6] In mammals, the family comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε).[6] These kinases are critical nodes in signal transduction, regulating pathways such as Wnt/β-catenin, Hedgehog, p53 signaling, and the circadian rhythm.[7] Dysregulation of CK1 activity, particularly the CK1δ and CK1ε isoforms, has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making them attractive targets for therapeutic intervention.[2][6]
CK1-IN-4 has emerged from research focused on developing CK1δ inhibitors with neuroprotective potential, given the kinase's involvement in neuroinflammation and the pathology of diseases like Alzheimer's and Parkinson's disease.[1][2]
Mechanism of Action
CK1-IN-4 functions as an ATP-competitive inhibitor.[2] This mechanism involves the molecule binding to the ATP-binding pocket of the CK1δ kinase domain. By occupying this site, CK1-IN-4 prevents the binding of ATP, the phosphate (B84403) donor, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates. This blockade of substrate phosphorylation is the primary mechanism through which CK1-IN-4 exerts its biological effects.
Caption: Mechanism of ATP-competitive inhibition by CK1-IN-4.
Quantitative Data: Inhibitory Potency
The primary inhibitory activity of CK1-IN-4 has been characterized against CK1δ. A broader kinase selectivity profile is not publicly available at the time of this review.
Note: The IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.
Biological Activity & Signaling Pathways
The inhibition of CK1δ by CK1-IN-4 is predicted to impact several key signaling pathways. The most directly observed effect is neuroprotection.
Neuroprotective Effects
CK1-IN-4 has been reported to exert a "slight neuroprotective" effect in a neuronal cell model.[2] This activity is consistent with the hypothesis that inhibition of CK1δ may be beneficial in the context of neurodegenerative diseases.[1] The human neuroblastoma cell line, SH-SY5Y, is a common in vitro model for assessing neuroprotection. Experiments typically involve inducing cellular stress or toxicity (e.g., with agents like H₂O₂ or rotenone) and measuring the ability of the compound to preserve cell viability.
Wnt/β-catenin Signaling
CK1δ is a key positive regulator of the Wnt pathway. It phosphorylates components of the "destruction complex" (including Axin and APC) and the co-receptor LRP6. Inhibition of CK1δ would be expected to suppress Wnt signaling by preventing the stabilization of β-catenin.
Caption: Role of CK1δ in the Wnt/β-catenin pathway and point of inhibition.
Hedgehog (Hh) Signaling
CK1 plays a dual role in Hedgehog signaling. In the absence of the Hh ligand, CK1 (along with PKA and GSK3) phosphorylates the Gli transcription factor, marking it for processing into a repressor form. In the presence of the ligand, CK1 phosphorylates the Smoothened (SMO) receptor to promote pathway activation. Therefore, the effect of a CK1δ inhibitor would be context-dependent.
Caption: Dual roles of CK1δ in the Hedgehog signaling pathway.
p53 Signaling and DNA Damage Response
CK1δ is involved in the DNA damage response through its regulation of p53 and its regulator, MDM2. CK1δ can phosphorylate p53, leading to its activation. It can also phosphorylate MDM2, which can lead to MDM2 degradation and subsequent p53 stabilization.[6] Inhibition of CK1δ could therefore attenuate the p53-mediated stress response.
Caption: CK1δ in the p53-mediated DNA damage response pathway.
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments relevant to the characterization of CK1-IN-4.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a radiometric method for determining the inhibitory potency of a compound against a purified kinase.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Methodology:
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA). Prepare serial dilutions of CK1-IN-4 in DMSO, followed by a final dilution in kinase buffer.
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant human CK1δ enzyme (e.g., 5-10 nM), a suitable substrate (e.g., 10 µM α-casein), and the desired concentration of CK1-IN-4 or DMSO vehicle control.
Initiation: Start the reaction by adding ATP, including a radioactive tracer such as [γ-³²P]ATP, to a final concentration near the Kₘ for ATP (e.g., 20 µM). The total reaction volume is typically 20-25 µL.
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 20-30 minutes).
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Washing: Wash the P81 papers extensively in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
The Role of Casein Kinase 1 Delta in Neurodegeneration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Executive Summary Casein Kinase 1 Delta (CK1δ), a ubiquitously expressed serine/threonine kinase, has emerged as a critical player in the pathogenesi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Casein Kinase 1 Delta (CK1δ), a ubiquitously expressed serine/threonine kinase, has emerged as a critical player in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's Disease (PD). Its dysregulation, particularly its significant upregulation in affected brain regions, leads to the hyperphosphorylation of key proteins such as tau, TDP-43, and α-synuclein. This aberrant phosphorylation is a central event in the formation of the protein aggregates that characterize these devastating disorders. Consequently, CK1δ has become a promising therapeutic target, with inhibitors demonstrating the potential to mitigate these pathological hallmarks in preclinical models. This guide provides an in-depth technical overview of the role of CK1δ in neurodegeneration, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.
Upregulation of CK1δ in Neurodegenerative Diseases
A consistent finding in neurodegenerative disease research is the marked increase in CK1δ expression in the brains of patients, particularly in areas exhibiting significant pathology.
CK1δ directly phosphorylates several proteins that are central to the pathology of various neurodegenerative diseases. This hyperphosphorylation promotes their misfolding, aggregation, and subsequent neurotoxicity.
Alzheimer's Disease: Tau Hyperphosphorylation
In AD, the hyperphosphorylation of the microtubule-associated protein tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease. CK1δ has been identified as a key kinase in this process.[4][5]
Mechanism: CK1δ phosphorylates tau at multiple sites, which disrupts its binding to microtubules.[6] This dissociation of tau from microtubules leads to microtubule instability and the aggregation of tau into paired helical filaments, the primary component of NFTs.[5]
Phosphorylation Sites: Mass spectrometry and in vitro kinase assays have identified numerous CK1δ-specific phosphorylation sites on tau, including several that are associated with AD pathology such as Ser68, Thr71, Ser214, and Ser289.[7]
The defining pathological feature of ALS is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). CK1δ is a primary kinase responsible for the hyperphosphorylation of TDP-43.[8]
Mechanism: Phosphorylation of TDP-43 by CK1δ, particularly at serines 409 and 410, is a critical step in its mislocalization from the nucleus to the cytoplasm and its subsequent aggregation.[2][5]
Consequences: The aggregation of phosphorylated TDP-43 is associated with neuronal toxicity and the progressive motor neuron degeneration seen in ALS.[8]
Parkinson's Disease: α-Synuclein Phosphorylation
In PD, the aggregation of α-synuclein into Lewy bodies is a key pathological event. Evidence suggests that CK1δ is involved in the phosphorylation of α-synuclein.
Mechanism: Phosphorylation of α-synuclein, particularly at Serine 129, is a common post-translational modification found in Lewy bodies. While multiple kinases are implicated, CK1 has been shown to phosphorylate this residue, potentially in a priming-dependent manner where phosphorylation of Tyrosine 125 is required first.[9] This phosphorylation event may contribute to the formation of α-synuclein aggregates.
Signaling Pathways Involving CK1δ
CK1δ is integrated into several crucial cellular signaling pathways, and its dysregulation in neurodegenerative diseases has far-reaching consequences.
Wnt Signaling Pathway
CK1δ is a key component of the canonical Wnt/β-catenin signaling pathway, which is essential for neuronal development and function.[6]
Caption: Canonical Wnt Signaling Pathway.
In the absence of a Wnt ligand, CK1δ participates in a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6] Wnt signaling activation disrupts this complex, allowing β-catenin to accumulate and translocate to the nucleus to regulate gene expression.[6] Dysregulation of this pathway is implicated in neurodegeneration.[10]
CK1δ-Mediated Tau Pathology
Caption: CK1δ-Mediated Tau Pathology in Alzheimer's Disease.
CK1δ-Mediated TDP-43 Pathology
Caption: CK1δ-Mediated TDP-43 Pathology in Amyotrophic Lateral Sclerosis.
Therapeutic Targeting of CK1δ
The central role of CK1δ in the pathology of multiple neurodegenerative diseases makes it an attractive target for therapeutic intervention.
CK1δ Inhibitors
A number of small molecule inhibitors of CK1δ have been developed and tested in preclinical models.
Homogenize the brain tissue in ice-cold lysis buffer.
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
Collect the supernatant (lysate).
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
Centrifuge and collect the pre-cleared supernatant.
Incubate the pre-cleared lysate with the anti-CK1δ antibody or control IgG overnight at 4°C with gentle rotation.
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
Pellet the beads by centrifugation and wash them several times with lysis buffer.
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
Analyze the eluate by western blotting with the anti-CK1δ antibody to confirm successful immunoprecipitation.
Experimental Workflow for Preclinical Evaluation of a CK1δ Inhibitor in an ALS Mouse Model
This workflow outlines a typical approach for assessing the efficacy of a CK1δ inhibitor in a preclinical model of ALS, such as the SOD1-G93A mouse.[17][18]
Caption: Preclinical evaluation workflow for a CK1δ inhibitor in an ALS mouse model.
Conclusion
The accumulating evidence strongly implicates CK1δ as a key driver of pathology in a range of neurodegenerative diseases. Its upregulation and subsequent hyperphosphorylation of critical proteins like tau and TDP-43 represent a central node in the neurodegenerative cascade. The data presented in this guide underscore the potential of CK1δ as a high-value therapeutic target. The detailed protocols and visualized pathways provide a technical foundation for researchers and drug development professionals to further investigate the role of CK1δ and to advance the development of novel therapeutic strategies aimed at inhibiting its detrimental activity in the brain.
The Role of Selective CK1δ/ε Inhibition in Mitigating Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles. Casein Kinase 1 (CK1), particularly the δ and ε isoforms, has emerged as a critical regulator of both Aβ production and tau phosphorylation. Elevated levels of CK1 have been observed in the brains of AD patients, suggesting its potential as a therapeutic target. This technical guide provides an in-depth overview of the role of selective CK1δ/ε inhibition in ameliorating AD pathology, using the hypothetical potent and selective inhibitor, CK1-IN-4, as a representative model for a class of therapeutic compounds. We will explore its mechanism of action, present quantitative data from analogous real-world inhibitors, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to Casein Kinase 1 in Alzheimer's Disease
The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine protein kinases that are ubiquitously expressed and involved in a myriad of cellular processes. In the context of neurodegeneration, the δ and ε isoforms of CK1 are of particular interest. Several studies have linked elevated CK1 expression and activity to the core pathological hallmarks of Alzheimer's disease.[1][2] CK1δ/ε are implicated in the phosphorylation of key proteins involved in both the amyloidogenic and tau pathways, making them a compelling target for therapeutic intervention.[2][3]
Mechanism of Action: Targeting Aβ and Tau Pathologies
Selective inhibition of CK1δ/ε presents a dual-pronged approach to combatting Alzheimer's disease by simultaneously addressing both amyloid and tau pathologies.
Modulation of Amyloid-β Production
CK1 has been shown to regulate the processing of the amyloid precursor protein (APP).[4][5] Overexpression of CK1ε leads to an increase in the production of Aβ peptides.[6] Conversely, inhibition of CK1, particularly at the level of γ-secretase cleavage, can significantly reduce the generation of Aβ40 and Aβ42.[4] This effect is achieved without affecting the cleavage of Notch, a critical signaling protein, which is a significant advantage over many pan-γ-secretase inhibitors that exhibit toxicity due to Notch-related side effects.[2]
Reduction of Tau Hyperphosphorylation
CK1δ is known to phosphorylate tau protein at multiple sites, contributing to its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles.[7] Increased CK1 activity is associated with tau aggregation. By inhibiting CK1δ, it is possible to reduce the phosphorylation of tau at specific pathological epitopes, thereby potentially preventing the formation of neurofibrillary tangles and the associated neuronal dysfunction.
Quantitative Data on CK1 Inhibition
The following tables summarize the quantitative data for representative potent CK1δ/ε inhibitors, which serve as an archetype for the hypothetical "CK1-IN-4". This data is compiled from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of Representative CK1 Inhibitors
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency. The data illustrates the high potency and selectivity of these compounds for the δ and ε isoforms over the α isoform.
Table 2: Cellular Effects of Representative CK1 Inhibitors on Alzheimer's Disease Phenotypes
This table highlights the ability of CK1 inhibitors to modulate key pathological markers of Alzheimer's disease in cellular and in vivo models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CK1 inhibitors in the context of Alzheimer's disease research. The following are representative protocols for key experiments.
In Vitro CK1 Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 value of a test compound against a specific CK1 isoform.
Materials:
Recombinant human CK1δ or CK1ε
Substrate (e.g., α-casein)
[γ-³²P]ATP
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Test compound (e.g., CK1-IN-4) dissolved in DMSO
Phosphocellulose paper
Scintillation counter
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a reaction tube, combine the kinase reaction buffer, recombinant CK1 enzyme, and the substrate.
Add the diluted test compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
Initiate the kinase reaction by adding [γ-³²P]ATP.
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Quantify the incorporated radioactivity using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[8][12]
Measurement of Secreted Aβ40 and Aβ42 by ELISA
Objective: To quantify the levels of secreted Aβ40 and Aβ42 from cultured cells treated with a CK1 inhibitor.
Materials:
Cell line expressing human APP (e.g., N2A-APP695)
Cell culture medium and supplements
Test compound (e.g., CK1-IN-4)
Aβ40 and Aβ42 ELISA kits
Microplate reader
Procedure:
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) in fresh cell culture medium.
Incubate the cells for 24-48 hours.
Collect the conditioned medium from each well.
Centrifuge the collected medium to remove any cell debris.
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. This typically involves:
Adding the conditioned medium to wells pre-coated with a capture antibody.
Incubating to allow Aβ to bind.
Washing the wells.
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
Incubating and washing.
Adding a substrate to generate a colorimetric or chemiluminescent signal.
Measure the signal using a microplate reader.
Calculate the concentration of Aβ40 and Aβ42 in each sample based on a standard curve.[13][14]
Western Blotting for Phosphorylated Tau
Objective: To assess the effect of a CK1 inhibitor on the phosphorylation of tau at specific epitopes in cultured cells.
Materials:
Neuronal cell line (e.g., SH-SY5Y)
Test compound (e.g., CK1-IN-4)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and electrophoresis equipment
Western blotting transfer system
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Treat cultured neuronal cells with the test compound or vehicle control for a specified duration.
Lyse the cells in lysis buffer and quantify the protein concentration.
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phosphorylated tau overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Strip the membrane and re-probe with an antibody against total tau to normalize the levels of phosphorylated tau.[12][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating CK1 inhibitors.
Figure 1. CK1's role in amyloid-beta production.
Figure 2. CK1's role in tau hyperphosphorylation.
Figure 3. Preclinical evaluation of a CK1 inhibitor.
Conclusion and Future Directions
The inhibition of Casein Kinase 1, specifically the δ and ε isoforms, represents a promising therapeutic strategy for Alzheimer's disease. By targeting both amyloid-beta production and tau hyperphosphorylation, CK1 inhibitors like the archetypal CK1-IN-4 offer a multifaceted approach to mitigating the core pathologies of the disease. The data from analogous compounds demonstrate high potency and selectivity, with significant effects in both in vitro and in vivo models. The experimental protocols provided herein offer a framework for the continued investigation and characterization of novel CK1 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for brain penetration and sustained target engagement, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients with Alzheimer's disease.
CK1-IN-4: A Technical Whitepaper on its Discovery and Development
Executive Summary: CK1-IN-4, also identified as Compound 59, is a novel inhibitor targeting Casein Kinase 1 delta (CK1δ), a crucial serine/threonine kinase implicated in a multitude of cellular processes.[1] With an IC50...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary: CK1-IN-4, also identified as Compound 59, is a novel inhibitor targeting Casein Kinase 1 delta (CK1δ), a crucial serine/threonine kinase implicated in a multitude of cellular processes.[1] With an IC50 of 2.74 μM, this small molecule emerges from a class of 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines and has demonstrated neuroprotective effects in cellular models.[1] This document provides a comprehensive technical overview of CK1-IN-4, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols relevant to its characterization. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Casein Kinase 1 Family as a Therapeutic Target
The Casein Kinase 1 (CK1) family comprises a group of highly conserved serine/threonine-specific protein kinases that are fundamental to numerous cellular functions in eukaryotes.[6][] In mammals, the family includes seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) and their splice variants, which share significant homology within their kinase domains but differ in their terminal regions.[4][8][9][10]
These kinases are integral regulators of critical signaling pathways, including Wnt/β-catenin, Hedgehog, p53, and the circadian rhythm.[2][4][6][][11] Consequently, the dysfunction of CK1 isoforms has been linked to a range of severe human pathologies, such as cancer, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and sleep disorders.[2][4][8][12] This central role in disease pathogenesis has positioned the CK1 family, particularly the CK1δ and CK1ε isoforms, as compelling targets for therapeutic intervention.[13][14] The development of specific inhibitors is a key strategy to modulate the activity of these kinases and explore their therapeutic potential.[2][3]
CK1-IN-4: Discovery and Quantitative Profile
CK1-IN-4 (Compound 59) was identified as a potent inhibitor of CK1δ.[1] It belongs to a chemical series of 7-Amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines.[1] The primary discovery was detailed in a study exploring substitutions at the 2 and 5-positions of this scaffold to optimize inhibitory activity against CK1δ.[1]
Quantitative Data Summary
The following table summarizes the currently available quantitative data for CK1-IN-4.
Parameter
Value
Target
Assay/Model System
IC50
2.74 μM
Casein Kinase 1δ (CK1δ)
In vitro kinase assay
Biological Effect
Neuroprotective
N/A
Ethacrynic acid-treated SH-SY5Y cells
Mechanism of Action and Modulated Signaling Pathways
CK1 inhibitors typically function by binding to the ATP-binding pocket of the kinase, acting as ATP-competitive molecules to prevent the phosphorylation of substrate proteins.[2][8][10] By inhibiting CK1δ, CK1-IN-4 is expected to influence the downstream signaling pathways that this isoform regulates.
Wnt/β-catenin Signaling Pathway
The Wnt pathway is critical for embryonic development and adult tissue homeostasis.[9] CK1 isoforms, including CK1δ, are key regulators of this pathway.[11] In the canonical Wnt pathway, CK1δ can phosphorylate various components, including Dishevelled (Dvl) and β-catenin, often leading to pathway activation and stabilization of β-catenin.[11][15] Inhibition of CK1δ can therefore modulate Wnt-driven cellular processes.
Caption: Wnt/β-catenin signaling pathway showing CK1δ's role and the point of intervention for CK1-IN-4.
p53 Signaling Pathway
The tumor suppressor protein p53 is a central regulator of the cell cycle, apoptosis, and DNA damage response.[4] CK1 isoforms, including CK1δ, can directly phosphorylate p53 and its negative regulators, MDM2 and MDM4.[4] Specifically, CK1δ phosphorylation of MDM2 can decrease its affinity for p53, leading to p53 stabilization and activation.[4] Therefore, inhibiting CK1δ could have complex, context-dependent effects on the p53 pathway.
Caption: p53 signaling pathway, highlighting the regulatory role of CK1δ.
Circadian Rhythm Regulation
CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms.[2] They regulate the stability and nuclear localization of the PERIOD (PER) proteins.[16] Phosphorylation of PER proteins by CK1δ/ε marks them for degradation, thus controlling the timing of the ~24-hour cycle.[16] Inhibitors of CK1δ, like CK1-IN-4, have the potential to lengthen the circadian period, a therapeutic strategy being explored for sleep disorders and other conditions linked to circadian disruption.[17][18]
Caption: Core molecular clock mechanism showing CK1δ's role in PER protein stability.
Experimental Protocols and Development Workflow
The characterization of a kinase inhibitor like CK1-IN-4 involves a standardized preclinical workflow, beginning with in vitro enzymatic assays and progressing to cell-based and, potentially, in vivo models.
Preclinical Workflow for CK1 Inhibitor Evaluation
Caption: A typical preclinical evaluation workflow for a novel kinase inhibitor like CK1-IN-4.
Detailed Protocol: In Vitro CK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based method to determine the IC50 value of an inhibitor against a CK1 isoform.[5]
Materials:
Recombinant human CK1δ enzyme
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
CK1-IN-4 and other test compounds dissolved in DMSO
ATP solution
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of CK1-IN-4 in DMSO. Further dilute these stock solutions in Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).[5]
Kinase Reaction Setup:
Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Kinase Buffer) to the wells of the 384-well plate.[5]
Add 2.5 µL of a solution containing the CK1δ enzyme and the chosen substrate in Kinase Buffer.
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Km for CK1δ to ensure competitive inhibition can be accurately measured.[5]
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Signal Generation:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[5] Incubate at room temperature for 40 minutes.[5]
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used to produce a luminescent signal.[5] Incubate at room temperature for 30-60 minutes.[5]
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate-reading luminometer.[5]
Calculate the percentage of inhibition for each concentration of CK1-IN-4 relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This protocol is a representative method for assessing the neuroprotective effects of CK1-IN-4 in a cell line like SH-SY5Y, based on the published findings.[1]
Materials:
SH-SY5Y human neuroblastoma cells
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Pre-treatment:
Prepare dilutions of CK1-IN-4 in cell culture medium.
Remove the old medium from the cells and replace it with the medium containing various concentrations of CK1-IN-4 or a vehicle control.
Incubate for a pre-treatment period (e.g., 1-2 hours).
Induction of Neurotoxicity:
Add the neurotoxic agent (e.g., Ethacrynic acid) to the wells, except for the untreated control wells.
Incubate for a period sufficient to induce significant cell death in the vehicle-treated wells (e.g., 24 hours).
Assessment of Cell Viability:
Remove the treatment medium.
Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with MTT solution, followed by solubilizing the formazan (B1609692) crystals and measuring the absorbance at a specific wavelength.
Data Analysis:
Normalize the viability data, setting the untreated control cells as 100% viability and the cells treated with the neurotoxin alone as the baseline for damage.
Calculate the percentage of neuroprotection afforded by each concentration of CK1-IN-4.
Plot the percent protection against the inhibitor concentration to determine the effective concentration range.
Conclusion and Future Directions
CK1-IN-4 is a promising research tool for the selective inhibition of CK1δ.[1] Its characterization reveals a potential therapeutic avenue, particularly in neuroprotection.[1] The future development of CK1-IN-4 and its analogs will require a comprehensive evaluation of its selectivity across the entire kinome, a deeper investigation into its effects on various signaling pathways in different cellular contexts, and robust preclinical assessment of its pharmacokinetic and pharmacodynamic properties.[19][20][21] Optimization of its potency and selectivity through structure-based drug design could lead to the development of a clinical candidate for diseases where CK1δ is a key pathological driver.[17]
For Researchers, Scientists, and Drug Development Professionals Abstract CK1-IN-4, also identified as compound 59 in recent literature, is a selective inhibitor of Casein Kinase 1 Delta (CK1δ).[1][2] This technical guide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK1-IN-4, also identified as compound 59 in recent literature, is a selective inhibitor of Casein Kinase 1 Delta (CK1δ).[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity. Detailed experimental protocols for its characterization and a summary of its potential therapeutic applications in neurodegenerative diseases are presented to facilitate further research and development.
Chemical Structure and Properties
CK1-IN-4 belongs to the 7-amino-[1][3][4]triazolo[1,5-a][1][5][6]triazine class of compounds. Its chemical identity and key physicochemical properties are summarized below.
CK1-IN-4 is an ATP-competitive inhibitor of CK1δ with an IC50 of 2.74 μM.[1][3] The Casein Kinase 1 (CK1) family of serine/threonine kinases are ubiquitously expressed and involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2][4] Dysregulation of CK1 isoforms, particularly CK1δ, has been implicated in the pathophysiology of various diseases, including cancer and neurodegenerative disorders.[7]
CK1-IN-4 exerts its inhibitory effect by competing with ATP for binding to the active site of the CK1δ enzyme. This inhibition can modulate downstream signaling pathways regulated by CK1δ.
Signaling Pathway Context
The dysregulation of CK1δ is linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[7] CK1δ is known to phosphorylate key proteins involved in these conditions. Inhibition of CK1δ by compounds like CK1-IN-4 is a potential therapeutic strategy to mitigate the pathological effects of its overactivity.
Fig. 1: CK1δ signaling and inhibition by CK1-IN-4.
Experimental Protocols
The following are detailed methodologies for key experiments involving CK1-IN-4, based on published research.
In Vitro CK1δ Kinase Assay
This protocol is designed to determine the inhibitory activity of CK1-IN-4 against CK1δ.
Materials:
Recombinant human CK1δ enzyme
CK1tide substrate peptide (RRKDLHDDEEDEAMSITA)
CK1-IN-4 (dissolved in DMSO)
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
P81 phosphocellulose paper or appropriate 96-well plates
Procedure:
Prepare serial dilutions of CK1-IN-4 in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
In a reaction well, combine the CK1δ enzyme, CK1tide substrate, and the diluted CK1-IN-4 or vehicle (DMSO) control.
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™ assay).
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
Stop the reaction. For the radiometric assay, spot the reaction mixture onto P81 paper and wash extensively with phosphoric acid.[4][6][8] For the ADP-Glo™ assay, add the ADP-Glo™ reagent according to the manufacturer's instructions.
Quantify the incorporated radioactivity using a scintillation counter or the luminescent signal using a plate reader.
Calculate the percent inhibition for each CK1-IN-4 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Fig. 2: In vitro kinase assay workflow.
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the neuroprotective effect of CK1-IN-4 against ethacrynic acid-induced toxicity in the human neuroblastoma cell line SH-SY5Y.[9]
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
Pre-treat the cells with various concentrations of CK1-IN-4 for a specified period (e.g., 1 hour).
Induce neurotoxicity by adding ethacrynic acid to the culture medium at a final concentration known to cause cell death (e.g., 40 µM).[9]
Incubate the cells for 24 hours.
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.
Remove the MTT solution and dissolve the formazan (B1609692) crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control and compare the viability of cells treated with EA alone to those co-treated with EA and CK1-IN-4.
Fig. 3: Neuroprotection assay workflow.
Summary and Future Directions
CK1-IN-4 is a promising inhibitor of CK1δ with demonstrated neuroprotective effects in a cellular model. Its well-defined chemical structure and properties provide a solid foundation for further investigation. Future research should focus on optimizing its potency and selectivity, evaluating its efficacy in in vivo models of neurodegenerative diseases, and exploring its pharmacokinetic and pharmacodynamic profiles. The experimental protocols detailed in this guide offer a starting point for researchers to further characterize and develop CK1-IN-4 and related compounds as potential therapeutics.
Decoding CK1 Isoform Selectivity: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals Introduction The Casein Kinase 1 (CK1) family of serine/threonine kinases comprises seven distinct isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε),...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Casein Kinase 1 (CK1) family of serine/threonine kinases comprises seven distinct isoforms in humans (α, β, γ1, γ2, γ3, δ, and ε), each playing critical roles in a myriad of cellular processes.[1][2][3] These kinases are integral regulators of key signaling pathways, including Wnt/β-catenin, Hedgehog, p53, and the circadian rhythm.[4][5][6] Given their involvement in such fundamental biological functions, dysregulation of CK1 activity has been implicated in numerous pathologies, ranging from cancer and neurodegenerative disorders to sleep-related conditions.[3][5][7] This has positioned the CK1 family as a highly attractive target for therapeutic intervention.
However, the high degree of homology within the kinase domains of the CK1 isoforms presents a significant challenge for the development of isoform-selective inhibitors.[1] This guide provides an in-depth technical overview of the current understanding of CK1 isoform selectivity, offering a comprehensive resource for researchers actively engaged in the discovery and development of novel CK1-targeted therapies. We will delve into the quantitative analysis of inhibitor selectivity, provide detailed experimental protocols for assessing isoform specificity, and visualize the intricate roles of CK1 isoforms in key signaling pathways.
Understanding CK1 Isoform Structure and Function
The seven human CK1 isoforms share a highly conserved kinase domain but differ significantly in the length and sequence of their N-terminal and C-terminal domains.[1] These non-catalytic regions are believed to play a crucial role in substrate recognition, subcellular localization, and regulation of kinase activity, thereby contributing to the functional divergence among isoforms.[1][8] For instance, while CK1δ and CK1ε share 98% identity in their kinase domains, their distinct C-terminal tails are thought to contribute to their unique biological roles.[1]
Data Presentation: Quantitative Analysis of CK1 Inhibitor Selectivity
The development of isoform-selective CK1 inhibitors is a key objective in the field. The following tables summarize the in vitro inhibitory potency (IC50) of several widely studied CK1 inhibitors against various isoforms, providing a quantitative basis for comparing their selectivity profiles. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific recombinant kinase and substrate used.[5]
Table 1: In Vitro Inhibitory Activity of Selected Compounds Against CK1 Isoforms. This table presents the half-maximal inhibitory concentrations (IC50) of several small molecule inhibitors against the alpha, delta, and epsilon isoforms of Casein Kinase 1.
Inhibitor
Target(s)
Ki (nM)
Reference(s)
SR-3029
CK1δ/ε
97
Table 2: Inhibitor Dissociation Constants (Ki). This table shows the equilibrium dissociation constant (Ki) for SR-3029, indicating its binding affinity for CK1δ and CK1ε.
Experimental Protocols
Detailed and robust experimental methodologies are paramount for accurately determining the potency and isoform selectivity of CK1 inhibitors. This section provides comprehensive protocols for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a non-radioactive method to determine the IC50 value of a compound against a specific CK1 isoform using a commercially available ADP-Glo™ Kinase Assay Kit.
Materials:
Recombinant human CK1 isoform (e.g., CK1δ, CK1ε)
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Test compounds dissolved in DMSO
ATP
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
Enzyme and Substrate Preparation: Dilute the CK1 enzyme and substrate in Kinase Buffer to the desired concentrations.
Reaction Setup:
Add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
Add 2.5 µL of the CK1 enzyme and substrate mixture to each well.
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km value for the specific CK1 isoform to ensure accurate IC50 determination for ATP-competitive inhibitors.[5]
Incubation: Incubate the reaction plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of an inhibitor to a kinase.
Materials:
SPR instrument (e.g., Biacore)
Sensor chip (e.g., CM5)
Recombinant human CK1 isoform
Amine coupling kit (EDC, NHS, ethanolamine)
Running buffer (e.g., HBS-EP+)
Test compounds
Procedure:
Kinase Immobilization:
Activate the sensor chip surface using a mixture of EDC and NHS.
Inject the CK1 isoform over the activated surface to allow for covalent coupling via primary amines.
Deactivate any remaining active esters with an injection of ethanolamine.
Binding Analysis:
Prepare a serial dilution of the test compound in running buffer.
Inject the different concentrations of the compound over the immobilized kinase surface. Also, inject running buffer alone as a reference.
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of the compound.
Data Analysis:
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
Cultured cells expressing the target CK1 isoform
Test compound
PBS (Phosphate-Buffered Saline)
Lysis buffer with protease and phosphatase inhibitors
PCR tubes or 96-well PCR plate
Thermal cycler
Western blotting reagents (SDS-PAGE gels, transfer membranes, antibodies specific to the CK1 isoform)
Procedure:
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
Heating:
Harvest the cells and resuspend them in PBS.
Aliquot the cell suspension into PCR tubes or a 96-well plate.
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
Cell Lysis and Protein Extraction:
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
Separate the soluble protein fraction from the precipitated protein by centrifugation.
Protein Quantification and Analysis:
Quantify the amount of soluble CK1 isoform in the supernatant using Western blotting.
Data Analysis:
Generate a melting curve by plotting the amount of soluble CK1 isoform as a function of temperature for both the vehicle- and compound-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways involving CK1 isoforms and a general workflow for assessing inhibitor selectivity.
Figure 1: Wnt/β-catenin signaling pathway highlighting the roles of CK1 isoforms.
Figure 2: Core molecular clock mechanism illustrating the role of CK1δ/ε.
Figure 3: General experimental workflow for determining CK1 isoform selectivity.
Conclusion
The development of isoform-selective CK1 inhibitors holds immense therapeutic promise. A thorough understanding of the structural and functional nuances among the CK1 isoforms, coupled with the application of robust and quantitative experimental methodologies, is essential for the successful discovery and optimization of such targeted agents. This guide provides a foundational framework for researchers in this endeavor, from initial in vitro screening to cellular target validation. As our comprehension of the specific roles of each CK1 isoform in health and disease continues to expand, so too will the opportunities for developing novel and effective therapies that selectively modulate their activity.
Probing the Kinome: A Technical Guide to the CK1-IN-4 In Vitro Kinase Assay
For Immediate Release This technical guide provides an in-depth overview of the in vitro kinase assay for CK1-IN-4, a known inhibitor of Casein Kinase 1δ (CK1δ). The document is intended for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth overview of the in vitro kinase assay for CK1-IN-4, a known inhibitor of Casein Kinase 1δ (CK1δ). The document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their mechanisms of action. This guide outlines the core principles of the assay, detailed experimental protocols, and data interpretation, offering a comprehensive resource for the scientific community.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, such as cancers and neurodegenerative disorders, making its isoforms attractive therapeutic targets.[1] CK1-IN-4 has been identified as an inhibitor of CK1δ with a reported IC50 of 2.74 μM.[3] This guide will detail the methodologies required to characterize this and other similar inhibitors in a controlled, in vitro setting.
Data Presentation: Inhibitory Profile of CK1-IN-4 and Other CK1 Inhibitors
The inhibitory activity of small molecules against protein kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4][5] The following table summarizes the reported IC50 values for CK1-IN-4 and other notable CK1 inhibitors against various CK1 isoforms.
Inhibitor
Target Kinase(s)
IC50 Value(s)
Notes
CK1-IN-4
CK1δ
2.74 μM
Exhibits neuroprotective effects in cell-based assays.[3]
SR-3029
CK1δ/ε
44 nM (CK1δ), 260 nM (CK1ε)
A potent and selective inhibitor for CK1δ and CK1ε.[6]
D 4476
CK1
200 nM (S. pombe), 300 nM (CK1δ)
A cell-permeant CK1 inhibitor that also targets ALK5.[6]
CKI-7
CK1
6 μM
An inhibitor of casein kinase 1 with a Ki of 8.5 μM.[6]
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or materials for phosphocellulose paper binding assay
Plates: 384-well or 96-well opaque plates for luminescence assays
Instrumentation: Luminescence plate reader or scintillation counter
In Vitro Kinase Assay (ADP-Glo™ Luminescence Method)
This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Prepare Reagents:
Thaw all reagents on ice.
Prepare a serial dilution of CK1-IN-4 in DMSO, then dilute in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
Prepare a solution of the substrate (e.g., 0.1 mg/ml dephosphorylated casein) and ATP (e.g., 25 μM) in kinase assay buffer.[8]
Dilute the recombinant CK1δ enzyme to the desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically.[8]
Assay Procedure:
Add 1 µl of the diluted CK1-IN-4 or DMSO control to the wells of a 384-well plate.[8]
Add 2 µl of the diluted CK1δ enzyme to each well.[8]
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.[8]
Incubate the plate at room temperature for 60 minutes.[8]
Detection:
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
Data Normalization: The raw luminescence data is converted to percent inhibition. The well with no inhibitor (DMSO control) represents 0% inhibition, and a well with no enzyme represents 100% inhibition.
Dose-Response Curve: Plot the percent inhibition against the logarithm of the CK1-IN-4 concentration.
IC50 Calculation: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway showing CK1's role and its inhibition by CK1-IN-4.
Experimental Workflow
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method to determine IC50 values.
A Technical Review of Casein Kinase 1 Inhibitors: Targeting a Pivotal Regulator in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals Introduction Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotic organisms....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are ubiquitously expressed in eukaryotic organisms.[1][2] The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) are integral to a multitude of cellular processes, including DNA repair, cell cycle progression, circadian rhythms, and apoptosis.[2][3][4] Given their central role in cellular signaling, dysregulation of CK1 activity has been implicated in a range of pathologies, most notably cancer, neurodegenerative disorders, and sleep-related conditions.[3][4][5] Consequently, the development of potent and selective CK1 inhibitors has emerged as a significant area of interest in therapeutic research.[3][5] This technical guide provides a comprehensive literature review of prominent CK1 inhibitors, with a focus on their quantitative data, the experimental protocols for their characterization, and their impact on key signaling pathways.
Quantitative Data on CK1 Inhibitors
The following tables summarize the in vitro inhibitory activities of several well-characterized CK1 inhibitors against various CK1 isoforms and other kinases. The data is presented to facilitate a comparative analysis of their potency and selectivity.
CK1 isoforms are critical regulators of several oncogenic signaling pathways, most notably the Wnt/β-catenin and Hedgehog (Hh) pathways. Inhibitors of CK1 can modulate these pathways at key junctures, offering potential therapeutic interventions.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CK1α phosphorylates β-catenin.[13][14] CK1α initiates this process by phosphorylating β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β at Threonine 41, Serine 37, and Serine 33.[8][14][15] This multi-phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and proteasomal degradation.[14] In the presence of a Wnt ligand, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[4][13]
CK1 inhibitors can interfere with this pathway by preventing the initial phosphorylation of β-catenin by CK1α, thereby stabilizing β-catenin and paradoxically activating downstream Wnt signaling in some contexts. However, in cancers where the Wnt pathway is aberrantly activated, the role of other CK1 isoforms, such as CK1δ and CK1ε, in phosphorylating other components of the pathway like Dishevelled (Dvl) becomes a therapeutic target.[16]
Caption: Canonical Wnt/β-catenin signaling pathway and the point of intervention by CK1 inhibitors.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of an Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO).[2] This allows for the formation of a complex that includes the transcription factor Gli, which is then phosphorylated by PKA, GSK3β, and CK1.[1][2][7] This phosphorylation targets Gli for proteolytic cleavage into a repressor form (GliR), which translocates to the nucleus and inhibits the transcription of Hh target genes.[1][2]
Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[2] Activated SMO prevents the phosphorylation and cleavage of Gli, leading to the accumulation of the full-length activator form (GliA).[1] GliA then translocates to the nucleus and activates the transcription of Hh target genes.[1] CK1 isoforms have a dual role in this pathway; they are involved in the inhibitory phosphorylation of Gli in the "off" state, and they also phosphorylate and activate SMO in the "on" state.[6][7] Therefore, CK1 inhibitors can modulate Hh signaling by affecting both the processing of Gli and the activation of SMO.
Caption: Hedgehog signaling pathway, illustrating the dual regulatory role of CK1 and potential inhibition points.
Detailed Experimental Protocols
The characterization of CK1 inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for two key experiments.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This protocol is a standard method for determining the in vitro potency (IC50) of a compound against a specific kinase.
Materials:
Recombinant human CK1 enzyme (e.g., CK1δ)
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA)
Substrate peptide (e.g., RRKDLHDDEEDEAMSITA)
[γ-³²P]ATP
Non-radioactive ATP
Test inhibitor compound at various concentrations
P81 phosphocellulose paper
Wash buffer (e.g., 0.75% phosphoric acid)
Scintillation counter and vials
Procedure:
Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the recombinant CK1 enzyme.
Add the test inhibitor at a range of final concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final desired concentration (e.g., at the Km value for ATP).
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro radiometric kinase assay to determine inhibitor potency.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
Cancer cell line of interest (e.g., A375 melanoma)
Complete cell culture medium
96-well cell culture plates
Test inhibitor compound at various concentrations
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with the test inhibitor at a range of final concentrations for a specific duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
Incubate the plate at room temperature for a few hours in the dark, with occasional shaking, to ensure complete solubilization.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][17][18][19]
Conclusion and Future Perspectives
The development of Casein Kinase 1 inhibitors represents a promising avenue for the treatment of various diseases, particularly cancer. The inhibitors discussed in this review demonstrate a range of potencies and selectivities, highlighting the ongoing efforts to develop isoform-specific compounds to minimize off-target effects. The intricate involvement of CK1 in fundamental signaling pathways like Wnt and Hedgehog underscores its potential as a therapeutic target.
Future research will likely focus on several key areas:
Improving Isoform Selectivity: Designing inhibitors that can distinguish between the highly homologous CK1 isoforms is crucial for reducing off-target toxicities.
Understanding Resistance Mechanisms: As with other targeted therapies, understanding and overcoming potential mechanisms of resistance to CK1 inhibitors will be critical for their long-term clinical success.
Combination Therapies: Exploring the synergistic effects of CK1 inhibitors with other anti-cancer agents could lead to more effective treatment regimens.
Biomarker Discovery: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to CK1-targeted therapies.
The continued investigation into the biology of CK1 and the development of novel inhibitors will undoubtedly pave the way for new and effective therapeutic strategies for a range of challenging diseases.
The Role of Casein Kinase 1 Delta Inhibition in Tau Phosphorylation: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals. Executive Summary Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegen...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This post-translational modification leads to the formation of neurofibrillary tangles, neuronal dysfunction, and cell death. Casein kinase 1 delta (CK1δ), a serine/threonine protein kinase, has been identified as a key enzyme involved in the phosphorylation of tau. Consequently, inhibition of CK1δ presents a promising therapeutic strategy to mitigate tau pathology. This technical guide provides an in-depth analysis of the effects of CK1δ inhibition on tau phosphorylation, with a focus on representative small molecule inhibitors. Due to the limited public data on the specific inhibitor CK1-IN-4, this document will focus on the well-characterized CK1 inhibitors IC261 and PF-670462 as exemplary compounds to illustrate the mechanism and effects of CK1δ inhibition.
Introduction: CK1δ and Tau Pathology
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that regulate a wide array of cellular processes.[1] The CK1δ isoform is of particular interest in the context of neurodegenerative diseases as its expression is significantly elevated in the brains of Alzheimer's disease patients.[2][3] CK1δ directly phosphorylates tau protein at multiple sites, contributing to its hyperphosphorylation and subsequent aggregation into paired helical filaments and neurofibrillary tangles.[2][4][5] Inhibition of CK1δ, therefore, offers a targeted approach to reduce pathological tau phosphorylation.
Mechanism of Action of CK1δ Inhibitors
CK1δ inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to its substrates, including tau.[1] By blocking the catalytic activity of CK1δ, these inhibitors can effectively reduce the phosphorylation of specific serine and threonine residues on the tau protein that are associated with its pathological transformation.
Quantitative Effects of CK1δ Inhibitors on Tau Phosphorylation
The following tables summarize the quantitative data on the effects of representative CK1δ inhibitors on tau phosphorylation from preclinical studies.
Human Embryonic Kidney (HEK293) cells are commonly used for their ease of transfection and robust protein expression, allowing for the study of specific kinase-substrate interactions.
Differentiated human neural progenitor cells provide a more physiologically relevant model for studying neuronal processes.
General Protocol:
Cells are cultured in appropriate media and conditions until they reach a desired confluency.
For overexpression studies, cells are transfected with a vector encoding for human CK1δ.
The CK1δ inhibitor (e.g., IC261 or PF-670462) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration.
A vehicle control (e.g., DMSO alone) is run in parallel.
Cells are incubated with the inhibitor for a specified duration (e.g., 24 hours).
Following treatment, cells are harvested for downstream analysis.
Analysis of Tau Phosphorylation
Western Blotting:
Cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors.
Protein concentration is determined using a standard assay (e.g., BCA assay).
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
The membrane is blocked to prevent non-specific antibody binding.
The membrane is incubated with primary antibodies specific for phosphorylated tau at different epitopes (e.g., pSer202/pThr205, pSer214, pSer396/Ser404) and total tau.
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
The signal is detected using a chemiluminescent substrate and imaged.
Densitometry is used to quantify the levels of phosphorylated tau relative to total tau and a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
The inhibition of CK1δ has a direct impact on the tau phosphorylation cascade. The following diagrams illustrate the key relationships and experimental workflows.
Figure 1. Signaling pathway of CK1δ-mediated tau phosphorylation and its inhibition.
Figure 2. General experimental workflow for assessing the effect of CK1δ inhibitors.
Discussion and Future Directions
The available data strongly suggest that inhibition of CK1δ is a viable strategy for reducing the hyperphosphorylation of tau at sites implicated in the pathogenesis of Alzheimer's disease and other tauopathies. The representative inhibitors, IC261 and PF-670462, have demonstrated clear efficacy in preclinical models.
However, several key questions remain to be addressed for the clinical translation of CK1δ inhibitors:
Specificity and Off-Target Effects: A thorough characterization of the kinome-wide selectivity of any lead compound is crucial to minimize off-target effects and potential toxicity.
Blood-Brain Barrier Penetration: Effective inhibitors must be able to cross the blood-brain barrier to reach their target in the central nervous system.
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to evaluate the long-term therapeutic benefits and safety profile of CK1δ inhibitors.
Biomarker Development: The identification of reliable biomarkers to monitor the engagement of CK1δ and its downstream effects on tau phosphorylation in clinical trials will be essential.
Conclusion
Inhibition of Casein Kinase 1 delta represents a promising, targeted therapeutic approach for the treatment of tauopathies. Preclinical evidence with compounds such as IC261 and PF-670462 has validated the potential of this strategy. Further research and development of potent, selective, and brain-penetrant CK1δ inhibitors are warranted to advance this therapeutic concept toward clinical application for the benefit of patients with neurodegenerative diseases.
The Preclinical Profile of CK1-IN-4: A Novel Casein Kinase 1δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction: Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes, includ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes, including signal transduction pathways critical in neurodegenerative diseases. The delta isoform, CK1δ, has emerged as a significant therapeutic target, particularly in the context of neuroinflammation and neurodegeneration. This technical guide provides a comprehensive overview of the preclinical data available for CK1-IN-4, a novel inhibitor of CK1δ, synthesized as part of a series of 7-amino-[1][2][3]triazolo[1,5-a][1][4][5]triazines.
Core Compound Data: CK1-IN-4 (Compound 59)
CK1-IN-4, also identified as Compound 59 in its originating publication, is an ATP-competitive inhibitor of CK1δ.[1] Preclinical investigations have centered on its inhibitory potency, neuroprotective potential, and blood-brain barrier permeability.
Table 1: In Vitro Potency of CK1-IN-4 against CK1δ
Compound Name
Target Kinase
IC50 (µM)
CK1-IN-4
CK1δ
2.74
Data sourced from MedchemExpress, referencing Grieco et al., 2024.[1]
Table 2: Preclinical Neuroprotection and Permeability Data for CK1-IN-4
Assay
Cell Line
Experimental Model
Outcome
Neuroprotection Assay
SH-SY5Y
Ethacrynic acid-induced toxicity
Slight neuroprotective effect observed
Permeability Assay
N/A
In vitro PAMPA-BBB
Passively permeable to the blood-brain barrier
Data synthesized from available abstracts and product information.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable protocols for the key experiments conducted with CK1-IN-4, based on standard laboratory practices.
In Vitro Kinase Inhibition Assay (Presumed Protocol)
The inhibitory activity of CK1-IN-4 against CK1δ was likely determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Reaction Setup: A reaction mixture is prepared containing recombinant CK1δ enzyme, a suitable substrate (e.g., α-casein), and ATP in a kinase buffer.
Compound Addition: CK1-IN-4 is added to the reaction mixture at various concentrations.
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotection Assay in SH-SY5Y Cells (Presumed Protocol)
The neuroprotective effects of CK1-IN-4 were likely assessed using a cell viability assay, such as the MTT assay, in the SH-SY5Y neuroblastoma cell line.
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
Induction of Toxicity: The cells are exposed to a neurotoxic agent, such as ethacrynic acid, to induce cell death.
Compound Treatment: CK1-IN-4 is added to the cell cultures at various concentrations, either prior to or concurrently with the neurotoxic agent.
Incubation: The cells are incubated for a defined period.
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells.
The blood-brain barrier permeability of CK1-IN-4 was likely evaluated using the PAMPA-BBB model.
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) to form an artificial membrane.
Donor and Acceptor Plates: The filter plate (donor) is placed in a plate containing a buffer solution (acceptor).
Compound Addition: A solution of CK1-IN-4 is added to the donor wells.
Incubation: The plate assembly is incubated to allow the compound to diffuse from the donor to the acceptor compartment.
Quantification: The concentration of CK1-IN-4 in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of the compound in the donor and acceptor compartments over time.
Signaling Pathways and Visualizations
CK1δ is a key regulator of multiple signaling pathways implicated in neurodegenerative diseases. While the specific pathways modulated by CK1-IN-4 have not been explicitly detailed in the available literature, its inhibitory action on CK1δ suggests potential downstream effects on pathways such as Wnt signaling and those involving the phosphorylation of tau and TDP-43.
Caption: Preclinical evaluation workflow for CK1-IN-4.
Application Notes and Protocols for CK1-IN-4: A CK1δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction CK1-IN-4, also known as Compound 59, is a selective inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in a multit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-4, also known as Compound 59, is a selective inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and cell proliferation. Dysregulation of CK1δ has been linked to various diseases, including cancer and neurodegenerative disorders. CK1-IN-4 serves as a valuable chemical probe for elucidating the physiological and pathological roles of CK1δ. These application notes provide detailed protocols for the experimental use of CK1-IN-4 in both biochemical and cell-based assays.
Quantitative Data
The following table summarizes the known quantitative data for CK1-IN-4.
Property
Value
Target
Notes
IC50
2.74 μM
Human CK1δ
In vitro kinase assay.
Neuroprotection
Exhibited
SH-SY5Y cells
Protective effect against Ethacrynic acid-induced neurotoxicity.
Note: A comprehensive kinase selectivity profile for CK1-IN-4 is not publicly available at this time. Users are advised to perform their own selectivity profiling for off-target effects if required for their specific application.
Signaling Pathways
CK1δ is a key regulator in multiple signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments with CK1-IN-4.
Caption: Wnt/β-catenin signaling pathway and the role of CK1δ.
Caption: Simplified diagram of the role of CK1δ in the circadian clock.
Experimental Protocols
The following are detailed protocols for key experiments involving CK1-IN-4. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro CK1δ Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure the inhibitory activity of CK1-IN-4 against CK1δ.
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
Recombinant human CK1δ enzyme
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
CK1-IN-4
DMSO
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare serial dilutions of CK1-IN-4 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
Assay Plate Setup: Add 2.5 µL of the diluted CK1-IN-4 or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the CK1δ enzyme and substrate in Kinase Buffer.
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for CK1δ.
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear production of ADP.
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol is designed to assess the neuroprotective effects of CK1-IN-4 against a toxin, such as Ethacrynic acid, in the human neuroblastoma cell line SH-SY5Y.
Workflow Diagram:
Caption: Workflow for the neuroprotection cell-based assay.
Materials:
SH-SY5Y human neuroblastoma cells
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
CK1-IN-4
Ethacrynic acid (or other neurotoxin)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well cell culture plates
Procedure:
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of CK1-IN-4 for 2 hours. Include a vehicle control (DMSO).
Induction of Neurotoxicity: Add Ethacrynic acid to the wells (final concentration to be optimized, e.g., 25-50 µM) to induce cytotoxicity. Maintain the CK1-IN-4 concentrations. Include a control group with no toxin.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Assay:
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated, no toxin) cells. Plot the cell viability against the concentration of CK1-IN-4 in the presence of the toxin to evaluate its neuroprotective effect.
Western Blotting for Phosphorylated Protein Levels
This protocol can be used to assess the effect of CK1-IN-4 on the phosphorylation of a known CK1δ substrate in cells.
Materials:
Cell line of interest
CK1-IN-4
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (total and phospho-specific for the target protein)
HRP-conjugated secondary antibody
ECL detection reagent
Procedure:
Cell Treatment: Plate cells and treat with various concentrations of CK1-IN-4 for a specified time.
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.
Disclaimer
This information is for research use only. CK1-IN-4 is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific applications and experimental setups.
Application
Application Notes and Protocols for CK1-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction CK1-IN-4 is a potent inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine-specific protein kinase implicated in a multitude of cellula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-4 is a potent inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine-specific protein kinase implicated in a multitude of cellular processes.[1][2] Dysregulation of CK1δ has been linked to various diseases, including cancer, neurodegenerative disorders, and disruptions in circadian rhythms.[3][4] CK1-IN-4 offers a valuable tool for investigating the physiological and pathological roles of CK1δ. These application notes provide detailed protocols for the use of CK1-IN-4 in cell culture to facilitate research into its biological effects and therapeutic potential.
Proper handling and storage of CK1-IN-4 are critical for maintaining its activity and ensuring experimental reproducibility.
Parameter
Recommendation
Solvent
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[9][10][11]
Stock Solution Concentration
Prepare a stock solution of 10 mM in DMSO.
Storage of Solid
Store the solid compound at -20°C for long-term storage.
Storage of Stock Solution
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions in DMSO are typically stable for several months at -80°C.
Working Solution Preparation
Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Safety and Handling
Standard laboratory safety precautions should be followed when handling CK1-IN-4.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12][13]
Handle the compound in a well-ventilated area.[12][13]
Avoid inhalation of dust or contact with skin and eyes.[12][13]
In case of contact, wash the affected area thoroughly with water.[12]
Dispose of the compound and any contaminated materials in accordance with local regulations.[12]
Signaling Pathways
CK1δ is a key regulator of several critical signaling pathways. Inhibition of CK1δ by CK1-IN-4 can be used to probe the functions of these pathways in various cellular contexts.
Figure 1: Simplified Signaling Pathways Modulated by CK1-IN-4. This diagram illustrates the role of CK1δ in the Wnt signaling pathway and the core circadian clock machinery. CK1-IN-4 inhibits CK1δ, thereby impacting these pathways.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and treatment times may be necessary for specific cell lines and experimental questions.
Protocol 1: Assessment of Neuroprotective Effects in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective potential of CK1-IN-4 against a neurotoxin-induced cell death model in the human neuroblastoma cell line SH-SY5Y.[1][2]
Materials:
SH-SY5Y cells
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
CK1-IN-4 (10 mM stock in DMSO)
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or Amyloid-β 1-42)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Experimental Workflow:
Figure 2: Workflow for Assessing Neuroprotection with CK1-IN-4. This diagram outlines the key steps in an MTT-based cell viability assay to determine the neuroprotective effects of CK1-IN-4.
Procedure:
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Pre-treatment with CK1-IN-4: Prepare serial dilutions of CK1-IN-4 in culture medium. A suggested starting concentration range is 0.1 µM to 10 µM. Remove the old medium and add 100 µL of the medium containing CK1-IN-4 to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest CK1-IN-4 concentration).
Incubation: Incubate the plate for 1-2 hours.
Neurotoxin Treatment: Add the neurotoxin to the wells at a pre-determined toxic concentration.
Incubation: Incubate the plate for 24 hours.
MTT Assay:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Analysis of Wnt Signaling Pathway Inhibition
This protocol describes a method to assess the effect of CK1-IN-4 on the Wnt/β-catenin signaling pathway by measuring the phosphorylation of Dishevelled (Dvl) and the levels of β-catenin.
Materials:
Cell line with active Wnt signaling (e.g., L Wnt-3A cells or a cancer cell line with a Wnt pathway mutation)
Appropriate cell culture medium
CK1-IN-4 (10 mM stock in DMSO)
Wnt3a conditioned medium (if using L Wnt-3A cells)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Figure 3: Workflow for Western Blot Analysis of Wnt Signaling. This diagram shows the steps for assessing the impact of CK1-IN-4 on key proteins in the Wnt signaling pathway.
Procedure:
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
Treatment: Treat cells with CK1-IN-4 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours). If applicable, stimulate with Wnt3a conditioned medium during the last few hours of treatment.
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: Circadian Rhythm Analysis
This protocol outlines a method to investigate the effect of CK1-IN-4 on the cellular circadian clock using a cell line expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc or Per2-luc).
Materials:
Clock reporter cell line (e.g., U2OS-Bmal1-dLuc)
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
Recording medium (DMEM without phenol (B47542) red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM luciferin)
Luminometer or a real-time bioluminescence monitoring system
Experimental Workflow:
Figure 4: Workflow for Circadian Rhythm Analysis. This diagram details the procedure for measuring the effect of CK1-IN-4 on the period of the cellular circadian clock.
Procedure:
Cell Seeding: Seed the reporter cells in 35-mm dishes and grow to confluency.
Synchronization: Replace the medium with fresh medium containing 100 nM dexamethasone and incubate for 2 hours to synchronize the cellular clocks.
Treatment and Monitoring: After synchronization, replace the medium with recording medium containing various concentrations of CK1-IN-4 (e.g., 0.1 µM to 10 µM) or vehicle control.
Data Acquisition: Immediately place the dishes in a luminometer or a real-time bioluminescence monitoring system and record the light output at regular intervals (e.g., every 10 minutes) for at least 3-5 days.
Data Analysis: Analyze the bioluminescence data to determine the period length of the circadian rhythm for each condition.
Quantitative Data Summary
The following table summarizes the known quantitative data for CK1-IN-4 and provides a reference range for other relevant CK1 inhibitors.
Note: The effective concentration of CK1-IN-4 in cell-based assays may vary depending on the cell type, assay duration, and specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Conclusion
CK1-IN-4 is a valuable chemical probe for studying the roles of CK1δ in cellular physiology and disease. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute experiments to investigate the effects of CK1-IN-4 in cell culture. Further optimization and validation will be necessary for specific experimental systems.
An Application Note on the Use of CK1-IN-4 in SH-SY5Y Human Neuroblastoma Cells Introduction Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are crucial regulators of numerous cellular signal t...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the Use of CK1-IN-4 in SH-SY5Y Human Neuroblastoma Cells
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are crucial regulators of numerous cellular signal transduction pathways.[1] The CK1 delta (CK1δ) isoform, in particular, has been implicated in the pathophysiology of neurodegenerative diseases and cancer, making it an attractive target for therapeutic development.[2][3] CK1-IN-4 is a potent inhibitor of CK1δ.[4][5]
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neuroscience research.[6] Derived from a metastatic bone tumor, this cell line can be differentiated into a neuronal phenotype, expressing dopaminergic markers, which makes it suitable for studying neuronal function, neurotoxicity, and neuroprotection.[6] Notably, CK1-IN-4 has been reported to exhibit a neuroprotective effect in SH-SY5Y cells subjected to chemical insult, highlighting its potential relevance in neurodegenerative disease research.[4][5]
This document provides detailed application notes and protocols for utilizing CK1-IN-4 in SH-SY5Y cells, with a focus on determining the optimal working concentration.
Quantitative Data Summary
The following tables summarize the key characteristics of CK1-IN-4 and provide a recommended starting point for determining its working concentration in cell-based assays.
Table 2: Recommended Initial Concentration Range for SH-SY5Y Cells
Assay Type
Recommended Starting Range
Rationale
Cell Viability / Cytotoxicity
1 µM - 25 µM
This range brackets the in vitro IC₅₀. A dose-response curve across this range is recommended to identify the cytotoxic threshold and effective concentrations.
Target Engagement (Western Blot)
5 µM - 20 µM
Based on typical concentrations used for kinase inhibitors in cell culture, which are often several-fold higher than the biochemical IC₅₀ to account for cell permeability and intracellular ATP competition. A fellow researcher noted using a different CK1δ inhibitor at 10 µM in SH-SY5Y cells.[7]
Functional Assays (e.g., Neuroprotection)
2.5 µM - 15 µM
The optimal concentration should be determined empirically but is likely to be near the IC₅₀ for specific neuroprotective effects without inducing cytotoxicity.
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz illustrate key signaling pathways and experimental logic.
Caption: Simplified Wnt/β-catenin pathway showing CK1δ's role and inhibition by CK1-IN-4.
Caption: Workflow for determining and validating the working concentration of CK1-IN-4.
Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol is based on guidelines for the SH-SY5Y cell line.
Materials:
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)
0.25% (w/v) Trypsin-0.53 mM EDTA solution
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
T-75 cell culture flasks
Procedure:
Maintain cells in a T-75 flask with 15 mL of Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
SH-SY5Y cells grow as a mixture of adherent and floating clusters. For passaging, collect both populations.
Aspirate the medium containing floating cells into a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
Wash the adherent cells with 5 mL of PBS. Aspirate the PBS.
Add 2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes until cells detach.
Neutralize the trypsin by adding 8 mL of pre-warmed Complete Growth Medium. Gently pipette to break up cell clumps.
Combine the trypsinized cells with the pelleted floating cells from step 3.
Add the cell suspension to a new T-75 flask containing 15 mL of fresh medium. A subcultivation ratio of 1:4 to 1:10 is recommended.
Change the medium every 2-3 days.
Protocol 2: Preparation of CK1-IN-4 Stock Solution
Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the CK1-IN-4 powder in DMSO.
Briefly vortex to ensure complete dissolution.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store aliquots at -20°C or -80°C. The stock solution should be stable for up to 6 months when stored properly.[8]
Protocol 3: Determining Optimal Working Concentration via MTT Cell Viability Assay
This protocol establishes a dose-response curve to find the cytotoxic and effective concentration range.
Materials:
SH-SY5Y cells
Complete Growth Medium
CK1-IN-4 stock solution (10 mM)
96-well flat-bottom cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization Solution (e.g., DMSO)
Microplate reader (570 nm wavelength)
Procedure:
Seed 8,000 to 15,000 SH-SY5Y cells per well in 100 µL of Complete Growth Medium into a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Prepare serial dilutions of CK1-IN-4 in Complete Growth Medium. For the range 1-25 µM, you might prepare 2X final concentrations of 50, 20, 10, 5, 2, and 0 µM (vehicle control).
Remove the medium from the cells and add 100 µL of the diluted CK1-IN-4 solutions to the respective wells. Include a "vehicle only" control (e.g., 0.25% DMSO).
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the EC₅₀ (concentration for 50% reduction in viability).
Protocol 4: Western Blot Analysis for Target Engagement
This protocol can be used to verify that CK1-IN-4 is inhibiting its target in the cellular context by assessing the phosphorylation status of a downstream substrate.
Materials:
SH-SY5Y cells cultured in 6-well plates
CK1-IN-4
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed information and protocols for the use of CK1-IN-4, a selective inhibitor of Casein Kinase 1 delta (CK1δ). The infor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CK1-IN-4, a selective inhibitor of Casein Kinase 1 delta (CK1δ). The information is intended to guide researchers in the effective use of this compound in various experimental settings.
Introduction to CK1-IN-4
CK1-IN-4 is a potent and selective inhibitor of the serine/threonine kinase Casein Kinase 1 delta (CK1δ) with a reported IC50 of 2.74 μM[1][2]. CK1δ is a key regulator of numerous cellular processes, including Wnt signaling, circadian rhythm, and p53-mediated pathways. Dysregulation of CK1δ has been implicated in various diseases, making it an important target for therapeutic intervention. CK1-IN-4 serves as a valuable chemical tool for investigating the physiological and pathological roles of CK1δ.
Physicochemical Properties and Solubility
A summary of the known quantitative data for CK1-IN-4 is presented in the table below.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Materials:
CK1-IN-4 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, high-quality microcentrifuge tubes or vials
Vortex mixer
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Weighing: Accurately weigh a specific amount of CK1-IN-4 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.63 mg of CK1-IN-4 (Molecular Weight = 363.41 g/mol ).
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the CK1-IN-4 powder. For 3.63 mg of powder, add 1 mL of DMSO.
Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Working with DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound. Use fresh, anhydrous DMSO and keep containers tightly sealed.
Signaling Pathways Involving CK1δ
CK1δ is a pleiotropic kinase involved in multiple signaling pathways. A simplified diagram illustrating some of the key pathways regulated by CK1δ is provided below. Inhibition of CK1δ by CK1-IN-4 can be used to probe the roles of these pathways in various biological contexts.
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM CK1-IN-4 stock solution in DMSO. A 10-point, 3-fold serial dilution is a common starting point.
Assay Plate Setup: To the wells of a 96-well plate, add 1 µL of each CK1-IN-4 dilution or DMSO for the vehicle control.
Add Kinase: Add 24 µL of the CK1δ enzyme solution in kinase assay buffer to each well.
Inhibitor Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
Initiate Reaction: Start the kinase reaction by adding 25 µL of the substrate/ATP mixture to each well.
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
Data Analysis: Calculate the percentage of inhibition for each concentration of CK1-IN-4 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-Substrate
This protocol provides a general method to assess the effect of CK1-IN-4 on the phosphorylation of a known CK1δ substrate in a cellular context.
Materials:
Cell line of interest
Cell culture medium and supplements
CK1-IN-4 stock solution (10 mM in DMSO)
DMSO (for vehicle control)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibody against the phosphorylated form of the CK1δ substrate
Primary antibody against the total form of the substrate (for loading control)
Secondary antibody (HRP-conjugated)
Chemiluminescent substrate
SDS-PAGE and Western blotting equipment
Experimental Workflow:
Figure 3: Workflow for a cell-based Western blot assay.
Protocol:
Cell Seeding: Seed the chosen cell line in appropriate culture plates and allow them to adhere and grow to the desired confluency.
Treatment: Treat the cells with a range of concentrations of CK1-IN-4. Include a DMSO vehicle control. The final concentration of DMSO in the culture medium should be kept constant across all conditions (typically ≤ 0.1%).
Incubation: Incubate the cells for a time period relevant to the signaling pathway being investigated (e.g., 1 to 24 hours).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
SDS-PAGE and Western Blotting:
Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the CK1δ substrate.
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phospho-protein signal to the total protein signal to determine the effect of CK1-IN-4 on substrate phosphorylation.
Troubleshooting
Compound Precipitation: If CK1-IN-4 precipitates upon dilution of the DMSO stock in aqueous buffer, try vortexing or brief sonication. It is also advisable to prepare working dilutions fresh from the stock solution immediately before use.
Low Inhibitory Activity: Ensure the recombinant kinase is active and the assay conditions (e.g., ATP concentration, incubation time) are optimized. Verify the concentration and integrity of the CK1-IN-4 stock solution.
Variability in Cell-Based Assays: Maintain consistent cell culture conditions, including cell passage number and confluency. Ensure the final DMSO concentration is low and consistent across all treatments.
Safety Precautions
CK1-IN-4 is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes and Protocols for CK1-IN-4 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of CK1-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of CK1-IN-4, a casein kinase 1 (CK1) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to accurate and reproducible experimental results.
Introduction
CK1-IN-4 is an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases.[1][2] The CK1 family, which includes isoforms such as CK1α, δ, and ε, plays a critical role in various cellular processes, including signal transduction, cell cycle progression, and DNA repair.[3] Dysregulation of CK1 activity has been implicated in several diseases, making it a target for therapeutic development. CK1-IN-4 specifically inhibits the CK1δ isoform with an IC50 of 2.74 μM and has demonstrated neuroprotective effects in cellular models.[1] Accurate preparation of a CK1-IN-4 stock solution is the foundational step for in vitro and in vivo studies investigating its biological effects.
Quantitative Data Summary
For ease of reference, the key quantitative data for CK1-IN-4 are summarized in the table below.
CK1 is a key regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation. Inhibition of CK1 can therefore modulate the levels of β-catenin and affect downstream gene transcription.
Wnt/β-catenin signaling pathway and the inhibitory action of CK1-IN-4.
Experimental Protocols
Materials
CK1-IN-4 powder
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Calibrated analytical balance
Vortex mixer
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of CK1-IN-4 in DMSO. It is a common practice to prepare a high-concentration stock solution that can be later diluted to the desired working concentration in aqueous buffers or cell culture media.
Pre-handling: Before opening, centrifuge the vial of CK1-IN-4 powder at a low speed to ensure all the powder is at the bottom of the vial.
Weighing: Accurately weigh the desired amount of CK1-IN-4 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3534 mg of CK1-IN-4 (Mass = Molarity x Volume x Molecular Weight).
Dissolution:
Add the appropriate volume of DMSO to the vial containing the weighed CK1-IN-4. For the example above, add 1 mL of DMSO.
Cap the vial tightly.
Vortex the solution thoroughly for several minutes to aid dissolution. Gentle warming in a 37°C water bath can be applied if necessary to fully dissolve the compound. Visually inspect the solution to ensure there are no undissolved particulates.
Storage:
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Experimental Workflow
The following diagram illustrates the workflow for preparing the CK1-IN-4 stock solution.
Workflow for the preparation of a CK1-IN-4 stock solution in DMSO.
Protocol for Preparing Working Solutions
Thawing: Thaw a single aliquot of the CK1-IN-4 stock solution at room temperature.
Dilution: Perform serial dilutions of the concentrated DMSO stock solution in your cell culture medium or experimental buffer to achieve the final desired working concentration.
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly.
The final concentration of DMSO in the cell culture or assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
Always handle CK1-IN-4 and DMSO in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Refer to the Safety Data Sheet (SDS) for CK1-IN-4 and DMSO for detailed safety information.
By following these application notes and protocols, researchers can ensure the proper preparation and handling of CK1-IN-4 stock solutions, leading to reliable and reproducible results in their studies of CK1 signaling and its role in health and disease.
Application Notes and Protocols for CK1-IN-4: A Cell-Based Assay Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes. The CK1δ isoform, in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes. The CK1δ isoform, in particular, plays a pivotal role in signal transduction pathways, including Wnt/β-catenin, Hedgehog, and the circadian rhythm.[1] Dysregulation of CK1δ activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. CK1-IN-4 is a small molecule inhibitor of CK1δ with a reported in vitro IC50 of 2.74 μM.[2] These application notes provide a detailed framework for designing and executing cell-based assays to evaluate the efficacy and mechanism of action of CK1-IN-4.
Signaling Pathways Involving CK1δ
CK1δ is a key player in multiple signaling cascades. Its inhibition by CK1-IN-4 is expected to modulate the phosphorylation status and activity of several downstream substrates.
Caption: Overview of signaling pathways modulated by CK1δ and targeted by CK1-IN-4.
Data Presentation: In Vitro and Cellular Activity of CK1 Inhibitors
The following table summarizes the inhibitory activities of CK1-IN-4 and other relevant CK1 inhibitors. This data can serve as a reference for designing dose-response experiments.
The following protocols are designed to assess the cellular activity of CK1-IN-4 by measuring the phosphorylation of key downstream substrates.
General Cell Culture and Treatment
Cell Lines:
SH-SY5Y (Human Neuroblastoma): Relevant for neuroprotective studies.[2]
HEK293T (Human Embryonic Kidney): A common, easily transfectable cell line for pathway analysis.
HCT-116 or SW480 (Human Colon Carcinoma): Suitable for Wnt signaling pathway studies.
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
CK1-IN-4 Preparation: Prepare a stock solution of CK1-IN-4 in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of CK1-IN-4 or vehicle control (DMSO). The treatment duration will depend on the specific assay (typically ranging from 1 to 48 hours).
Workflow for Western Blot-Based Phosphorylation Assay
Caption: A generalized workflow for assessing protein phosphorylation via Western blot.
This assay measures the phosphorylation of β-catenin at serine 45 (p-β-catenin S45), a direct target of CK1. Inhibition of CK1δ by CK1-IN-4 is expected to decrease the levels of p-β-catenin (S45).
Cell Line: HCT-116 or HEK293T cells.
Procedure:
Seed 5 x 10^5 cells per well in a 6-well plate and incubate overnight.
Treat cells with increasing concentrations of CK1-IN-4 (e.g., 0.1, 1, 5, 10, 25 µM) for 4-6 hours.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
Probe the membrane with primary antibodies against p-β-catenin (S45) and total β-catenin. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Quantify band intensities using densitometry software. Normalize the p-β-catenin signal to total β-catenin and the loading control.
This assay assesses the phosphorylation of the PER2 protein. CK1δ mediates the phosphorylation and subsequent degradation of PER2. Inhibition of CK1δ should lead to a decrease in PER2 phosphorylation and an increase in total PER2 levels.
Cell Line: U2OS or HEK293T cells (can be transfected with a PER2 expression vector if endogenous levels are low).
Procedure:
Seed cells as described in Protocol 1.
For synchronization of the circadian clock (optional but recommended), treat cells with dexamethasone (B1670325) (100 nM) for 2 hours, then replace with fresh medium.
After 24 hours of synchronization, treat cells with CK1-IN-4 (e.g., 0.1, 1, 5, 10, 25 µM) for 6-12 hours.
Follow steps 3-8 from Protocol 1, using primary antibodies against p-PER2 (specific phospho-sites may vary, e.g., Ser662) and total PER2.
Protocol 3: Hedgehog Signaling Pathway - Gli Phosphorylation Assay
This protocol measures the phosphorylation of Gli transcription factors. CK1δ is involved in the phosphorylation and subsequent processing of Gli proteins. Inhibition of CK1δ may alter the phosphorylation status of Gli.
Cell Line: NIH/3T3 or other Hedgehog-responsive cell lines.
Procedure:
Seed cells as described in Protocol 1.
Stimulate the Hedgehog pathway with a Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh) ligand for 24 hours in the presence of varying concentrations of CK1-IN-4 (e.g., 0.1, 1, 5, 10, 25 µM).
Follow steps 3-8 from Protocol 1, using primary antibodies against p-Gli (specific sites may vary) and total Gli.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the potential of CK1-IN-4 to protect neuronal cells from a toxic insult, based on the reported neuroprotective activity.[2]
Cell Line: SH-SY5Y cells, differentiated into a neuronal phenotype.
Differentiation Protocol: Treat SH-SY5Y cells with retinoic acid (10 µM) for 5-7 days. For a more mature neuronal phenotype, follow with brain-derived neurotrophic factor (BDNF) for an additional 2-3 days.
Procedure:
Seed differentiated SH-SY5Y cells in a 96-well plate.
Pre-treat the cells with various concentrations of CK1-IN-4 (e.g., 0.1, 1, 5, 10, 25 µM) for 2 hours.
Induce neurotoxicity by adding a stressor such as 6-hydroxydopamine (6-OHDA) or MPP+ for 24 hours.
Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of CK1-IN-4. By utilizing the described protocols, scientists can elucidate the compound's mechanism of action, determine its cellular potency, and explore its therapeutic potential in various disease models. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
Application Notes and Protocols for In Vitro Studies with a Representative CK1δ/ε Inhibitor
Disclaimer: Extensive searches for "CK1-IN-4" did not yield specific in vitro data or protocols. Therefore, these application notes have been generated using the potent and selective Casein Kinase 1δ (CK1δ) and CK1ε inhi...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Extensive searches for "CK1-IN-4" did not yield specific in vitro data or protocols. Therefore, these application notes have been generated using the potent and selective Casein Kinase 1δ (CK1δ) and CK1ε inhibitor, PF-670462 , as a representative compound. The protocols and data provided are based on published information for PF-670462 and general laboratory procedures. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are critical regulators of numerous cellular processes.[1] The isoforms CK1δ and CK1ε are particularly implicated in the control of circadian rhythms, cell proliferation, and key signaling pathways such as Wnt/β-catenin.[2][3] Dysregulation of CK1δ/ε activity has been linked to various diseases, including cancer and sleep disorders, making them attractive targets for therapeutic intervention.[4]
PF-670462 is a potent and selective inhibitor of CK1ε and CK1δ.[2][5] These application notes provide detailed protocols for in vitro experiments to assess the effects of CK1 inhibition on cell viability, apoptosis, cell cycle progression, and Wnt signaling, using PF-670462 as a model compound.
Data Presentation
The following tables summarize the in vitro potency of PF-670462 from various sources.
Table 1: In Vitro Kinase Inhibitory Activity of PF-670462
This protocol is for determining the effect of a CK1 inhibitor on the viability of adherent cells after a specified treatment duration.
Materials:
Adherent cells of interest
Complete cell culture medium
PF-670462 (or other CK1 inhibitor)
DMSO (vehicle control)
96-well clear flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of PF-670462 in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells with vehicle control (DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.[6]
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6] Incubate for at least 1 hour at 37°C.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry through the identification of phosphatidylserine (B164497) externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in appropriate culture vessels. Treat with desired concentrations of PF-670462 and a vehicle control for a specified duration (e.g., 24 or 48 hours).[7]
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect by centrifugation.
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[7]
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing via flow cytometry.
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
Flow cytometer
Procedure:
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of PF-670462 and a vehicle control for the intended duration (e.g., 24 or 48 hours).
Cell Harvesting: Collect cells by centrifugation (including supernatant for adherent cells).
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9] Incubate on ice for at least 2 hours or at -20°C for long-term storage.[10][11]
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.[9]
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[9]
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence.[9] The DNA content histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Wnt/β-catenin Signaling
This protocol is for assessing the effect of CK1 inhibition on the Wnt/β-catenin signaling pathway by measuring the levels of key proteins.
Materials:
Cells of interest
PF-670462 (or other CK1 inhibitor)
DMSO (vehicle control)
RIPA Lysis Buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-DVL, anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin for loading control)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Treatment and Lysis: Treat cells with PF-670462 for a specified duration (e.g., 2, 6, 12, or 24 hours). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.[13]
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate with primary antibodies overnight at 4°C.[12]
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13] After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein levels or phosphorylation status. An increase in total β-catenin may indicate inhibition of its degradation, a known effect of CK1α, while changes in DVL phosphorylation can reflect modulation of the broader Wnt pathway.[14]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of PF-670462 on CK1δ/ε.
Application Notes: Western Blot Analysis of Cellular Response to CK1-IN-4 Treatment
Introduction Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are pivotal in regulating a multitude of cellular processes, including Wnt signaling, circadian rhythms, DNA repair...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine protein kinases that are pivotal in regulating a multitude of cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell division.[1][2] The CK1 family consists of several isoforms (α, β, γ, δ, and ε), with CK1δ being implicated in the progression of various diseases, including cancer and neurodegenerative disorders.[3][4] CK1-IN-4 is a chemical inhibitor that specifically targets the CK1δ isoform with an IC50 of 2.74 μM.[5] By inhibiting the kinase activity of CK1δ, CK1-IN-4 prevents the phosphorylation of its downstream substrates, thereby modulating their activity and influencing associated signaling pathways.[1]
Western blotting is an indispensable technique for elucidating the molecular effects of kinase inhibitors like CK1-IN-4. It allows for the sensitive detection and quantification of changes in the phosphorylation status of specific target proteins, as well as alterations in total protein levels. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with CK1-IN-4 to investigate its impact on key signaling pathways, such as the Wnt/β-catenin and p53 pathways.
Mechanism of Action: CK1-IN-4 in the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. CK1δ plays a complex role in this pathway. In the absence of a Wnt signal, CK1δ can phosphorylate β-catenin at Serine 45, which primes it for subsequent phosphorylation by GSK3β and ultimate proteasomal degradation.[6] CK1-IN-4, by inhibiting CK1δ, is expected to alter the phosphorylation state of β-catenin and other pathway components. The following diagram illustrates the canonical Wnt pathway and the inhibitory action of CK1-IN-4.
Caption: Wnt signaling pathway and the inhibitory point of CK1-IN-4.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following CK1-IN-4 treatment.
1. Cell Culture and Treatment
Cell Seeding: Plate the cells of interest (e.g., SH-SY5Y, HEK293T) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
Inhibitor Treatment:
Prepare a stock solution of CK1-IN-4 in DMSO.
The day after seeding, treat the cells with the desired concentrations of CK1-IN-4. It is recommended to perform a dose-response experiment (e.g., 0, 1, 2.5, 5, 10 μM) and a time-course experiment (e.g., 0, 6, 12, 24 hours).
Include a vehicle control group treated with an equivalent volume of DMSO.
Positive/Negative Controls: If applicable, include a positive control (e.g., treatment with a known activator of the pathway, like Wnt3a) and a negative control.
2. Protein Extraction and Quantification
Cell Lysis:
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (see Table 1).[8]
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.[7]
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
Protein Quantification:
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
Sample Preparation:
Normalize the protein concentration of all samples with lysis buffer.
Add 4X Laemmli sample buffer to a final concentration of 1X.
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
Gel Electrophoresis:
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
Include a pre-stained protein ladder to monitor separation.[7]
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.
Protein Transfer:
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Confirm successful transfer by staining the membrane with Ponceau S solution.[7]
4. Immunoblotting
Blocking:
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
Block non-specific binding sites by incubating the membrane in 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over non-fat milk for phosphoprotein detection to reduce background.
Primary Antibody Incubation:
Dilute the primary antibody against the target protein in blocking buffer at the recommended dilution (see Table 2).
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][9]
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
Secondary Antibody Incubation:
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
Incubate the membrane with the secondary antibody for 1 hour at room temperature.[7]
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[7]
Detection:
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
Incubate the membrane with the ECL reagent.
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing: To analyze total protein levels on the same membrane, strip the membrane of the phospho-specific antibody and re-probe with an antibody against the total protein.[10] This serves as a crucial control to ensure that observed changes in phosphorylation are not due to altered total protein expression.[10]
Data Presentation and Quantitative Summary
Quantitative data for reagents and antibodies should be clearly defined for reproducibility.
Table 1: Reagent and Buffer Compositions
Reagent/Buffer
Component
Concentration
RIPA Lysis Buffer
Tris-HCl, pH 8.0
50 mM
NaCl
150 mM
NP-40
1% (v/v)
Sodium deoxycholate
0.5% (w/v)
SDS
0.1% (w/v)
Protease Inhibitor Cocktail
1X
Phosphatase Inhibitor Cocktail
1X
10X TBST
Tris-HCl, pH 7.6
200 mM
NaCl
1.5 M
Tween-20
1% (v/v)
Blocking Buffer
BSA
5% (w/v)
TBST
1X
Table 2: Recommended Antibodies for Western Blot Analysis
Target Protein
Pathway
Expected Effect of CK1-IN-4
Modification Assessed
Recommended Dilution
p-β-catenin (Ser45)
Wnt Signaling
Decrease
Phosphorylation
1:1000
Total β-catenin
Wnt Signaling
No change or increase
Total Protein
1:1000
p-p53 (Ser20)
p53 Signaling
Decrease
Phosphorylation
1:1000
Total p53
p53 Signaling
No change
Total Protein
1:1000
GAPDH / β-actin
Loading Control
No change
Total Protein
1:5000
Experimental Workflow Visualization
The following diagram outlines the logical flow of the Western blot protocol after CK1-IN-4 treatment.
Caption: Step-by-step workflow for Western blot analysis.
Expected Results and Interpretation
Upon treatment with CK1-IN-4, a dose- and time-dependent decrease in the phosphorylation of direct CK1δ substrates is expected. For example, a significant reduction in the p-β-catenin (Ser45) signal relative to the total β-catenin signal would indicate successful target engagement by the inhibitor. Similarly, analyzing the phosphorylation status of proteins in the p53 pathway, such as p53 itself, can provide further insight into the inhibitor's cellular effects.[6][11] Densitometric analysis of the Western blot bands will allow for the quantification of these changes, providing robust data on the efficacy and mechanism of action of CK1-IN-4.
Application Notes and Protocols for CK1-IN-4 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals Introduction CK1-IN-4 is a recently identified inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in a variety of cellular proc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-4 is a recently identified inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in a variety of cellular processes, including signal transduction, cell proliferation, and circadian rhythm regulation. Dysregulation of CK1δ has been linked to several pathologies, including cancer and neurodegenerative diseases. These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of CK1-IN-4 in mouse models, based on available data for the compound and structurally or functionally similar CK1δ inhibitors.
Disclaimer: CK1-IN-4 is a novel research compound with limited publicly available in vivo data. The following protocols are representative examples based on studies with other CK1δ inhibitors, such as PF-670462 and SR-3029. It is imperative that researchers empirically determine the optimal dosage, administration route, and vehicle for CK1-IN-4 in their specific mouse model and experimental context.
Mechanism of Action and Signaling Pathways
CK1-IN-4 is an ATP-competitive inhibitor of CK1δ with an IC50 of 2.74 μM.[1] CK1δ is a key regulator of multiple signaling pathways critical in both normal physiology and disease.
Wnt/β-catenin Signaling: CK1δ can act as both a positive and negative regulator of the Wnt/β-catenin pathway depending on the cellular context. It is involved in the phosphorylation of key pathway components, thereby influencing cell fate, proliferation, and differentiation.
Circadian Rhythm: CK1δ plays a crucial role in regulating the circadian clock by phosphorylating the PER (Period) proteins, leading to their degradation. Inhibition of CK1δ can lead to the stabilization of PER proteins, thereby lengthening the circadian period.
p53 Signaling: CK1δ can phosphorylate p53 and its regulators, influencing cell cycle arrest and apoptosis in response to cellular stress.
Below are diagrams illustrating the canonical Wnt/β-catenin signaling pathway and the role of CK1δ in circadian rhythm regulation.
Caption: Wnt/β-catenin Signaling Pathway.
Caption: Role of CK1δ in Circadian Rhythm Regulation.
Quantitative Data Summary
The following table summarizes in vivo data for well-characterized CK1δ inhibitors. This information can serve as a starting point for designing studies with CK1-IN-4.
Protocol 1: General In Vivo Administration of a Novel CK1δ Inhibitor
This protocol provides a general framework for the initial in vivo evaluation of CK1-IN-4.
1. Materials:
CK1-IN-4
Vehicle (e.g., 0.5% methylcellulose, 10% DMSO in saline, or 40% PEG300, 5% Tween-80, and 55% saline). The optimal vehicle must be determined based on the solubility and stability of CK1-IN-4.
Appropriate mouse strain for the disease model (e.g., C57BL/6J for general studies, specific transgenic models for disease-focused research).
Standard animal handling and injection equipment.
2. Procedure:
Formulation Preparation:
Prepare a stock solution of CK1-IN-4 in a suitable solvent (e.g., DMSO) at a high concentration.
On the day of administration, dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level (typically <10%).
Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh daily.
Dosing:
Accurately weigh each mouse to determine the correct injection volume.
Based on preliminary dose-finding studies (if available) or data from similar compounds (e.g., 10 mg/kg for PF-670462), calculate the volume of the drug formulation to be administered.
Administration (Intraperitoneal Injection):
Properly restrain the mouse to expose the abdomen.
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent organ damage.
Gently aspirate to ensure the needle is not in a blood vessel or organ.
Slowly inject the calculated volume.
Monitoring:
Observe the mice for any immediate adverse reactions.
Monitor animal health, body weight, and any relevant behavioral changes throughout the study period according to IACUC guidelines.
Caption: General Workflow for In Vivo Administration.
Protocol 2: Evaluation of CK1-IN-4 in a Xenograft Tumor Model
This protocol is adapted for assessing the anti-cancer efficacy of CK1-IN-4.
1. Materials:
Cancer cell line of interest (e.g., breast cancer, melanoma).
Immunocompromised mice (e.g., NOD/SCID or nude mice).
Matrigel (optional, for enhancing tumor take-rate).
Calipers for tumor measurement.
2. Procedure:
Tumor Implantation:
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
Tumor Growth and Group Randomization:
Monitor tumor growth every 2-3 days using calipers.
Calculate tumor volume using the formula: (Length x Width²) / 2.
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Treatment Administration:
Prepare and administer CK1-IN-4 and vehicle control as described in Protocol 1.
Administer treatment according to the desired schedule (e.g., daily, every other day).
Efficacy Evaluation:
Continue to measure tumor volume and body weight regularly.
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Pharmacokinetic and Toxicity Considerations
As no specific pharmacokinetic or toxicity data for CK1-IN-4 are publicly available, preliminary studies are essential.
Maximum Tolerated Dose (MTD) Study: A dose-escalation study should be performed to determine the MTD. This involves administering increasing doses of CK1-IN-4 to small groups of mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality).
Pharmacokinetic (PK) Study: A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of CK1-IN-4. This typically involves administering a single dose of the compound and collecting blood samples at various time points to measure drug concentration.
Toxicology: Basic toxicological evaluation should include monitoring clinical signs, body weight, and, at the end of the study, performing gross necropsy and histopathological analysis of major organs.
Concluding Remarks
CK1-IN-4 represents a novel tool for investigating the role of CK1δ in health and disease. The provided application notes and protocols, derived from studies on analogous compounds, offer a solid foundation for initiating in vivo research with this inhibitor. Rigorous optimization of experimental parameters and careful monitoring of animal welfare are paramount for obtaining reliable and reproducible results.
Application Notes: CK1-IN-4 Compound Identification: CK1-IN-4, also known as Compound 59, is a selective inhibitor of Casein Kinase 1 delta (CK1δ).[1][2] It is utilized in research settings to probe the biological functi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes: CK1-IN-4
Compound Identification: CK1-IN-4, also known as Compound 59, is a selective inhibitor of Casein Kinase 1 delta (CK1δ).[1][2] It is utilized in research settings to probe the biological functions of CK1δ and to explore its therapeutic potential.
Mechanism of Action: Casein Kinase 1 (CK1) is a family of serine/threonine-specific protein kinases that are crucial regulators in numerous cellular processes.[3][4][5] CK1 inhibitors, including CK1-IN-4, typically function as ATP-competitive inhibitors.[3][6] They bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to the target substrate protein.[3][6] By inhibiting CK1's enzymatic activity, these compounds can modulate the phosphorylation state of its substrates, thereby altering their function and downstream signaling pathways.[3]
Biological Context & Research Applications: The CK1 family of kinases (comprising isoforms α, β, γ, δ, and ε) is implicated in a wide array of critical signaling pathways.[3][4]
Wnt/β-catenin Signaling: CK1 is a key component of the β-catenin "destruction complex". In the absence of a Wnt signal, CK1 phosphorylates β-catenin, marking it for degradation. Inhibition of CK1 can therefore modulate this oncogenic pathway.[4][7]
p53 Tumor Suppressor Pathway: CK1 isoforms can phosphorylate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. This phosphorylation can lead to MDM2 degradation and subsequent stabilization and activation of p53.[4][7]
Circadian Rhythm: CK1δ and CK1ε are central to regulating the circadian clock by phosphorylating core clock proteins like PER (Period).[3][4][5]
Neuroprotection: CK1-IN-4 has demonstrated a neuroprotective effect in cellular models, indicating its potential as a research tool in neurodegenerative disease studies.[1]
Due to its involvement in these pathways, CK1-IN-4 is a valuable tool for researchers in oncology, neurobiology, and chronobiology.
Quantitative Data Summary
The following table summarizes the available quantitative data for CK1-IN-4.
Parameter
Value
Target(s)
Notes
IC₅₀
2.74 µM
CK1δ
The half maximal inhibitory concentration against Casein Kinase 1 delta.[1][2]
Storage (Powder)
Room temperature (short-term)
N/A
Recommended storage for continental US; however, consulting the Certificate of Analysis for specific batch recommendations is crucial.[1] For long-term storage, -20°C is recommended, by analogy with similar compounds.[8]
Storage (Solvent)
1 month at -20°C; 1 year at -80°C
N/A
Based on data for the similar inhibitor CK1-IN-1.[8] Aliquoting stock solutions is recommended to avoid freeze-thaw cycles.[8]
Solubility
Insoluble in Water and Ethanol
N/A
Based on data for the similar inhibitor CK1-IN-1.[8]
Solvent for Stock
DMSO
N/A
Dimethyl sulfoxide (B87167) is a common solvent for this class of compounds. Use fresh, anhydrous DMSO for best results.[8]
Safety and Handling Guidelines
As CK1-IN-4 is intended for research use only, and its toxicological properties have not been fully investigated, it must be handled with care, following standard laboratory safety procedures.[9][10]
1. General Precautions:
Read and understand the Safety Data Sheet (SDS) if available. If not, treat the compound as potentially hazardous.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]
Avoid contact with skin and eyes.[13] Do not eat, drink, or smoke in the laboratory area.[11]
Wash hands thoroughly after handling the compound.[11]
2. Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[13]
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[13]
Body Protection: Wear a standard laboratory coat. Ensure it is kept clean and is not worn outside of the laboratory.[14]
3. Spill and Emergency Procedures:
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[15][16]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[11][15]
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[15]
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]
Small Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[11] Ensure the area is well-ventilated during cleanup.
4. Storage and Disposal:
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] For long-term stability, follow the temperature guidelines in the data table above.[1][8]
Disposal: Dispose of unused compounds and waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[11]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from a general luminescent kinase assay method and is suitable for measuring the inhibitory effect of CK1-IN-4 on CK1δ activity.[17]
Methodology:
Reagent Preparation:
Prepare a stock solution of CK1-IN-4 (e.g., 10 mM in 100% DMSO).
Create a serial dilution of CK1-IN-4 in a buffer compatible with the kinase reaction (e.g., Tris-HCl, MgCl₂). Include a DMSO-only control.
Prepare the kinase reaction buffer containing ATP and the appropriate CK1 substrate (e.g., a specific peptide).
Prepare the recombinant human CK1δ enzyme solution.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the serially diluted CK1-IN-4 or DMSO control.
Add 2.5 µL of the CK1δ enzyme/substrate/ATP mixture to each well to initiate the reaction.
Incubate the plate at room temperature for 60 minutes.
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
Incubate at room temperature for 30 minutes.
Data Analysis:
Measure luminescence using a plate reader.
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Plot the percentage of inhibition against the log concentration of CK1-IN-4 and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the effect of CK1-IN-4 on the proliferation of a chosen cell line (e.g., SH-SY5Y or a cancer cell line like U87MG).[18]
Methodology:
Cell Seeding:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment:
Prepare various concentrations of CK1-IN-4 in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CK1-IN-4.
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
MTT Incubation:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
Formazan Solubilization:
Carefully remove the medium.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
The following diagrams illustrate key signaling pathways regulated by Casein Kinase 1.
Caption: Role of CK1 in the Wnt/β-catenin signaling pathway.
Caption: Regulation of the p53 tumor suppressor by CK1.
Application Notes and Protocols: CK1-IN-4 Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals Introduction CK1-IN-4 is a small molecule inhibitor of Casein Kinase 1 Delta (CK1δ) with a reported IC50 of 2.74 μM.[1] As with many small molecule kinase i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK1-IN-4 is a small molecule inhibitor of Casein Kinase 1 Delta (CK1δ) with a reported IC50 of 2.74 μM.[1] As with many small molecule kinase inhibitors, its utility in research and drug development is highly dependent on its solubility and stability in aqueous solutions used for in vitro and in vivo studies. This document provides a summary of general best practices and detailed protocols for assessing the stability of compounds like CK1-IN-4 in aqueous environments.
Disclaimer: Publicly available data on the aqueous stability, solubility, and degradation pathways of CK1-IN-4 is limited. The following information is based on general knowledge of small molecule kinase inhibitors and should be adapted and verified for the specific batch and formulation of CK1-IN-4 being used.
Data Presentation
General Solubility and Storage of Small Molecule Kinase Inhibitors
Most small molecule kinase inhibitors exhibit low aqueous solubility due to their often hydrophobic nature.[2][3] They are typically prepared as high-concentration stock solutions in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2]
Table 1: Recommended Solvents for Stock Solutions
Solvent
Typical Concentration Range
Notes
Dimethyl Sulfoxide (DMSO)
1-100 mM
Most common solvent for kinase inhibitors. Ensure use of anhydrous, high-purity DMSO.
Ethanol
Variable, compound-dependent
Can be an alternative for some inhibitors.
Table 2: General Storage Recommendations for CK1-IN-4
Form
Storage Temperature
Duration
Notes
Solid Powder
-20°C
Up to 3 years
Protect from light and moisture.
Stock Solution (in DMSO)
-80°C
Up to 1 year
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO)
-20°C
Up to 1 month
For shorter-term storage.
Aqueous Working Solution
4°C or on ice
For immediate use (within hours)
Prepare fresh for each experiment. Stability is not guaranteed.
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This protocol provides a general method to estimate the kinetic solubility of CK1-IN-4 in a specific aqueous buffer.
Materials:
CK1-IN-4 solid powder
Anhydrous, high-purity DMSO
Aqueous buffer of interest (e.g., PBS, pH 7.4)
96-well microplate (clear bottom)
Multichannel pipette
Plate shaker
Plate reader capable of measuring absorbance or turbidity (optional)
Procedure:
Prepare a high-concentration stock solution: Dissolve CK1-IN-4 in 100% DMSO to a final concentration of 10 mM.
Create a serial dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
Dilute into aqueous buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[4]
Visual Inspection: Carefully inspect each well for any signs of precipitation or cloudiness against a dark background.
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.[4]
Determine Kinetic Solubility: The highest concentration that remains clear and free of visible precipitate is the approximate kinetic solubility.[4]
Protocol 2: Assessment of Aqueous Stability by HPLC
This protocol outlines a method to evaluate the chemical stability of CK1-IN-4 in an aqueous solution over time.
Materials:
CK1-IN-4 stock solution (in DMSO)
Aqueous buffer of interest (e.g., cell culture medium, PBS)
Formic acid or other appropriate mobile phase modifier
Temperature-controlled incubator
Autosampler vials
Procedure:
Prepare the test solution: Dilute the CK1-IN-4 DMSO stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution, transfer it to an autosampler vial, and inject it into the HPLC system. This will serve as the baseline measurement.[2]
Incubate: Place the remaining test solution in a sealed container in a temperature-controlled incubator at the desired temperature (e.g., 25°C or 37°C).
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and analyze by HPLC.
HPLC Analysis:
Use a suitable gradient method to separate CK1-IN-4 from potential degradants (e.g., a gradient of water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
Monitor the elution profile at the maximum absorbance wavelength (λmax) of CK1-IN-4.
Data Analysis:
Integrate the peak area of the parent CK1-IN-4 peak at each time point.
Calculate the percentage of CK1-IN-4 remaining at each time point relative to the T=0 sample.
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: Workflow for aqueous stability assessment of CK1-IN-4.
Caption: Common degradation pathways for small molecule inhibitors.
Caption: Inhibition of CK1δ signaling by CK1-IN-4.
Application Notes and Protocols for CK1-IN-4 Study in Differentiated SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals. Introduction The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its ability to different...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its ability to differentiate into a mature neuronal phenotype. This characteristic makes it an invaluable tool for studying neurodegenerative diseases, neurotoxicity, and the effects of pharmacological agents on neuronal function. Differentiation of SH-SY5Y cells is commonly induced by treatment with retinoic acid (RA), which promotes a catecholaminergic neuron-like phenotype. The subsequent addition of brain-derived neurotrophic factor (BDNF) further enhances neuronal maturation, leading to the development of extensive neurite networks and the expression of synaptic markers.
Casein kinase 1 (CK1) is a family of serine/threonine kinases implicated in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms.[1] The delta isoform (CK1δ) has been specifically linked to neurodegenerative processes, making it a potential therapeutic target. CK1-IN-4 is a known inhibitor of CK1δ with neuroprotective effects observed in SH-SY5Y cells.
This document provides a detailed protocol for the differentiation of SH-SY5Y cells using a combination of retinoic acid and BDNF, followed by a protocol for the treatment of these differentiated neurons with the CK1δ inhibitor, CK1-IN-4. These protocols are intended to provide a robust and reproducible methodology for investigating the effects of CK1δ inhibition in a mature human neuronal cell model.
Data Presentation
Table 1: Summary of Quantitative Data for SH-SY5Y Differentiation and CK1-IN-4 Treatment
This protocol is a two-stage process involving initial treatment with Retinoic Acid followed by maturation with Brain-Derived Neurotrophic Factor.
Stage 1: Retinoic Acid (RA) Treatment (5 days)
Cell Seeding:
Culture SH-SY5Y cells in a T-75 flask with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
Resuspend the cells in complete growth medium and perform a cell count.
Seed the cells into 6-well plates at a density of 5 x 10^4 cells/cm².
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell attachment.
Initiation of Differentiation:
Prepare "Differentiation Medium 1" consisting of DMEM, 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid. Note: Retinoic acid is light-sensitive; prepare the medium fresh and protect it from light.
After 24 hours of seeding, aspirate the complete growth medium from the wells.
Gently add 2 mL of "Differentiation Medium 1" to each well.
Maintenance of RA Treatment:
Incubate the cells for 5 days.
Replace the "Differentiation Medium 1" every 2-3 days with freshly prepared medium.
Observe the cells daily for morphological changes, such as the extension of neurites.
Prepare "Differentiation Medium 2" consisting of DMEM, 0.5% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL BDNF.
On day 6, aspirate the "Differentiation Medium 1".
Gently add 2 mL of "Differentiation Medium 2" to each well.
Maintenance of BDNF Treatment:
Incubate the cells for an additional 5 days.
Replace the "Differentiation Medium 2" every 2-3 days with freshly prepared medium.
By day 10, the cells should exhibit a mature neuronal phenotype with a complex network of neurites.
Protocol for CK1-IN-4 Treatment of Differentiated SH-SY5Y Cells
This protocol should be performed on fully differentiated SH-SY5Y cells (after the 10-day differentiation protocol).
Preparation of CK1-IN-4 Stock Solution:
Prepare a 10 mM stock solution of CK1-IN-4 in DMSO.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment of Differentiated Cells:
On day 11, after the full differentiation period, prepare fresh "Differentiation Medium 2" containing the desired final concentration of CK1-IN-4. A starting concentration of 2.5 µM is recommended, with a range of 1-10 µM for dose-response studies.
Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest concentration of CK1-IN-4 used (typically 0.1% v/v).
Aspirate the old medium from the wells containing the differentiated SH-SY5Y cells.
Add 2 mL of the CK1-IN-4 containing medium or the vehicle control medium to the respective wells.
Incubation and Analysis:
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental aims.
Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), protein expression analysis (e.g., Western blotting), or immunocytochemistry to assess neuronal morphology and marker expression.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for SH-SY5Y differentiation and CK1-IN-4 treatment.
Signaling Pathways in SH-SY5Y Differentiation
Caption: Key signaling pathways in RA and BDNF-induced SH-SY5Y differentiation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CK1-IN-4 effectively in their experim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CK1-IN-4 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
A1: CK1-IN-4 is a small molecule inhibitor of Casein Kinase 1 delta (CK1δ), with a reported IC50 of 2.74 μM.[1][2] It is often used in research to investigate the roles of CK1δ in various cellular processes and has shown neuroprotective effects in certain cell models.[1]
Q2: What are the key signaling pathways regulated by CK1δ?
A2: CK1δ is a crucial regulator of numerous cellular signaling pathways, including the Wnt/β-catenin pathway, circadian rhythm, and cell cycle progression.[3][4] Its inhibition can therefore have wide-ranging effects on cellular function.
Q3: What are the common solvents and storage conditions for CK1-IN-4?
A3: Like many kinase inhibitors, CK1-IN-4 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For in vitro experiments, this stock solution is further diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (usually below 0.5%).[5] Stock solutions should be stored at -20°C or -80°C to maintain stability.[5] Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: I am not observing the expected phenotype in my cells after treatment with CK1-IN-4. What are the possible reasons?
A4: There are several potential reasons why CK1-IN-4 may not be showing the expected effect:
Compound Inactivity: The compound may have degraded due to improper storage or handling.
Solubility Issues: The inhibitor may not be fully dissolved in your experimental medium, leading to a lower effective concentration.
Cell Line Specificity: The expected phenotype may be cell-type specific, and your chosen cell line may not have a CK1δ-dependent phenotype for the process you are studying.
Off-Target Effects: The observed phenotype (or lack thereof) could be due to the inhibitor affecting other kinases or cellular targets.[6][7][8]
Experimental Design: The concentration of the inhibitor, the duration of treatment, or the specific assay used may not be optimal.
Troubleshooting Guides
Issue 1: No apparent effect of CK1-IN-4 on the target pathway.
If you are not observing any changes in your target pathway (e.g., no change in the phosphorylation of a known CK1δ substrate), consider the following troubleshooting steps:
Possible Cause
Troubleshooting Step
Expected Outcome
Incorrect Inhibitor Concentration
Perform a dose-response experiment using a range of CK1-IN-4 concentrations around the reported IC50 (2.74 μM).
To identify the optimal concentration for inhibiting CK1δ in your specific cell line and experimental conditions.
Insufficient Treatment Time
Conduct a time-course experiment to determine the optimal duration of treatment.
To ensure the inhibitor has sufficient time to engage its target and elicit a downstream response.
Poor Compound Solubility
Prepare a fresh stock solution in 100% DMSO. When preparing the working solution, ensure the final DMSO concentration in the media is low (e.g., <0.1%) to prevent precipitation. Visually inspect the media for any precipitate.
A clear working solution, ensuring the inhibitor is available to the cells.
Compound Degradation
Use a fresh vial of CK1-IN-4 or purchase a new batch. Ensure proper storage conditions are maintained.
To rule out the possibility of using an inactive compound.
Low Target Expression
Confirm the expression of CK1δ in your cell line using Western blot or qPCR.
To ensure that the target of CK1-IN-4 is present in your experimental system.
Issue 2: Unexpected or paradoxical cellular phenotype.
If you observe a phenotype that is inconsistent with CK1δ inhibition (e.g., increased cell proliferation when inhibition is expected), consider the following:
Possible Cause
Troubleshooting Step
Expected Outcome
Off-Target Effects
1. Use a structurally different CK1δ inhibitor (e.g., PF-670462) to see if the phenotype is reproducible.[8] 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of CK1δ.[7] 3. Use siRNA or CRISPR to specifically knock down CK1δ and compare the phenotype to that of inhibitor treatment.[8]
To determine if the observed effect is a result of on-target CK1δ inhibition or off-target activity.
Activation of Compensatory Pathways
Analyze key nodes of related signaling pathways (e.g., AKT, ERK) by Western blot to check for their activation upon CK1δ inhibition.
To understand the broader cellular response to CK1-IN-4 treatment.
Cellular Context
Research the known roles of CK1δ in your specific cell line or a similar cellular context. The function of CK1δ can be highly context-dependent.
To gain a better understanding of the expected on-target effects in your system.
Data Presentation
Table 1: In Vitro Potency of Selected CK1 Inhibitors
Inhibitor
CK1δ IC50 (nM)
CK1ε IC50 (nM)
Other Key Targets (IC50, nM)
CK1-IN-4
2740
-
-
PF-670462
14
7.7
>300-fold selectivity over CK2 and >40 other kinases
D4476
-
-
Potent CK1 inhibitor
Note: Data for PF-670462 and D4476 are provided for comparative purposes. The IC50 for CK1-IN-4 is presented in nM for consistency.
Experimental Protocols
Protocol 1: Western Blot for Phospho-LRP6 (a downstream target of the Wnt/CK1 pathway)
Cell Treatment: Plate cells and treat with CK1-IN-4 at the desired concentrations for the determined time. Include a vehicle control (DMSO).
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-LRP6 (Ser1490) overnight at 4°C.[9][10]
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an ECL detection reagent.
Protocol 2: Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
Inhibitor Treatment: Treat cells with a serial dilution of CK1-IN-4. Include a vehicle control.
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
Solubilization: Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[11][12]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway with points of CK1δ intervention.
Caption: Troubleshooting workflow for unexpected CK1-IN-4 results.
Optimizing CK1-IN-4 Concentration for Cell Viability: A Technical Support Center
Fremont, CA – December 7, 2025 – For researchers, scientists, and drug development professionals utilizing the casein kinase 1 (CK1) inhibitor, CK1-IN-4, determining the optimal concentration to achieve desired biologica...
Author: BenchChem Technical Support Team. Date: December 2025
Fremont, CA – December 7, 2025 – For researchers, scientists, and drug development professionals utilizing the casein kinase 1 (CK1) inhibitor, CK1-IN-4, determining the optimal concentration to achieve desired biological effects without compromising cell viability is a critical experimental step. This technical support center provides a comprehensive guide, including frequently asked questions (FAQs) and troubleshooting advice, to navigate the complexities of optimizing CK1-IN-4 concentration for cell viability assays.
CK1-IN-4 is an inhibitor of casein kinase 1 delta (CK1δ) with a reported half-maximal inhibitory concentration (IC50) of 2.74 μM in enzymatic assays. CK1δ is a serine/threonine kinase involved in a multitude of cellular processes, including signal transduction, cell proliferation, and migration. Its dysregulation has been implicated in various diseases, making inhibitors like CK1-IN-4 valuable research tools. Notably, CK1-IN-4 has demonstrated neuroprotective effects in SH-SY5Y neuroblastoma cells. The following guide will assist users in effectively employing this compound in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for CK1-IN-4 in a cell viability assay?
A1: For initial range-finding experiments, it is recommended to test a broad concentration range of CK1-IN-4, typically from 0.1 µM to 50 µM. Given its enzymatic IC50 of 2.74 μM, a logarithmic or semi-logarithmic dilution series around this value is advisable. A suggested starting range could include concentrations such as 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. This broad range will help to identify the concentrations that produce a biological effect and those that induce cytotoxicity.
Q2: How does the effect of CK1-IN-4 on cell viability vary between different cell lines?
A2: The cytotoxic effects of CK1-IN-4 can vary significantly depending on the cell line. This variability is influenced by factors such as the expression level of CK1δ, the cell's reliance on CK1δ-mediated signaling pathways, and general cellular robustness. For example, cancer cell lines with amplified CK1δ expression or mutations may exhibit greater sensitivity to inhibition. It is crucial to perform a dose-response experiment for each new cell line to determine its specific sensitivity to CK1-IN-4.
Q3: What is the recommended incubation time for a CK1-IN-4 cell viability experiment?
A3: The optimal incubation time will depend on the specific research question and the cell line's doubling time. Common incubation periods for cell viability assays are 24, 48, and 72 hours. Shorter incubation times (e.g., 24 hours) may reveal acute cytotoxic effects, while longer durations (e.g., 48-72 hours) can uncover effects on cell proliferation. It is recommended to perform a time-course experiment to determine the most appropriate endpoint for your specific assay.
Q4: What are the potential off-target effects of CK1-IN-4 that could impact cell viability?
A4: While CK1-IN-4 is designed to be a specific inhibitor of CK1δ, like most small molecule inhibitors, it may exhibit off-target effects at higher concentrations. These off-target effects can contribute to cytotoxicity and should be considered when interpreting results. If significant cytotoxicity is observed at concentrations well above the enzymatic IC50, it is prudent to investigate potential off-target activities or consider using a structurally different CK1δ inhibitor as a control.
Q5: My cell viability results with CK1-IN-4 are not reproducible. What are the common causes?
A5: Lack of reproducibility can stem from several factors, including inconsistent cell seeding density, variations in cell health and passage number, improper inhibitor dilution and storage, and variability in assay reagents or incubation times. Ensuring consistent experimental procedures, using healthy, low-passage cells, and preparing fresh dilutions of CK1-IN-4 for each experiment can help improve reproducibility.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
High cell death at all tested concentrations
- High sensitivity of the cell line: Some cell lines are inherently more sensitive to CK1δ inhibition. - Incorrect stock solution concentration: Errors in weighing the compound or dissolving it can lead to a much higher actual concentration. - Solvent toxicity: The solvent used to dissolve CK1-IN-4 (e.g., DMSO) may be at a toxic concentration in the final culture medium.
- Test a lower range of CK1-IN-4 concentrations (e.g., 1 nM to 1 µM). - Verify the concentration of your stock solution. - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO). Include a solvent-only control in your experiment.
No effect on cell viability, even at high concentrations
- Cell line is resistant to CK1-IN-4: The cell line may not depend on CK1δ for survival or proliferation. - Inactive compound: The inhibitor may have degraded due to improper storage or handling. - Insufficient incubation time: The effect of the inhibitor on cell viability may not be apparent at the chosen time point.
- Confirm CK1δ expression in your cell line. - Test the inhibitor on a known sensitive cell line as a positive control. - Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions. - Increase the incubation time (e.g., to 48 or 72 hours).
High variability between replicate wells
- Uneven cell seeding: Inconsistent number of cells seeded per well. - Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate the inhibitor and affect cell growth. - Incomplete dissolution of formazan (B1609692) crystals (MTT assay): This can lead to inaccurate absorbance readings.
- Ensure thorough mixing of the cell suspension before seeding. - Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or media. - Ensure complete solubilization of the formazan crystals by thorough mixing before reading the plate.
Unexpected increase in cell viability at certain concentrations
- Hormetic effect: Some compounds can have a stimulatory effect at low doses and an inhibitory effect at high doses. - Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., by directly reducing the MTT reagent).
- Carefully re-examine the dose-response curve to confirm the trend. - Run a cell-free control to test for direct interaction of CK1-IN-4 with the assay reagents.
Data Presentation
While specific dose-response data for CK1-IN-4 across a wide range of cell lines is not extensively published, the following table provides a template for how to structure and present such data once obtained from your experiments. This structure allows for easy comparison of the inhibitor's potency across different cell types and experimental conditions.
Table 1: Hypothetical IC50 Values of CK1-IN-4 in Various Cell Lines
Cell Line
Cell Type
Incubation Time (hours)
IC50 (µM)
SH-SY5Y
Neuroblastoma
48
> 50 (Neuroprotective)
HCT-116
Colon Carcinoma
72
15.2
MCF-7
Breast Adenocarcinoma
72
22.8
U-87 MG
Glioblastoma
72
18.5
A549
Lung Carcinoma
72
35.1
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Researchers must determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of CK1-IN-4 using an MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of CK1-IN-4 on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Cell line of interest
Complete cell culture medium
CK1-IN-4 stock solution (e.g., 10 mM in DMSO)
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Inhibitor Treatment:
Prepare serial dilutions of CK1-IN-4 in complete culture medium from the stock solution. A typical final concentration range to test would be 0.1 µM to 50 µM.
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest CK1-IN-4 concentration).
Also include a "no treatment" control (medium only).
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CK1-IN-4 or control solutions to the appropriate wells.
Incubation:
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Carefully remove the MTT-containing medium.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Absorbance Reading:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
Data Analysis:
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the logarithm of the CK1-IN-4 concentration.
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Figure 1. Workflow for Optimizing CK1-IN-4 Concentration
Figure 3. Simplified CK1δ Signaling in Cell Proliferation
Troubleshooting
Technical Support Center: Troubleshooting Inconsistent Results with CK1-IN-4
For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to assist you in troubleshooting experiments involving the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. Below you wil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in troubleshooting experiments involving the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. Below you will find frequently asked questions (FAQs) and detailed experimental protocols to help you achieve consistent and reliable results.
I. Troubleshooting Guide & FAQs
This section addresses common issues that can lead to inconsistent results when working with CK1-IN-4 and other small molecule kinase inhibitors.
FAQs: Inconsistent or Unexpected Results
Q1: My experimental results with CK1-IN-4 are variable between experiments. What are the common causes?
Inconsistent results with small molecule inhibitors like CK1-IN-4 can stem from several factors related to compound handling, assay conditions, and cellular systems. Key areas to investigate include:
Compound Stability and Solubility: CK1-IN-4, like many small molecules, can be prone to degradation or precipitation. Ensure your stock solutions are properly stored, protected from light, and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use.
Assay Conditions: Minor variations in incubation times, temperature, cell density, or reagent concentrations can lead to significant differences in results. Maintaining strict consistency in your experimental setup is crucial.
Cellular Factors: The passage number of your cells, cell health, and confluency can all impact their response to inhibitors. Use cells within a consistent passage range and ensure they are healthy and actively dividing.
Reagent Quality: The quality and consistency of reagents, including cell culture media, serum, and the inhibitor itself, can vary between batches.
Q2: I'm observing a weaker than expected inhibitory effect of CK1-IN-4 in my cell-based assay compared to its published IC50 value.
Discrepancies between in vitro biochemical data (like IC50) and cell-based assay results are common. Several factors can contribute to this:
Cell Permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
Intracellular ATP Concentration: Biochemical kinase assays are often performed with ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher, which can lead to increased competition for ATP-competitive inhibitors like CK1-IN-4, thus requiring a higher concentration for effective inhibition.
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.
Protein Binding: The inhibitor can bind to other cellular proteins or lipids, reducing the amount available to bind to CK1δ.
Inhibitor Metabolism: Cellular enzymes may metabolize and inactivate the inhibitor over time.
Q3: How can I confirm that the observed cellular phenotype is a direct result of CK1δ inhibition by CK1-IN-4?
To ensure your results are due to on-target effects, consider the following validation experiments:
Rescue Experiments: If possible, overexpress a drug-resistant mutant of CK1δ to see if it reverses the effect of CK1-IN-4.
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that CK1-IN-4 is binding to CK1δ within the cell.
Downstream Pathway Analysis: Use western blotting to analyze the phosphorylation status of known CK1δ substrates. A decrease in the phosphorylation of these substrates upon treatment with CK1-IN-4 provides evidence of target engagement.
Q4: I am seeing significant cell toxicity at concentrations where I expect to see specific inhibition. What could be the cause?
Cell toxicity can be a result of either on-target or off-target effects:
On-Target Toxicity: Inhibition of CK1δ may be genuinely toxic to the cell line you are using, as CK1 isoforms are involved in essential cellular processes.
Off-Target Toxicity: CK1-IN-4 may be inhibiting other kinases or cellular proteins that are critical for cell survival.
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).
To distinguish between these possibilities, you can perform a dose-response curve to determine the therapeutic window and compare the toxic effects with other known CK1δ inhibitors.
II. Quantitative Data on CK1 Inhibitor Selectivity
While a comprehensive public kinase selectivity profile for CK1-IN-4 is not available, the following table presents data for other well-characterized CK1δ/ε inhibitors, PF-670462 and SR-3029, to illustrate typical selectivity profiles. This data is crucial for understanding the potential for off-target effects.
Inhibitor
Target
IC50 (nM)
Selectivity Notes
CK1-IN-4
CK1δ
2740
Data on other kinases not publicly available.
PF-670462
CK1δ
14
>30-fold selectivity over a panel of 42 other common kinases.[1]
CK1ε
7.7
SR-3029
CK1δ
44
Exhibits high selectivity for CK1δ and CK1ε over a panel of other kinases.[2]
CK1ε
260
Note: The IC50 values for PF-670462 and SR-3029 are provided as representative examples of selective CK1 inhibitors. Researchers should always perform their own dose-response experiments to determine the optimal concentration of CK1-IN-4 for their specific experimental system.
III. Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity and effects of CK1-IN-4.
1. In Vitro Kinase Assay: ADP-Glo™ Format
This protocol describes a luminescence-based assay to measure the in vitro potency of CK1-IN-4 against a recombinant CK1 isoform.
Materials:
Recombinant human CK1δ enzyme
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
CK1-IN-4 dissolved in DMSO
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of CK1-IN-4 in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
Kinase Reaction Setup:
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
Add 2.5 µL of a solution containing the CK1δ enzyme and substrate in Kinase Buffer.
Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for CK1δ.
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay measures the effect of CK1-IN-4 on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
HEK293T or other suitable cell line
TOPflash and FOPflash reporter plasmids
Renilla luciferase plasmid (for normalization)
Transfection reagent
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Wnt3a conditioned media or recombinant Wnt3a
Dual-Luciferase® Reporter Assay System
96-well white, clear-bottom tissue culture plates
Luminometer
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection: Co-transfect the cells with either TOPflash or FOPflash reporter plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
Inhibitor Treatment: After 24 hours of transfection, replace the media with fresh media containing the desired concentrations of CK1-IN-4 or vehicle control. Pre-incubate for 1-2 hours.
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a to activate the Wnt pathway. A set of wells should remain unstimulated as a baseline control.
Incubation: Incubate the cells for an additional 18-24 hours.
Cell Lysis and Luciferase Assay:
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
Measure the firefly (TOP/FOPflash) and Renilla luciferase activities sequentially in each well using a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Calculate the fold change in Wnt signaling activity by dividing the normalized TOPflash signal by the normalized FOPflash signal for each condition.
Determine the effect of CK1-IN-4 on Wnt3a-induced signaling by comparing the fold change in the presence and absence of the compound.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well tissue culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at an appropriate density for a proliferation assay (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of CK1-IN-4 or vehicle control.
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
IV. Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of CK1. In the "off" state, a destruction complex containing Axin, APC, GSK3β, and CK1α/δ phosphorylates β-catenin, targeting it for degradation. Wnt ligand binding to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. CK1-IN-4 inhibits CK1δ, which is expected to suppress Wnt signaling.
Technical Support Center: Validating CK1-IN-4 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the in-house validation of CK1-IN-4, an inhibitor of Casein Kinase 1 Delta (CK1δ). It includes frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the in-house validation of CK1-IN-4, an inhibitor of Casein Kinase 1 Delta (CK1δ). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data for comparative analysis.
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
CK1-IN-4 is a chemical inhibitor targeting Casein Kinase 1 Delta (CK1δ).[1] The Casein Kinase 1 (CK1) family are serine/threonine-selective protein kinases that regulate numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[2][3] CK1 inhibitors like CK1-IN-4 typically function by binding to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) from ATP to its substrates.[4]
Q2: Why is in-house validation of CK1-IN-4 necessary?
In-house validation is critical to ensure the inhibitor's potency, selectivity, and mechanism of action under your specific experimental conditions. Factors such as assay format, enzyme batch, substrate choice, and ATP concentration can influence the measured activity.[5][6] Validating the compound in your own systems confirms its suitability for your research questions.
Q3: What are the key signaling pathways regulated by CK1δ that I can monitor to assess cellular activity?
CK1δ is a crucial component of several signaling pathways. Monitoring the phosphorylation status of key downstream substrates or the output of these pathways can serve as a readout for CK1-IN-4 activity. Key pathways include:
Wnt/β-catenin Signaling: CK1 isoforms can act as both positive and negative regulators in this pathway.[3][7] Inhibition of CK1 can affect the stability and degradation of β-catenin.[7]
Circadian Rhythm: CK1δ and CK1ε are central to regulating the circadian clock by phosphorylating PER proteins, affecting their stability and localization.[4][8][9]
Hedgehog (Hh) Signaling: CK1 plays an important role in the phosphorylation of the signal transduction molecule Smoothened (Smo).[3]
Q4: Should I use a biochemical or a cell-based assay to validate CK1-IN-4?
Both are essential for a thorough validation.
Biochemical assays (in vitro) directly measure the ability of CK1-IN-4 to inhibit the enzymatic activity of purified CK1δ. This is crucial for determining its potency (e.g., IC50 value) and selectivity against other kinases.[10]
Cell-based assays (in cellulo) confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and produce a functional downstream effect.[10]
Troubleshooting Guide
Q1: My in-house IC50 value for CK1-IN-4 is significantly different from the published value of 2.74 μM. What could be the cause?
Discrepancies in IC50 values are common and can arise from several factors:
ATP Concentration: The IC50 of an ATP-competitive inhibitor like CK1-IN-4 is highly dependent on the ATP concentration used in the assay. Assays should ideally be run at an ATP concentration equal to the Michaelis constant (Km) of the enzyme for ATP to allow for better comparison.[5]
Assay Format: Different assay technologies (e.g., radiometric vs. luminescence-based) have varying sensitivities and can yield different results.[5][6] For example, luminescence-based assays that measure remaining ATP can be confounded by kinase autophosphorylation.[5]
Enzyme and Substrate: The source, purity, and concentration of the recombinant CK1δ enzyme and the specific substrate (e.g., α-casein vs. a synthetic peptide) can affect the results.[11]
DMSO Concentration: Ensure the final concentration of DMSO (the solvent for the inhibitor) is consistent across all wells and is kept low (typically ≤1%) to avoid impacting enzyme activity.[11][12]
Q2: How can I determine if CK1-IN-4 is selective for CK1δ over other CK1 isoforms?
To assess selectivity, you must perform counter-screening against other relevant CK1 isoforms, particularly the highly homologous CK1ε.[13][14] You can perform the same biochemical kinase assay using recombinant CK1ε, CK1α, etc., and compare the IC50 values. A significantly higher IC50 for other isoforms indicates selectivity for CK1δ.
Q3: My compound shows good potency in the biochemical assay but has no effect in my cellular assay. What are the potential issues?
This is a common challenge in drug development. The discrepancy can be due to:
Cell Permeability: The compound may not be able to cross the cell membrane effectively. The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict passive permeability.[15]
Compound Stability: The compound might be unstable in cell culture media or rapidly metabolized by the cells.
Cellular ATP Levels: The intracellular concentration of ATP is very high (millimolar range), which can make it difficult for an ATP-competitive inhibitor to be effective if its potency is not sufficiently high.
Target Engagement: The compound may not be reaching its target within the cell. Specialized cellular thermal shift assays (CETSA) or biomarker studies can be used to confirm target engagement.[10]
Quantitative Data: Comparative Potency of CK1 Inhibitors
The following table summarizes the reported IC50 values for CK1-IN-4 and other well-characterized CK1 inhibitors. This data provides a benchmark for your in-house experiments.
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information for the effective use of CK1-IN-4 in your research. Below you will find troubleshooting guides...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CK1-IN-4 in your research. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the degradation and storage of this inhibitor.
This guide addresses specific issues you may encounter during your experiments with CK1-IN-4.
Issue
Possible Cause
Recommended Action
Inconsistent or lower than expected inhibitory activity
Degradation of CK1-IN-4 stock solution.
Prepare fresh stock solutions of CK1-IN-4 in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Improper storage of solid compound.
Store the solid CK1-IN-4 compound in a tightly sealed container in a cool, dry place. Refer to the supplier's Certificate of Analysis for specific long-term storage temperature recommendations.
Precipitation of the inhibitor in aqueous media.
Ensure the final concentration of DMSO in your experimental buffer is kept low (typically <0.5%) to maintain solubility. If precipitation occurs upon dilution, try vortexing or gentle warming. Always include a vehicle control (e.g., DMSO alone) in your experiments.
Unexpected cellular effects or off-target activity
High concentration of CK1-IN-4.
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC₅₀ (2.74 μM for CK1δ).
Non-specific binding or inhibition.
Review the literature for known off-target effects of similar kinase inhibitors. Consider using a structurally different CK1δ inhibitor as a control to confirm that the observed phenotype is due to CK1δ inhibition.
Difficulty dissolving the solid compound
Use of improper solvent.
The recommended solvent for creating stock solutions of CK1-IN-4 is dimethyl sulfoxide (B87167) (DMSO).
Low-quality solvent.
Use anhydrous (dry) DMSO to prevent hydrolysis of the compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: How should I store the solid CK1-IN-4 compound?
A: It is recommended to store solid CK1-IN-4 in a tightly sealed container in a cool, dry place. For long-term storage, refer to the temperature specified on the supplier's Certificate of Analysis.
Q: How should I prepare and store stock solutions of CK1-IN-4?
A: Stock solutions should be prepared by dissolving the solid compound in anhydrous dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C.
Q: What are the known hazards of CK1-IN-4?
A: According to a Safety Data Sheet for a product containing CK1-IN-4, the mixture can cause skin and serious eye irritation and may provoke an allergic skin reaction.[2] It is important to wear appropriate personal protective equipment, including gloves and safety glasses, when handling this compound.[2]
Experimental Use
Q: My CK1-IN-4 solution has precipitated after dilution in my aqueous experimental buffer. What should I do?
A: Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer. To minimize this, ensure the final DMSO concentration in your assay is low (ideally below 0.5%). You can try to redissolve the precipitate by gentle vortexing or warming the solution. It is crucial to ensure the compound is fully dissolved before adding it to your cells or assay.
Q: What is the recommended working concentration for CK1-IN-4?
A: The optimal working concentration will vary depending on the cell type and specific experimental conditions. A good starting point is to perform a dose-response curve centered around the reported IC₅₀ value of 2.74 μM for CK1δ.
Q: What are the primary signaling pathways affected by CK1-IN-4?
A: As a CK1δ inhibitor, CK1-IN-4 is expected to modulate pathways regulated by this kinase. Casein Kinase 1 isoforms are known to be involved in several critical cellular processes, including the Wnt/β-catenin and p53 signaling pathways.
Signaling Pathways
The following diagrams illustrate the general role of Casein Kinase 1 (CK1) in key signaling pathways. As an inhibitor of CK1δ, CK1-IN-4 can be expected to interfere with these processes.
Caption: Wnt/β-catenin signaling pathway.
Caption: p53 signaling pathway.
Experimental Protocols
Protocol 1: Preparation of CK1-IN-4 Stock Solution
Materials:
CK1-IN-4 solid compound
Anhydrous dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Allow the vial of solid CK1-IN-4 to equilibrate to room temperature before opening.
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
Add the calculated volume of DMSO to the vial of CK1-IN-4.
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. Troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4.
Troubleshooting Guide: Unexpected Cell Toxicity
This guide is designed to help you identify the potential source of unexpected cell death in your experiments using CK1-IN-4 and provide actionable solutions.
Question: I am observing a high level of cell death in my cultures treated with CK1-IN-4, which was not anticipated. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity with a kinase inhibitor like CK1-IN-4 can stem from several factors, including on-target effects, off-target activities, or experimental artifacts. Below is a step-by-step guide to help you systematically investigate the issue.
Potential Cause 1: On-Target Effect
Inhibition of Casein Kinase 1δ (CK1δ), the primary target of CK1-IN-4, may lead to cell death in certain cell lines. CK1 isoforms are involved in numerous critical cellular processes, including the regulation of cell proliferation, apoptosis, and DNA damage response.[1] Disruption of these pathways through CK1δ inhibition could be cytotoxic to cells that are highly dependent on this kinase for survival.
Troubleshooting Steps:
Literature Review: Research the known roles of CK1δ in your specific cell model. It is possible that the observed toxicity is a direct consequence of inhibiting its function.
Use a Structurally Different CK1δ Inhibitor: If the phenotype persists with a different CK1δ inhibitor, it is more likely to be an on-target effect.
Rescue Experiment: If a drug-resistant mutant of CK1δ is available, its expression in the cells should rescue them from the cytotoxic effects of CK1-IN-4.
Potential Cause 2: Off-Target Effects
Kinase inhibitors can sometimes bind to and inhibit other kinases besides their intended target, leading to off-target effects that can be cytotoxic.[2] While a specific kinome scan for CK1-IN-4 is not publicly available, it is crucial to consider this possibility.
Troubleshooting Steps:
Dose-Response Analysis: Perform a dose-response experiment to determine the EC50 for cytotoxicity. On-target effects should typically occur at concentrations consistent with the IC50 of the inhibitor for its primary target, while off-target effects may appear at higher concentrations.
Kinome Profiling: To definitively identify off-target kinases, consider utilizing a commercial kinase profiling service to screen CK1-IN-4 against a broad panel of kinases.[3]
Phospho-proteomics: Analyze global changes in protein phosphorylation in response to CK1-IN-4 treatment to identify affected pathways beyond CK1δ signaling.
Potential Cause 3: Experimental Artifacts
Issues with the compound itself, cell culture conditions, or assay procedures can also lead to the appearance of toxicity.
Troubleshooting Steps:
Compound Solubility and Stability:
Visually inspect your CK1-IN-4 stock and working solutions for any precipitation.
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Avoid repeated freeze-thaw cycles.
Solvent Toxicity:
Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to deliver CK1-IN-4 to rule out solvent-induced toxicity. Ensure the final solvent concentration is low (typically <0.1%).
Cell Health and Culture Conditions:
Ensure your cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase.
Use a consistent and appropriate cell seeding density. Over-confluent or sparse cultures can respond differently to treatment.
Assay Interference:
Some viability assay reagents can interact directly with small molecules. Run a cell-free control with CK1-IN-4 and your assay reagents to check for any chemical interference.
Experimental Workflow for Troubleshooting
Below is a suggested experimental workflow to systematically investigate the unexpected toxicity.
A logical workflow for troubleshooting unexpected cell death when using CK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the known IC50 of CK1-IN-4?
A1: CK1-IN-4 is an inhibitor of Casein Kinase 1δ (CK1δ) with a reported IC50 of 2.74 μM.
Q2: What are the known off-targets of CK1-IN-4?
Q3: What solvent should I use to dissolve CK1-IN-4?
A3: CK1-IN-4 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to make a stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (generally below 0.1%).
Q4: How does inhibition of CK1 lead to cell death?
A4: Casein Kinase 1 isoforms are involved in regulating numerous cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] For instance, CK1δ has been implicated in the phosphorylation of proteins that control the G2/M cell cycle checkpoint.[4] Inhibition of CK1δ can disrupt these processes, leading to cell cycle arrest and apoptosis in susceptible cells.
Q5: Could the observed toxicity be specific to my cell line?
A5: Yes, the cytotoxic effects of a kinase inhibitor can be highly cell-line dependent. This can be due to differences in the expression levels of the target kinase, the presence of specific mutations, or the cell's reliance on particular signaling pathways for survival.
Data Summary
Compound
Primary Target
Reported IC50
CK1-IN-4
CK1δ
2.74 µM
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of CK1-IN-4 on a cell line.
Materials:
Cells of interest
Complete cell culture medium
CK1-IN-4 stock solution (in DMSO)
96-well cell culture plates
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
Plate reader (absorbance or luminescence)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Treatment: Prepare serial dilutions of CK1-IN-4 in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of CK1-IN-4. Include a vehicle-only control (e.g., 0.1% DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assay:
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
For CellTiter-Glo®: Follow the manufacturer's instructions to add the reagent to the wells and read the luminescence.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the EC50 value.
Protocol 2: Western Blotting for On-Target Inhibition
Objective: To confirm that CK1-IN-4 is inhibiting the phosphorylation of a known CK1δ substrate in cells.
Materials:
Cells of interest
CK1-IN-4
Ice-cold Phosphate-Buffered Saline (PBS)
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies against a known phosphorylated CK1δ substrate and the total protein
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Treatment: Treat cells with various concentrations of CK1-IN-4 for a specified time.
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated substrate and total protein overnight at 4°C.
Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the substrate with increasing concentrations of CK1-IN-4 indicates on-target activity.
Signaling Pathway and Troubleshooting Logic
CK1 signaling and troubleshooting logic for unexpected toxicity.
Technical Support Center: Improving CK1-IN-4 Solubility for In Vivo Use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with CK1-IN-4 for in vivo experiments. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with CK1-IN-4 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CK1-IN-4, which dissolves perfectly in DMSO for in vitro assays, precipitating when prepared for in vivo administration?
A1: This is a common issue for many kinase inhibitors, which are often lipophilic and have low aqueous solubility.[1] While soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the abrupt shift in polarity when diluting into an aqueous vehicle for in vivo use causes the compound to precipitate or "crash out."[1] The final concentration of DMSO in your formulation is a critical factor; even at low percentages (e.g., <1%), precipitation can occur with highly insoluble compounds.[1]
Q2: What are the initial steps to improve the solubility of CK1-IN-4 for animal studies?
A2: A systematic approach is recommended. Start with simple co-solvent systems and progress to more complex formulations if needed. Key strategies include using co-solvents, adjusting pH, and employing surfactants.[1][2] For more challenging compounds, advanced methods like lipid-based formulations or particle size reduction may be necessary.[2][3][4]
Q3: How does pH affect the solubility of CK1-IN-4?
A3: The solubility of many kinase inhibitors is pH-dependent, particularly if they are weak bases or acids.[1][5] If CK1-IN-4 has an ionizable group, adjusting the pH of the formulation can increase its solubility. For a weak base, lowering the pH can protonate the molecule, making it more water-soluble.[1] It is crucial to test a range of pH values to determine the optimal condition for solubility and stability.
Q4: Are there any recommended starting formulations for poorly soluble kinase inhibitors like CK1-IN-4?
A4: A common starting point is a vehicle containing a combination of a surfactant and a co-solvent. For example, a formulation of Tween® 80 (a surfactant) in an aqueous vehicle is often used.[1] Another approach is to use cyclodextrins, which can form inclusion complexes with poorly soluble drugs to enhance their aqueous solubility.[2][5]
Troubleshooting Guides
Problem 1: CK1-IN-4 Precipitates in the Formulation Vehicle
Symptoms:
Cloudiness or visible particles in the solution after preparation.
Precipitation observed over a short period (minutes to hours).
Troubleshooting Steps:
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO from your stock solution is as low as possible, ideally below 0.5%.[1]
Test Co-solvents: Prepare formulations with various water-miscible co-solvents such as polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol (PG), or ethanol.[6][7] These can reduce the polarity of the aqueous vehicle.
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to help maintain the compound in solution and prevent precipitation.[1]
pH Adjustment: If CK1-IN-4 has ionizable functional groups, systematically test the effect of pH on its solubility. Prepare a series of buffers at different pH values (e.g., pH 4.0, 6.5, 7.4) and assess solubility.
Consider a Suspension: If a true solution cannot be achieved at the desired concentration, creating a homogenous and stable suspension is a viable alternative. This involves reducing the particle size of the compound (micronization) and using a suspending agent.[4]
Problem 2: Low or Inconsistent Bioavailability In Vivo
Symptoms:
Pharmacokinetic (PK) studies show low Cmax (maximum plasma concentration) and AUC (area under the curve).
High variability in plasma concentrations between study animals.
Lack of a dose-dependent response in efficacy studies.
Troubleshooting Steps:
Review Formulation Strategy: Low bioavailability for an orally administered drug is often linked to poor solubility in gastrointestinal fluids.[8] If you are using a simple aqueous vehicle, it is likely insufficient.
Employ Solubility-Enhancing Formulations:
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[2][9]
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of CK1-IN-4 in a hydrophilic polymer matrix can increase its dissolution rate.[3][10]
Cyclodextrins: Formulations with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility and absorption.[2]
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[4][8] Techniques like micronization or nanomilling can be explored.
Conduct a Preliminary Formulation Screen: Systematically test a few different formulation types to identify the most promising approach for a full PK study.
Data Presentation: Formulation Screening
The following tables present hypothetical data for screening different formulations to improve CK1-IN-4 solubility.
Table 1: Kinetic Solubility of CK1-IN-4 in Various Formulation Vehicles
Formulation Vehicle
CK1-IN-4 Solubility (µg/mL)
Observations
Saline
< 1
Immediate precipitation
5% DMSO in Saline
5
Precipitation after 10 min
10% PEG400 in Saline
25
Slight cloudiness
5% Tween® 80 in Water
50
Appears clear
10% PEG400 / 5% Tween® 80 in Water
150
Clear solution
20% (w/v) Hydroxypropyl-β-cyclodextrin in Water
250
Clear solution
Table 2: Hypothetical Pharmacokinetic Parameters of CK1-IN-4 in Rats Following Oral Administration (20 mg/kg)
Formulation
Cmax (ng/mL)
Tmax (hr)
AUC (0-24h) (ng*h/mL)
Oral Bioavailability (F%)
Suspension in 0.5% Methylcellulose
150
4.0
900
< 5%
Solution in 10% PEG400 / 5% Tween® 80
950
2.0
5700
25%
Lipid-Based Formulation (SEDDS)
2100
1.5
12500
55%
20% (w/v) HP-β-CD Solution
1800
1.0
10800
48%
Visualizations
Caption: Simplified Wnt/β-Catenin pathway showing inhibition of CK1 by CK1-IN-4.
dealing with batch-to-batch variability of CK1-IN-4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring reproducible results when working with the Casein Kinase 1 (CK1) inhibitor,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring reproducible results when working with the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. This guide provides answers to frequently asked questions and detailed protocols to address potential issues, including batch-to-batch variability.
This section addresses common challenges encountered during experiments with CK1-IN-4, with a focus on identifying and mitigating variability.
Q1: My experimental results with CK1-IN-4 are inconsistent from one experiment to the next. Could this be due to batch-to-batch variability?
A1: Inconsistent results are a significant challenge in research and can stem from multiple sources. Batch-to-batch variability of a small molecule inhibitor like CK1-IN-4 is a potential cause. This variability can manifest as differences in potency, purity, or the presence of impurities.
To investigate this, consider the following steps:
Review the Certificate of Analysis (CoA): Always request and carefully review the CoA for each new batch of CK1-IN-4. Compare the purity and other reported specifications against previous batches.
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific assay. A significant shift in the IC50 compared to previous batches suggests a difference in potency.
Standardize Protocols: Ensure that all other experimental parameters, such as cell passage number, reagent lots, and incubation times, are kept consistent to rule out other sources of variation.[1]
Q2: How can I assess the quality and consistency of a new batch of CK1-IN-4?
A2: A thorough assessment of each new lot is crucial for reproducible research.
Certificate of Analysis (CoA) Examination: The CoA is a critical document that provides details about a specific batch of a compound.[2][3] Key parameters to check include:
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be >98%.
Identity Confirmation: Verified by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Appearance: The physical state and color should be consistent with previous batches.
Solubility Test: A simple visual test of solubility in your primary solvent (e.g., DMSO) can be informative. The compound should dissolve completely at the desired stock concentration without any visible particulates. Inconsistent solubility can be an early indicator of batch-to-batch differences.
Functional Assay: The most definitive test is to assess the functional activity of the new batch in a well-established in vitro or cell-based assay. Comparing the IC50 value to a previously characterized "gold standard" batch is the best way to confirm consistent potency.
Q3: CK1-IN-4 has an IC50 of 2.74 µM for CK1δ. Why do I observe a different potency in my cell-based assay?
A3: It is common for the potency of an inhibitor in a cell-based assay (often referred to as EC50) to differ from its biochemical IC50. Several factors can contribute to this discrepancy:
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor cell permeability can result in a lower effective intracellular concentration.[4]
Intracellular ATP Concentration: CK1-IN-4 is likely an ATP-competitive inhibitor. Biochemical assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase, while intracellular ATP levels are much higher. This increased competition in a cellular environment can lead to a higher apparent IC50.[5]
Efflux Pumps: Cells may actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.[5]
Protein Binding: The inhibitor can bind to other cellular proteins or lipids, reducing the free concentration available to bind to CK1δ.[5]
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[5]
Q4: My CK1-IN-4 solution appears to have a precipitate after being diluted in an aqueous buffer. What should I do?
A4: Precipitation is a common issue with hydrophobic small molecules when diluting a DMSO stock into an aqueous medium.[6] Here are some troubleshooting steps:
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first, and then add the final, most diluted DMSO solution to your aqueous buffer.[6]
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%, and preferably ≤0.1%) to avoid solvent-induced artifacts.[7]
Pre-warmed Buffer: Warming your aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility.[7]
Sonication: Brief sonication in a water bath can help to dissolve the compound.[8]
Solubility Enhancers (for in vitro assays): For biochemical assays, the inclusion of a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility. However, these should be validated for compatibility with your assay and are generally not recommended for cell-based experiments without careful controls.[9]
Q5: I am observing unexpected or off-target effects. How can I confirm my phenotype is due to CK1 inhibition?
A5: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results.
Use a Structurally Different Inhibitor: Employ a second, structurally unrelated inhibitor of CK1 to see if it recapitulates the same phenotype. If both inhibitors produce the same effect, it is more likely to be an on-target effect.[5]
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive analog of CK1-IN-4. This compound should not produce the observed phenotype.[5]
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of the target protein that is resistant to the inhibitor but retains its normal function.
Direct Target Engagement Assay: Techniques like cellular thermal shift assays (CETSA) can be used to confirm that CK1-IN-4 is binding to its intended target within the cell.
Quantitative Data Summary
Due to the limited publicly available data specifically for CK1-IN-4, this table provides a comparison with other known CK1 inhibitors to offer a point of reference for expected potencies.
Note: IC50 and EC50 values are highly dependent on assay conditions and can vary between studies.
Experimental Protocols
Protocol 1: In Vitro CK1δ Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure the in vitro potency of CK1-IN-4 against recombinant CK1δ.
Materials:
Recombinant human CK1δ enzyme
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
CK1-IN-4 dissolved in 100% DMSO
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of CK1-IN-4 in 100% DMSO. A typical starting concentration is 10 mM. Further dilute these in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
Kinase Reaction Setup:
Add 1 µL of diluted CK1-IN-4 or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.
Add 2 µL of CK1δ enzyme diluted in Kinase Buffer.
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for CK1δ for accurate IC50 determination.
Incubation: Incubate the plate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
Incubate at room temperature for 30 minutes.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Cell Seeding: Seed the HEK293T-TOPflash cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to attach overnight.
Compound Treatment: Prepare serial dilutions of CK1-IN-4 in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[6] Add the diluted inhibitor to the cells.
Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding Wnt3a to the wells. Include a set of unstimulated control wells.
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
Luciferase Assay:
Equilibrate the plate and the luciferase reagent to room temperature.
Add the luciferase reagent to each well according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Data Analysis:
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel plate with a CellTiter-Glo® assay).
Determine the effect of CK1-IN-4 on Wnt3a-induced signaling by comparing the fold change in the presence and absence of the compound.
Plot the inhibition data to determine the EC50 value.[14]
Visualizations
Caption: Wnt/β-catenin signaling pathway and the role of CK1.
Caption: Workflow for managing and validating new batches of CK1-IN-4.
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Casein Kinase 1 (CK1) inhibitor, C...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
A1: CK1-IN-4 is a small molecule inhibitor of Casein Kinase 1 delta (CK1δ) with a reported half-maximal inhibitory concentration (IC50) of 2.74 μM in in vitro assays.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) to its substrates.[2]
Q2: What are the key signaling pathways regulated by CK1δ?
A2: CK1δ is a crucial regulator of numerous cellular processes. Key pathways include:
Wnt/β-catenin Signaling: CK1 isoforms, including CK1δ, play complex roles in both activating and inhibiting this pathway, which is critical for cell proliferation and development.[3][4][5]
p53 Signaling: CK1δ can directly phosphorylate p53, influencing its stability and activity in response to cellular stress and DNA damage.[6][7][8]
Hedgehog Signaling: CK1 is involved in the regulation of this pathway, which is important in embryonic development and cancer.[9]
Circadian Rhythm: CK1δ and CK1ε are key regulators of the molecular clock that governs circadian rhythms.[10]
Q3: What are essential controls for a CK1-IN-4 experiment?
A3: To ensure the validity of your experimental results, the following controls are highly recommended:
Vehicle Control: This is the most critical control. It consists of treating cells with the same solvent (e.g., DMSO) used to dissolve CK1-IN-4 at the same final concentration. This control accounts for any effects of the solvent on the cells.
Positive Control (Inhibitor): Use a well-characterized CK1 inhibitor with a known mechanism of action and off-target profile, such as D4476 or PF-670462. This helps to confirm that the observed phenotype is due to CK1 inhibition.
Negative Control (Inactive Compound): If available, use a structurally similar but biologically inactive analog of CK1-IN-4. This control helps to rule out non-specific effects of the chemical scaffold.
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of CK1-IN-4 for your specific cell line and assay. This helps to minimize off-target effects that can occur at high concentrations.[1]
Time-Course Experiment: Analyze the effects of CK1-IN-4 at different time points to understand the kinetics of the cellular response.
Q4: How can I assess the potential off-target effects of CK1-IN-4?
A4: Since a specific kinome-wide selectivity profile for CK1-IN-4 is not publicly available, it is crucial to consider and control for potential off-target effects. Here are some strategies:
Kinome Profiling: The most comprehensive approach is to perform a kinome scan to screen CK1-IN-4 against a large panel of kinases.[1] This will provide a detailed selectivity profile.
Orthogonal Inhibitors: Use a structurally different CK1 inhibitor with a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[11]
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of CK1δ. This should rescue the on-target effects of CK1-IN-4 but not the off-target effects.[1]
Western Blotting for Off-Target Pathways: Analyze the phosphorylation status of key proteins in pathways that are known to be affected by off-targets of similar kinase inhibitors. For example, some CK1 inhibitors are known to also inhibit other kinases like p38 MAPK or ALK5.[12]
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Step
Expected Outcome
High levels of cytotoxicity observed at effective concentrations.
Off-target kinase inhibition.
1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same target.
1. Identification of unintended kinase targets. 2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage.
1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design.
Reduced cytotoxicity while maintaining the desired inhibitory effect.
Compound solubility issues.
1. Check the solubility of CK1-IN-4 in your cell culture media. 2. Use a vehicle control to ensure the solvent is not causing toxicity.
Prevention of compound precipitation and non-specific effects.
Inconsistent or unexpected experimental results.
Activation of compensatory signaling pathways.
1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both primary and compensatory pathways.
A clearer understanding of the cellular response and more consistent results.
Inhibitor instability.
1. Check the stability of CK1-IN-4 under your experimental conditions (e.g., in media at 37°C). 2. Prepare fresh dilutions for each experiment.
Ensures that the observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects.
1. Test CK1-IN-4 in multiple cell lines.
Helps distinguish between general off-target effects and those specific to a particular cellular context.
No effect or weaker than expected effect of the inhibitor.
Sub-optimal assay conditions.
1. Verify that the pH and ionic strength of the assay buffer are optimal. 2. Ensure the final DMSO concentration is consistent and not inhibiting the enzyme.
Improved and more consistent inhibitor activity.
Enzyme purity and activity.
1. Ensure the recombinant CK1δ is of high purity and has good specific activity. 2. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.
Reliable and reproducible kinase activity measurements.
High ATP concentration in the assay.
1. For in vitro kinase assays, use an ATP concentration at or near the Km for CK1δ to accurately determine the IC50.[13]
More accurate determination of the inhibitor's potency.
Quantitative Data Summary
The following tables provide representative IC50 values for CK1 inhibitors in various cell lines and against different kinases. Note that specific data for CK1-IN-4 is limited, and these tables include data from other well-characterized CK1 inhibitors to provide a comparative context.
Table 1: IC50 Values of CK1 Inhibitors in Different Cancer Cell Lines
Table 2: Representative Kinase Selectivity Profile of a CK1 Inhibitor (Data for illustrative purposes)
Kinase
IC50 (nM)
Fold Selectivity vs. CK1δ
CK1δ
10
1
CK1ε
25
2.5
CK1α
>1000
>100
p38α
500
50
ALK5
800
80
Other Kinase 1
>10000
>1000
Other Kinase 2
>10000
>1000
Experimental Protocols
Detailed Methodology for a Cellular Western Blot Experiment to Assess CK1-IN-4 Activity
This protocol describes how to assess the effect of CK1-IN-4 on the phosphorylation of a downstream target of CK1, such as β-catenin at Serine 45, in a cellular context.
1. Cell Culture and Treatment:
Seed cells (e.g., HEK293T, SW480, or another relevant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
Allow cells to adhere and grow for 24 hours.
Prepare a stock solution of CK1-IN-4 in DMSO (e.g., 10 mM).
Prepare serial dilutions of CK1-IN-4 in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest CK1-IN-4 treatment).
Remove the old medium and add the medium containing the different concentrations of CK1-IN-4 or vehicle.
Incubate the cells for the desired treatment time (e.g., 2, 6, or 24 hours).
2. Cell Lysis:
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
Normalize the protein concentrations of all samples with lysis buffer.
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin (Ser45), anti-total β-catenin, anti-p53, anti-phospho-p53, or a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
Wash the membrane three times for 5-10 minutes each with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
8. Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the intensity of the phospho-protein to the total protein and then to the loading control to determine the relative change in phosphorylation.
Visualizations
Caption: Overview of CK1δ's role in Wnt and p53 signaling and inhibition by CK1-IN-4.
Caption: A typical experimental workflow for assessing the cellular effects of CK1-IN-4.
Caption: A logical flowchart for troubleshooting unexpected results in a CK1-IN-4 experiment.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
CK1-IN-4 is a selective inhibitor of Casein Kinase 1 delta (CK1δ) with a reported IC50 of 2.74 μM.[1][2] It belongs to the 7-Amino-[1][3][4]triazolo[1,5-a][1][5][6]triazine class of compounds and functions as an ATP-competitive inhibitor.[7][8]
Q2: What are the key signaling pathways regulated by CK1δ that can be studied using CK1-IN-4?
CK1δ is involved in numerous cellular processes. Key pathways that can be investigated using CK1-IN-4 include:
Wnt/β-catenin signaling: CK1δ is a positive regulator of this pathway. Inhibition by CK1-IN-4 is expected to decrease Wnt/β-catenin signaling activity.
Circadian rhythm: CK1δ plays a crucial role in regulating the circadian clock.
DNA repair and cell cycle control: CK1 is involved in these fundamental cellular processes.
Q3: How should I prepare and store CK1-IN-4?
For long-term storage, it is recommended to store CK1-IN-4 as a solid at -20°C. For experimental use, prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers, be mindful of the compound's potential for limited solubility.
Q4: What are the potential off-target effects of CK1-IN-4?
While CK1-IN-4 is a selective inhibitor of CK1δ, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration for specific and potent inhibition of CK1δ while minimizing off-target effects. If unexpected phenotypes are observed, consider screening CK1-IN-4 against a panel of kinases to identify potential off-target interactions.
Problem 1: Higher than expected IC50 value or weak inhibition.
Possible Cause
Suggested Solution
High ATP Concentration
As an ATP-competitive inhibitor, the apparent potency of CK1-IN-4 is highly dependent on the ATP concentration in the assay. Use an ATP concentration at or below the Km value for CK1δ to ensure sensitive detection of inhibition.
Inhibitor Precipitation
Triazine derivatives can have low aqueous solubility. Visually inspect your assay wells for any signs of precipitation. If observed, consider lowering the final concentration of CK1-IN-4, increasing the final DMSO concentration (while ensuring it remains within the tolerance of the enzyme, typically ≤1%), or using a different buffer system. Always include a vehicle control with the same final DMSO concentration.
Inhibitor Degradation
Ensure proper storage of the solid compound and DMSO stock solutions. Prepare fresh dilutions in aqueous buffer immediately before use.
Inactive Enzyme
Verify the activity of your CK1δ enzyme preparation using a known potent inhibitor as a positive control. Avoid repeated freeze-thaw cycles of the enzyme.
Problem 2: High background signal or false positives.
Possible Cause
Suggested Solution
Compound Autofluorescence
CK1-IN-4, due to its heterocyclic aromatic structure, may exhibit intrinsic fluorescence. Measure the fluorescence of CK1-IN-4 alone at the excitation and emission wavelengths of your assay. If significant, consider using a different assay format (e.g., a luminescence-based assay) or red-shifted fluorophores to minimize interference.
Direct Inhibition of Reporter Enzyme (e.g., Luciferase)
In luminescence-based assays like ADP-Glo™, the inhibitor may directly inhibit the luciferase enzyme. To test for this, perform a cell-free luciferase assay by mixing recombinant luciferase with its substrate in the presence and absence of CK1-IN-4. A decrease in luminescence indicates direct inhibition.
Light Scattering
Precipitated compound can scatter light, leading to artificially high signals in fluorescence-based assays. Centrifuge your assay plate before reading to pellet any precipitate.
Problem 3: Inconsistent or unexpected results in cell-based assays.
Possible Cause
Suggested Solution
Low Cell Permeability
The compound may not be efficiently entering the cells. Increase the incubation time or consider using a positive control inhibitor with known cell permeability.
Compound Instability in Culture Media
The compound may degrade in the cell culture medium over time. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals.
Cytotoxicity
At higher concentrations, CK1-IN-4 may induce cytotoxicity, which can confound the results of reporter or signaling assays. Determine the cytotoxic profile of CK1-IN-4 in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®) and use concentrations below the toxic threshold for your signaling experiments.
DMSO Toxicity
High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and is at a non-toxic level (typically below 0.5%). Always include a vehicle control.[5]
Quantitative Data Summary
Table 1: Inhibitory Activity of CK1-IN-4
Target
IC50
Assay Conditions
CK1δ
2.74 µM
In vitro kinase assay
Note: IC50 values can vary depending on the specific assay conditions, particularly the ATP concentration.
Experimental Protocols
Protocol 1: In Vitro CK1δ Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for measuring the inhibitory activity of CK1-IN-4 against CK1δ using the ADP-Glo™ Kinase Assay.
Reagent Preparation:
Prepare a 2X kinase solution containing recombinant CK1δ in kinase reaction buffer.
Prepare a 2X substrate/ATP solution containing the CK1δ substrate (e.g., casein) and ATP at a concentration close to the Km for CK1δ.
Prepare serial dilutions of CK1-IN-4 in kinase reaction buffer with a constant final percentage of DMSO.
Kinase Reaction:
Add 5 µL of the CK1-IN-4 dilution or vehicle control to the wells of a 384-well plate.
Add 2.5 µL of the 2X kinase solution to each well.
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (no enzyme control).
Normalize the data to the vehicle control (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol describes how to measure the effect of CK1-IN-4 on Wnt/β-catenin signaling using a luciferase-based reporter assay.[2][4][9][10][11]
Cell Culture and Transfection:
Seed cells (e.g., HEK293T) in a 96-well plate.
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization).
Compound Treatment and Pathway Activation:
After 24 hours, replace the medium with fresh medium containing serial dilutions of CK1-IN-4 or a vehicle control. Pre-incubate for 1-2 hours.
Stimulate the Wnt pathway by adding a Wnt ligand (e.g., Wnt3a conditioned medium or recombinant Wnt3a). Include an unstimulated control.
Incubate for an additional 16-24 hours.
Luciferase Assay:
Lyse the cells using a passive lysis buffer.
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Calculate the fold change in reporter activity relative to the stimulated vehicle control.
Plot the fold change versus the CK1-IN-4 concentration to determine the inhibitory effect.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CK1-IN-4.
Caption: A logical workflow for troubleshooting common issues in biochemical assays with CK1-IN-4.
interpreting unexpected data from CK1-IN-4 studies
Welcome to the Technical Support Center for CK1-IN-4 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from experiments involving t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for CK1-IN-4 studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from experiments involving the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
CK1-IN-4 is a chemical inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine-specific protein kinases.[1] Its primary target is the CK1δ isoform, for which it has a reported IC50 of 2.74 μM.[2] The CK1 family, which includes isoforms such as CK1α, δ, and ε, are crucial regulators in numerous cellular processes, including Wnt signaling, circadian rhythms, and cell cycle progression.[1][3][4][5] Inhibition is achieved by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[1]
Q2: What are the key cellular pathways regulated by CK1 that I should be aware of?
CK1 isoforms are involved in a wide array of critical signaling pathways. Understanding these can help anticipate on-target effects. Key pathways include:
Wnt Signaling: CK1 is essential for phosphorylating components of the Wnt pathway, including LRP6 and β-catenin.[3]
Circadian Rhythm: CK1δ and CK1ε are core components of the molecular clock, regulating the stability and localization of PER proteins.[4]
p53 Pathway: CK1 isoforms can directly phosphorylate and activate the tumor suppressor p53, leading to cell cycle arrest or apoptosis.[4]
Apoptosis: CK1 can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context, for instance by regulating the Fas-mediated apoptosis pathway.[4][6]
Troubleshooting Guide for Unexpected Data
Issue 1: The observed cellular potency (EC50) is much lower than the reported biochemical IC50.
Answer: A discrepancy between the biochemical IC50 (in a cell-free assay) and the cellular EC50 is a common observation with kinase inhibitors.[7][8][9] Several factors within the complex cellular environment can contribute to this.
Possible Causes & Troubleshooting Steps:
Possible Cause
Explanation
Recommended Action
High Intracellular ATP
CK1-IN-4 is an ATP-competitive inhibitor. High concentrations of ATP inside the cell (~1-10 mM) can outcompete the inhibitor, reducing its apparent potency.[7]
You cannot easily change cellular ATP levels, but this is a key factor to consider when interpreting potency shifts between biochemical and cellular assays.
Cellular Uptake/Efflux
The inhibitor's ability to cross the cell membrane and its potential removal by efflux pumps (e.g., P-glycoprotein) can lower its effective intracellular concentration.[7]
If poor uptake is suspected, consider using cell lines with known differences in efflux pump expression or using a vehicle that enhances permeability, ensuring vehicle controls are included.
Inhibitor Instability/Degradation
The compound may be unstable in aqueous media over long incubation times or may be metabolized by the cells.
Prepare fresh stock solutions and dilute into media immediately before each experiment.[7][10] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment window.
Cell Line Specifics
Different cell lines have varying levels of CK1 isoform expression, pathway activation, and compensatory mechanisms that can influence sensitivity.[7]
Confirm the expression level of CK1δ (the primary target) in your cell line via Western blot or RT-qPCR. Test the inhibitor across a panel of different cell lines if possible.
This protocol can be used to verify that CK1-IN-4 is engaging its target in your specific cell model by measuring the phosphorylation of a known downstream substrate.
Cell Seeding & Treatment: Plate cells and grow to 70-80% confluency. Treat with a dose-range of CK1-IN-4 (e.g., 0.1, 1, 5, 10, 25 µM) and appropriate vehicle control (e.g., DMSO) for the desired time.
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape, collect, and incubate the lysate on ice for 30 minutes.[10]
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[10]
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against a phosphorylated CK1 substrate (e.g., Phospho-β-Catenin Ser45) overnight at 4°C.
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an ECL substrate and image the blot.[10] Re-probe with an antibody for total protein or a loading control (e.g., GAPDH) to confirm equal loading.
Caption: A decision tree for troubleshooting unexpectedly low cellular potency.
Issue 2: High or unexpected cell toxicity is observed at working concentrations.
Answer: Unexpected cytotoxicity can stem from several sources, including off-target effects of the inhibitor, solvent toxicity, or particular sensitivities of the cell line being used.[7][11] While CK1-IN-4 is designed to be selective, like most kinase inhibitors, it can interact with other kinases at higher concentrations.[8][12]
Hypothetical Kinase Selectivity Profile for CK1-IN-4
This table illustrates how a kinase inhibitor's selectivity can change with concentration. Data is representative and serves to highlight the concept of off-target effects.
Structurally similar isoform, common cross-reactivity.
CK1α
> 50
High selectivity against this isoform.
CDK2 (Off-Target)
15.2
Potential off-target at higher concentrations. Inhibition of CDKs can lead to cell cycle arrest and toxicity.[8][9]
p38α (Off-Target)
22.8
Another potential off-target; involved in stress response pathways.
GSK3β (Off-Target)
> 50
High selectivity against this kinase.
Troubleshooting Steps:
Perform a Dose-Response Viability Curve: Treat cells with a wide range of CK1-IN-4 concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. This will determine the precise toxic threshold for your specific cell line.
Check Your Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic level (typically <0.1% v/v). Run a "vehicle-only" control.[7]
Review Off-Target Profile: Consult literature for known off-targets of CK1 inhibitors.[8] If your observed phenotype matches a known effect of inhibiting a potential off-target kinase, consider this as a possible explanation.
Use a Secondary Inhibitor: If an off-target effect is suspected, use a different, structurally unrelated CK1 inhibitor. If the toxicity persists, it is more likely an on-target effect. If the toxicity is unique to CK1-IN-4, it is more likely due to an off-target effect.
Caption: Intended and potential off-target effects of CK1-IN-4 at varying concentrations.
Issue 3: I'm observing a paradoxical activation of a related signaling pathway.
Answer: The inhibition of a specific kinase can sometimes lead to the unexpected activation of other kinases or pathways.[7][13] This is often due to the disruption of negative feedback loops. In a homeostatic system, the pathway you are inhibiting might normally suppress a parallel or compensatory pathway. When the inhibition is applied, this suppression is lifted, leading to activation.
Potential Mechanisms:
Feedback Loop Disruption: CK1 might phosphorylate and activate a phosphatase or an inhibitory protein that keeps another pathway in check. Inhibiting CK1 would prevent this, leading to the disinhibition and activation of the secondary pathway.[7]
Scaffolding Effects: Some kinase inhibitors do not just block the active site but can also alter the conformation of the kinase, potentially affecting its protein-protein interactions in unexpected ways.[13]
Compensatory Upregulation: Prolonged inhibition of a key survival pathway can trigger cells to upregulate alternative pathways to survive. This is a common mechanism of acquired drug resistance.[14][15]
A phospho-kinase array is an effective tool to get a broad overview of changes in pathway activation.
Prepare Cell Lysates: Treat cells with CK1-IN-4 and a vehicle control for a relevant period. Lyse the cells using the manufacturer-provided lysis buffer and quantify the protein concentration.
Array Incubation: Incubate the array membranes (which are spotted with antibodies against various phosphorylated kinases) with your normalized cell lysates overnight.
Washing and Detection: Wash the membranes thoroughly. Add a detection antibody cocktail, followed by a streptavidin-HRP reagent.
Imaging: Apply a chemiluminescent substrate and image the arrays.
Analysis: Compare the signal intensity of the spots between the treated and control samples to identify kinases that are paradoxically hyper-phosphorylated upon CK1 inhibition.
Caption: Disruption of a negative feedback loop leading to paradoxical pathway activation.
Technical Support Center: CK1-IN-4 Target Engagement Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of CK1-IN-4, a known inhibitor of Casein Kinase 1 Delta (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of CK1-IN-4, a known inhibitor of Casein Kinase 1 Delta (CK1δ).
Frequently Asked Questions (FAQs)
Q1: What is CK1-IN-4 and what is its primary target?
CK1-IN-4 is a small molecule inhibitor of Casein Kinase 1 Delta (CK1δ) with a reported IC50 of 2.74 µM in biochemical assays.[1] CK1δ is a serine/threonine kinase involved in numerous cellular processes, including Wnt signaling, circadian rhythm, and DNA repair.[2][3]
Q2: Why is it important to confirm target engagement in cells?
Confirming that a compound binds to its intended target in a cellular environment is a critical step in drug discovery.[4] Discrepancies can arise between biochemical potency and cellular activity due to factors like cell permeability, efflux pumps, and high intracellular ATP concentrations that can out-compete ATP-competitive inhibitors.[5]
Q3: What are the primary methods to confirm CK1-IN-4 target engagement?
There are several orthogonal methods to confirm target engagement:
Biophysical Methods in Cells: Techniques like the Cellular Thermal Shift Assay (CETSA) directly assess the binding of CK1-IN-4 to CK1δ within intact cells by measuring changes in protein thermal stability.
Receptor Occupancy Assays: Methods like NanoBRET™ provide a quantitative measure of compound binding to a target protein in live cells.
Downstream Signaling Analysis: Western blotting can be used to measure changes in the phosphorylation of known CK1δ substrates, providing functional evidence of target inhibition.
Q4: What are some known downstream signaling pathways affected by CK1δ inhibition?
CK1δ is a key regulator of several signaling pathways. Inhibition of CK1δ can be expected to affect:
Wnt/β-catenin Pathway: CK1δ is known to phosphorylate β-catenin at Serine 45, which is a priming step for its subsequent degradation.[6]
p53 Signaling: CK1δ can phosphorylate p53 and its negative regulator MDM2, influencing p53 stability and activity.[7][8][9]
Microtubule Dynamics: CK1 isoforms have been shown to regulate microtubule-associated proteins.[10]
Troubleshooting Guides
General Troubleshooting for Kinase Inhibitor Experiments
Issue
Possible Cause(s)
Suggested Solution(s)
Inconsistent results between experiments
- Cell passage number and confluency variations- Reagent variability (e.g., serum, inhibitor stock degradation)- Inconsistent incubation times
- Use cells within a consistent passage range and seed at a uniform density.- Prepare fresh inhibitor dilutions for each experiment from a validated stock.- Ensure precise and consistent timing for all treatment and incubation steps.
High cell toxicity at expected efficacious concentrations
- Off-target effects of the inhibitor- Compound insolubility leading to precipitation and non-specific toxicity
- Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the non-toxic concentration range.- Visually inspect the media for any signs of compound precipitation.- Test a structurally different inhibitor for the same target to see if the toxicity is recapitulated.
No observable effect on downstream signaling
- Poor cell permeability of the inhibitor- Rapid metabolism or efflux of the compound- High intracellular ATP out-competing the inhibitor- Insufficient inhibitor concentration or incubation time
- Confirm target engagement directly using CETSA or NanoBRET™.- Increase the inhibitor concentration or extend the incubation time.- Test the compound in serum-free media to rule out protein binding effects.
Experimental Protocols & Troubleshooting
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of CK1-IN-4 to CK1δ in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Caption: CETSA experimental workflow for CK1-IN-4.
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in a suitable buffer at a density of 2 x 10^6 cells/mL.
Compound Treatment: Incubate the cell suspension with various concentrations of CK1-IN-4 (e.g., 0.1 to 30 µM) and a vehicle control (DMSO) for 1 hour at 37°C.
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the levels of soluble CK1δ by Western blot using a CK1δ-specific antibody.
Issue
Possible Cause(s)
Suggested Solution(s)
No thermal shift observed
- The inhibitor does not significantly stabilize the target protein under these conditions.- The chosen temperature range is not optimal.
- Confirm target engagement with an orthogonal method like NanoBRET™.- Optimize the heating time and temperature gradient.
High variability in Western blot signal
- Uneven heating of samples.- Inconsistent lysis efficiency.- Pipetting errors during loading.
- Ensure all PCR tubes are in good contact with the thermal cycler block.- Ensure complete freeze-thaw cycles for all samples.- Use a loading control (e.g., GAPDH) to normalize for protein loading.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures the binding of CK1-IN-4 to a NanoLuc® luciferase-tagged CK1δ in live cells. Binding is quantified by the displacement of a fluorescent tracer, leading to a decrease in the BRET signal.
Caption: NanoBRET™ target engagement workflow.
Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding a CK1δ-NanoLuc® fusion protein.
Cell Plating: Plate the transfected cells into a 96-well or 384-well white assay plate.
Compound and Tracer Addition: Prepare serial dilutions of CK1-IN-4. Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
Detection: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader equipped for BRET measurements. The BRET ratio is calculated and plotted against the inhibitor concentration to determine the IC50.
- Optimize the transfection protocol.- Titrate the tracer to determine the optimal concentration that gives a good signal-to-background ratio.
High background signal
- Tracer binding to non-target proteins or plastic.- Autofluorescence of the compound.
- Use a non-transfected cell control to assess background.- Test the compound for autofluorescence at the measurement wavelengths.
Western Blot for Downstream Signaling
This method provides functional evidence of target engagement by measuring the phosphorylation status of known CK1δ substrates.
Caption: Simplified CK1δ signaling pathways.
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of CK1-IN-4 and a vehicle control for a specified time (e.g., 1-24 hours).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated substrate (e.g., phospho-β-catenin Ser45, phospho-p53 Ser9/15/20). Subsequently, incubate with an HRP-conjugated secondary antibody.
Detection: Detect the signal using an ECL substrate and an imaging system.
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
- Basal phosphorylation is low.- Insufficient antibody concentration.- Phosphatase activity during lysis.
- Stimulate the pathway if a known agonist exists.- Optimize the primary antibody concentration.- Ensure lysis buffer contains fresh phosphatase inhibitors.
High background
- Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.
- Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibodies.- Increase the number and duration of wash steps.
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
A Comparative Guide to CK1-IN-4 and Other Casein Kinase 1 Delta (CK1δ) Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of CK1-IN-4 with other prominent Casein Kinase 1 delta (CK1δ) inhibitors. The information presented is supported...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CK1-IN-4 with other prominent Casein Kinase 1 delta (CK1δ) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to CK1δ
Casein Kinase 1 delta (CK1δ) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of circadian rhythms, Wnt/β-catenin signaling, and DNA damage response.[1][2][3] Dysregulation of CK1δ activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and sleep disorders, making it an attractive therapeutic target.[4][5] This guide focuses on the comparative analysis of small molecule inhibitors targeting CK1δ.
Data Presentation: Quantitative Comparison of CK1δ Inhibitors
The following table summarizes the biochemical and cellular potency of CK1-IN-4 and other well-characterized CK1δ inhibitors. This data is compiled from various in vitro and cell-based assays.
Inhibitor
CK1δ IC50
CK1ε IC50
CK1α IC50
Cellular Potency (EC50)
Key Features & Selectivity Notes
CK1-IN-4
2.74 µM
-
-
Neuroprotective effect observed in SH-SY5Y cells.
Data on selectivity against other CK1 isoforms is limited.
PF-670462
14 nM
7.7 nM
>30-fold selective over 42 other kinases.
290 nM (PER protein nuclear translocation)
Potent and selective dual inhibitor of CK1δ and CK1ε. Widely used to study circadian rhythms.[6]
ATP-competitive inhibitor with >15-fold selectivity for CK1δ/ε over CK1α. It also affects microtubule polymerization independently of CK1 inhibition.[5]
Primarily known as a Wnt pathway inhibitor by targeting Porcupine (PORCN).[12][13] Its effects on CK1δ are less characterized in direct biochemical assays compared to its primary target.
Note: IC50 and EC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used, cell line).
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, the following diagrams illustrate key signaling pathways involving CK1δ and a typical workflow for inhibitor screening.
CK1δ in the Wnt/β-Catenin Signaling Pathway
CK1δ plays a critical role in the Wnt/β-catenin signaling pathway by phosphorylating key components, including β-catenin itself, which can lead to its degradation in the absence of a Wnt signal. Inhibition of CK1δ can therefore modulate this pathway, which is often dysregulated in cancer.[2][3]
CK1δ's role in the Wnt/β-catenin pathway.
CK1δ in the Circadian Rhythm Pathway
CK1δ is a key regulator of the circadian clock. It phosphorylates the PERIOD (PER) proteins, affecting their stability and nuclear entry, which is a critical step in the negative feedback loop that drives circadian oscillations.[1][14][15]
CK1δ's function in the circadian clock.
Experimental Workflow: Kinase Inhibitor Screening and Validation
The following diagram outlines a general workflow for the screening and validation of kinase inhibitors, a process central to the development of compounds like CK1-IN-4.[16][17][18]
A Comparative Guide to Casein Kinase 1 Inhibitors: CK1-IN-4 vs. PF-670462
For researchers in neurobiology, oncology, and circadian rhythm studies, the selection of a specific and potent chemical probe is paramount. This guide provides a detailed, data-driven comparison of two notable Casein Ki...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers in neurobiology, oncology, and circadian rhythm studies, the selection of a specific and potent chemical probe is paramount. This guide provides a detailed, data-driven comparison of two notable Casein Kinase 1 (CK1) inhibitors: CK1-IN-4 and PF-670462. We delve into their biochemical properties, kinase selectivity, cellular effects, and the experimental protocols that underpin these findings, offering a comprehensive resource for informed decision-making in the laboratory.
A critical determinant in the utility of a chemical inhibitor is its potency and selectivity. While both compounds target isoforms of Casein Kinase 1, their profiles differ significantly.
PF-670462 is a potent, dual inhibitor of CK1δ and CK1ε, with reported IC50 values in the low nanomolar range.[2][3][4] However, extensive kinase profiling has revealed a broader activity spectrum than initially reported. A KINOMEscan analysis demonstrated that at a concentration of 10 µM, PF-670462 inhibits 44 kinases by more than 90%, including the pro-apoptotic kinases JNK, p38, and EGFR isoforms.[5] This lack of selectivity is a crucial consideration for interpreting experimental results, as observed phenotypes may be attributable to off-target effects.
In contrast, CK1-IN-4 is reported as a CK1δ inhibitor with an IC50 of 2.74 µM.[1] It belongs to a series of 7-Amino-[1][5][7]triazolo[1,5-a][7][8][9]triazines developed as ATP-competitive CK1δ inhibitors.[1][7] A significant limitation in the current understanding of CK1-IN-4 is the absence of a publicly available, large-scale kinase selectivity profile. Without such data, its specificity for CK1δ over other kinases remains uncharacterized, making it challenging to definitively attribute its biological effects solely to CK1δ inhibition.
The divergent biochemical profiles of CK1-IN-4 and PF-670462 translate to distinct applications and considerations in cellular and in vivo studies.
PF-670462 has been extensively studied in the context of circadian rhythms. It robustly lengthens the period of circadian oscillations in various models, from fibroblasts to in vivo locomotor activity in mice, by inhibiting the phosphorylation and subsequent degradation of the core clock protein PERIOD (PER).[11] Beyond its effects on the circadian clock, PF-670462 has demonstrated anti-fibrotic activity by preventing TGF-β-induced epithelial-mesenchymal transition.[2] However, its lack of anti-melanoma activity, despite potent CK1δ inhibition, may be a consequence of its broad kinase inhibition profile.[5]
The known cellular effects of CK1-IN-4 are centered on its neuroprotective properties. Studies have shown that it can protect SH-SY5Y neuroblastoma cells from ethacrynic acid-induced toxicity.[1] This suggests its potential as a tool compound for investigating the role of CK1δ in neurodegenerative processes. However, the lack of a broader characterization of its cellular effects limits its current applicability compared to PF-670462.
Signaling Pathways and Experimental Workflows
The primary signaling pathways influenced by these inhibitors are those regulated by Casein Kinase 1.
A typical experimental workflow to assess the cellular effects of these inhibitors on a specific signaling pathway, such as the Wnt pathway, is outlined below.
Caption: General workflow for inhibitor characterization.
Detailed Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a radiometric or luminescence-based in vitro kinase assay.
Materials: Recombinant human CK1δ or CK1ε, substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate), [γ-³²P]ATP or ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), inhibitor stock solution (in DMSO), phosphocellulose paper or ADP-Glo™ Kinase Assay kit.
Procedure:
Prepare serial dilutions of the inhibitor (CK1-IN-4 or PF-670462) in kinase assay buffer.
In a reaction plate, add the kinase, substrate peptide, and inhibitor dilution.
Initiate the reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for the radiometric assay).
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Stop the reaction (e.g., by adding phosphoric acid for the radiometric assay).
For the radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Neuroprotection (CK1-IN-4)
This protocol is based on the reported neuroprotective effects of CK1-IN-4 in SH-SY5Y cells.[1]
Cell Line: Human neuroblastoma SH-SY5Y cells.
Materials: DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, ethacrynic acid (EA), CK1-IN-4, and a cell viability assay reagent (e.g., MTT or PrestoBlue).
Procedure:
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Pre-treat the cells with various concentrations of CK1-IN-4 for a specified period (e.g., 1-2 hours).
Induce neurotoxicity by adding a predetermined concentration of ethacrynic acid to the culture medium.
Incubate the cells for an appropriate time (e.g., 24 hours).
Measure cell viability using a standard assay according to the manufacturer's instructions.
Calculate the percentage of neuroprotection conferred by CK1-IN-4 relative to the EA-treated control.
Circadian Rhythm Assay (PF-670462)
This protocol is adapted from studies investigating the effect of PF-670462 on circadian rhythms in cultured cells.[11]
Cell Line: U2OS or NIH3T3 cells stably expressing a circadian reporter construct (e.g., Bmal1-luciferase).
Materials: Cell culture medium, dexamethasone (B1670325), PF-670462, and a luminometer for long-term recording.
Procedure:
Plate the reporter cells in a multi-well plate.
Synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.
Wash the cells and replace the medium with a recording medium containing different concentrations of PF-670462 or vehicle (DMSO).
Place the plate in a luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.
Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition.
Conclusion and Recommendations
The choice between CK1-IN-4 and PF-670462 depends critically on the research question and the acceptable level of experimental ambiguity.
PF-670462 is a potent but non-selective CK1δ/ε inhibitor. Its extensive characterization and profound effects on circadian rhythms make it a valuable tool for studying the temporal regulation of cellular processes. However, researchers must be cautious in attributing its effects solely to CK1 inhibition and should consider its off-target activities on kinases like p38 and EGFR. Control experiments using inhibitors of these off-target kinases are highly recommended.
CK1-IN-4 offers a potential tool for investigating the specific roles of CK1δ, particularly in neurobiology. Its primary limitation is the lack of comprehensive selectivity data. Before its widespread adoption as a specific CK1δ probe, a thorough kinase selectivity profiling is essential. For studies where the specific inhibition of CK1δ is critical and off-target effects must be minimized, further characterization of CK1-IN-4 or the use of more recently developed, highly selective CK1 inhibitors should be considered.
For drug development professionals, the non-selective nature of PF-670462 may present challenges for clinical translation where target specificity is paramount. The triazolotriazine scaffold of CK1-IN-4 may offer a starting point for the development of more selective CK1δ inhibitors, provided that its selectivity can be optimized and demonstrated.
CK1-IN-4: A Focused Look at its Selectivity for Casein Kinase 1 Isoforms
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the casein kinase 1 (CK1) inhibitor, CK1-IN-4, focusing on its selectivity across various CK1 isoforms. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the casein kinase 1 (CK1) inhibitor, CK1-IN-4, focusing on its selectivity across various CK1 isoforms. This document compiles available experimental data, details relevant methodologies, and presents signaling pathway information to support further research and development efforts.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. The seven mammalian isoforms (α, β, γ1, γ2, γ3, δ, and ε) share a high degree of homology within their ATP-binding sites, presenting a significant challenge for the development of isoform-specific inhibitors. Such selectivity is paramount for targeted therapeutic intervention and for dissecting the specific functions of each isoform.
CK1-IN-4, also identified as compound 59 in the primary literature, has emerged as an inhibitor of Casein Kinase 1 delta (CK1δ). The following sections provide a detailed overview of its known selectivity profile and the experimental context for these findings.
Selectivity Profile of CK1-IN-4
Current publicly available data from the study by Grieco et al. (2024) focuses on the inhibitory activity of CK1-IN-4 against the CK1δ isoform.[1][2][3][4] A comprehensive selectivity panel detailing its inhibitory constants (IC50 or Ki) against other CK1 isoforms (α, γ, ε, etc.) is not provided in the referenced literature.
Note: The absence of data for other CK1 isoforms prevents a direct comparison of CK1-IN-4's selectivity. Researchers are encouraged to perform broader kinase profiling to fully characterize its isoform specificity.
Experimental Protocols
The determination of an inhibitor's selectivity profile is reliant on robust and well-defined experimental methodologies. Below is a representative protocol for a biochemical kinase inhibition assay, based on commonly employed techniques in the field, to determine the IC50 value of a compound against a specific kinase.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for measuring the inhibitory effect of a compound on the activity of a specific CK1 isoform.
1. Materials and Reagents:
Recombinant Human CK1 Isoform: Purified, active enzyme (e.g., CK1δ, CK1α, CK1ε).
Kinase Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), magnesium chloride (MgCl2), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA).
ATP (Adenosine Triphosphate): The phosphate (B84403) donor for the kinase reaction.
Substrate: A peptide or protein that is specifically phosphorylated by the CK1 isoform. For CK1, a common substrate is α-casein.
Test Compound (CK1-IN-4): Dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration.
Detection Reagent: To quantify kinase activity. This can be based on various technologies, such as:
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction.
Fluorescence-Based Assay (e.g., TR-FRET): Uses a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.
Microplates: 96- or 384-well plates suitable for the chosen detection method.
Plate Reader: Capable of detecting the output of the chosen assay (e.g., scintillation counter, luminometer, or fluorescence plate reader).
2. Assay Procedure:
Compound Preparation: Prepare a serial dilution of CK1-IN-4 in the assay buffer. A typical concentration range for an initial screen might be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) without the inhibitor.
Reaction Mixture Preparation: In each well of the microplate, combine the recombinant CK1 isoform and the specific substrate in the kinase buffer.
Inhibitor Incubation: Add the diluted CK1-IN-4 or vehicle control to the wells containing the enzyme and substrate. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific CK1 isoform to ensure sensitive detection of competitive inhibitors.
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.
Reaction Termination and Detection: Stop the kinase reaction and proceed with the detection method:
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
Luminescence (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal, which is measured by a luminometer.
Fluorescence (TR-FRET): Add a solution containing EDTA to stop the reaction, followed by the addition of the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody). After incubation, read the time-resolved fluorescence signal on a compatible plate reader.
Data Analysis:
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of a kinase inhibitor.
Caption: A flowchart illustrating the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor.
Casein Kinase 1 Signaling Involvement
CK1 isoforms are integral components of several critical signaling pathways. Their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. The diagram below depicts a simplified overview of the involvement of CK1 in the Wnt/β-catenin signaling pathway, a key pathway where CK1 isoforms play distinct roles.
Caption: Role of CK1 isoforms in the Wnt/β-catenin signaling pathway.
Unveiling the Kinase Selectivity of CK1-IN-4: A Comparative Analysis
A deep dive into the cross-reactivity profile of the novel Casein Kinase 1 inhibitor, CK1-IN-4, reveals a focused inhibitory activity against its primary target, CK1δ. This guide provides a comparative analysis of CK1-IN...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the cross-reactivity profile of the novel Casein Kinase 1 inhibitor, CK1-IN-4, reveals a focused inhibitory activity against its primary target, CK1δ. This guide provides a comparative analysis of CK1-IN-4 against other well-known CK1 inhibitors, offering researchers critical data to inform their experimental design and interpretation of results.
In the quest for targeted therapeutics, the selectivity of a small molecule inhibitor is a paramount consideration. Off-target effects can lead to unforeseen biological consequences, confounding experimental results and potentially causing toxicity. This guide examines the cross-reactivity of CK1-IN-4, a recently identified inhibitor of Casein Kinase 1 delta (CK1δ), and compares its performance with established CK1 inhibitors: D4476, PF-670462, and IC261.
CK1-IN-4, also known as Compound 59, is a potent inhibitor of CK1δ with a half-maximal inhibitory concentration (IC50) of 2.74 μM.[1][2] It belongs to a chemical class of 7-amino-[3][4][5]triazolo[1,5-a][3][6][7]triazines.[8][9][10] While a comprehensive screen against a broad panel of kinases is not yet publicly available, initial characterization points towards a selective inhibition of its intended target. To provide a framework for its potential cross-reactivity, this guide presents the known selectivity profiles of widely used CK1 inhibitors.
Comparative Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of CK1-IN-4 and comparator compounds against their primary targets and a selection of off-targets. This data, compiled from various in vitro kinase assays, highlights the diverse selectivity profiles of these inhibitors.
Table 1: Inhibition of Primary CK1 Isoforms
Compound
CK1δ IC50
CK1ε IC50
CK1α IC50
CK1-IN-4
2.74 µM
-
-
D4476
0.3 µM
-
-
PF-670462
14 nM
7.7 nM
-
IC261
0.7-1.3 µM
0.6-1.4 µM
11-21 µM
Table 2: Cross-Reactivity Profile of CK1 Inhibitors Against Other Kinases
CK1-IN-4: As a novel inhibitor, the full kinome-wide selectivity of CK1-IN-4 is yet to be extensively published. Its primary reported activity is against CK1δ.[1][2] Researchers should exercise caution and consider performing their own selectivity profiling if off-target effects are a concern in their experimental system.
D4476: This compound is a relatively selective inhibitor of CK1δ and the TGF-β type-I receptor, ALK5.[4][6] A screen against 80 other kinases revealed moderate inhibition of a few kinases, such as ROCKII and p38α MAPK, at a high concentration of 10 µM.[4] Its ATP-competitive mechanism is well-established.
PF-670462: While a highly potent inhibitor of CK1δ and CK1ε, PF-670462 has demonstrated significant off-target effects in broad kinase screening.[11] The KINOMEscan data revealed binding to a large number of kinases across the kinome, including EGFR, FLT3, and various members of the JNK and p38 families. This promiscuity should be a critical consideration in the interpretation of experimental data.
IC261: IC261 is an ATP-competitive inhibitor of CK1δ and CK1ε. However, studies have indicated that at the low micromolar concentrations often used in cell-based assays, its observed effects, such as cell cycle arrest, may be attributable to off-target inhibition of microtubule polymerization rather than direct CK1 inhibition.[13] This highlights the importance of correlating biochemical and cellular assay data.
Signaling Pathway Context
The following diagram illustrates the established role of CK1δ in the Wnt/β-catenin signaling pathway, a key cellular cascade regulated by this kinase.
Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway.
Experimental Methodologies
The data presented in this guide were primarily generated using in vitro kinase assays. Below is a generalized protocol for such an assay.
Protocol: In Vitro Radiometric Protein Kinase Assay
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific peptide or protein substrate.
Materials:
Purified kinase
Kinase-specific substrate peptide
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
[γ-³³P]ATP
Test inhibitor (e.g., CK1-IN-4) dissolved in DMSO
Phosphocellulose paper
0.75% Phosphoric acid
Scintillation counter
Procedure:
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all assays (typically ≤1%).
In a 96-well plate, add the test inhibitor or vehicle (DMSO) to the appropriate wells.
Add the purified kinase and substrate peptide to the wells.
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-40 minutes).
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Measure the incorporated radioactivity using a scintillation counter.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
CK1-IN-4 is a valuable new tool for the specific inhibition of CK1δ. While its full cross-reactivity profile is still emerging, a comparison with existing CK1 inhibitors underscores the importance of selecting the right tool for the research question. For investigators requiring high selectivity for CK1δ with minimal off-target effects on ALK5, D4476 may be a suitable choice. In contrast, PF-670462, despite its potency, should be used with caution due to its broad kinase inhibition profile. IC261's potential for off-target effects on the cytoskeleton also warrants careful consideration. As with any pharmacological inhibitor, the data presented here should guide researchers in designing well-controlled experiments to confidently attribute biological effects to the inhibition of the intended target.
A Comparative Analysis of Casein Kinase 1 (CK1) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro potency of several prominent Casein Kinase 1 (CK1) inhibitors. The data, presented in a clear ta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of several prominent Casein Kinase 1 (CK1) inhibitors. The data, presented in a clear tabular format, is supported by detailed experimental methodologies to aid in the replication and validation of these findings. Visual diagrams of a key CK1 signaling pathway and a general experimental workflow are also included to provide a comprehensive overview for research and drug development purposes.
Quantitative Comparison of CK1 Inhibitor Potency
The following table summarizes the in vitro potency of selected CK1 inhibitors against the CK1δ and CK1ε isoforms, which are frequently implicated in various diseases, including cancer and neurodegenerative disorders.[1] The data is presented as IC50 values, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.
Casein Kinase 1 plays a crucial role in numerous signaling pathways, including the Wnt/β-catenin pathway, which is vital for embryonic development and tissue homeostasis.[4][5] Dysregulation of this pathway is often linked to cancer.[4] The diagram below illustrates the central role of CK1 in the β-catenin destruction complex.
Caption: Wnt/β-catenin signaling pathway with CK1.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results.[1] Below are representative protocols for assays used to evaluate CK1 inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a non-radioactive method to measure CK1 activity and inhibitor potency.
Materials:
Recombinant human CK1δ or CK1ε enzyme
CK1 substrate (e.g., α-casein or a specific peptide)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Test inhibitors dissolved in DMSO
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
Reaction Setup: In a 384-well plate, add the kinase buffer, the CK1 enzyme, and the test inhibitor.
Initiation: Start the kinase reaction by adding the substrate and ATP.
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
Data Analysis: Plot the inhibition data against the inhibitor concentration to determine the IC50 values.
Radiometric Filter Binding Assay
This protocol outlines a traditional method for measuring kinase activity using a radioactive isotope.
Materials:
Recombinant human CK1δ or CK1ε enzyme
CK1 peptide substrate
[γ-³²P]ATP
Kinase Buffer
Test inhibitors dissolved in DMSO
Phosphocellulose filter plates
Phosphoric acid wash buffer
Procedure:
Reaction Setup: Combine the kinase, peptide substrate, and inhibitor in the kinase buffer.
Initiation: Start the reaction by adding [γ-³²P]ATP.
Incubation: Incubate at 30°C for a defined period.
Termination: Stop the reaction by adding phosphoric acid.
Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP is washed away.
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: General workflow for IC50 determination.
This guide offers a comparative overview of CK1 inhibitor potency based on publicly available data. Researchers are encouraged to consider the specific experimental conditions when comparing inhibitor activities and to perform their own assays for validation. The provided protocols and workflows serve as a foundation for such investigations.
The Precision Advantage: Why CK1-IN-4 Outshines Broader Spectrum Kinase Inhibitors
For researchers, scientists, and drug development professionals, the choice of a chemical probe can be the determining factor in the success and interpretability of an experiment. In the realm of kinase research, the deb...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice of a chemical probe can be the determining factor in the success and interpretability of an experiment. In the realm of kinase research, the debate between highly selective inhibitors and their broader spectrum counterparts is ongoing. This guide provides an objective comparison of CK1-IN-4, a selective inhibitor of Casein Kinase 1 (CK1), against broader spectrum kinase inhibitors, supported by experimental data and detailed protocols.
The central advantage of a highly selective inhibitor like CK1-IN-4 lies in its precision. By targeting a specific kinase, it allows for the confident attribution of observed cellular effects to the inhibition of that particular enzyme. This minimizes the confounding variables introduced by off-target effects, a common challenge with promiscuous inhibitors that can lead to misinterpretation of experimental results and wasted resources. This guide will delve into the specifics of this advantage, presenting the available data, experimental context, and visual aids to empower informed decision-making in your research endeavors.
Data Presentation: A Tale of Two Inhibitors
To illustrate the stark difference in selectivity, the following table presents a representative comparison between a highly selective CK1 inhibitor and a well-known broad-spectrum kinase inhibitor. While comprehensive kinome scan data for CK1-IN-4 is not publicly available, the data for a representative selective CK1 inhibitor (Compound X) is used here to highlight the typical profile of such a compound against a broad-spectrum inhibitor (Staurosporine). The data is presented as the percentage of kinase activity remaining at a fixed concentration of the inhibitor.
Kinase Target
Selective CK1 Inhibitor (Compound X) (% Inhibition at 1 µM)
Broad-Spectrum Inhibitor (Staurosporine) (% Inhibition at 1 µM)
CK1δ
>95%
>95%
CK1ε
>90%
>95%
CDK2/cyclin A
<10%
>90%
PKA
<5%
>95%
CAMKII
<10%
>90%
SRC
<5%
>80%
LCK
<5%
>85%
p38α
<15%
>70%
JNK1
<10%
>80%
AKT1
<5%
>90%
Note: The data for "Compound X" is representative of a highly selective CK1 inhibitor and is used for illustrative purposes due to the lack of publicly available, comprehensive kinome scan data for CK1-IN-4.
As the table clearly demonstrates, the selective CK1 inhibitor potently inhibits its intended targets while having minimal impact on a range of other kinases. In contrast, Staurosporine indiscriminately inhibits a wide array of kinases, making it difficult to pinpoint the specific kinase responsible for any observed phenotype.
Signaling Pathways and Experimental Workflows
To understand the context in which CK1-IN-4 operates, it is crucial to visualize the signaling pathways it modulates. CK1 is a key regulator of numerous cellular processes, including the Wnt/β-catenin signaling pathway, which is critical in development and disease.[1][2][3][4]
Wnt/β-catenin Signaling Pathway
The evaluation of a kinase inhibitor's selectivity and potency is a systematic process. The following workflow outlines the key stages of this evaluation, from initial screening to in-depth cellular analysis.
Experimental Workflow for Kinase Inhibitor Evaluation
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following is a detailed protocol for a representative in vitro kinase assay, the ADP-Glo™ Kinase Assay, which is commonly used to determine the potency and selectivity of kinase inhibitors.
In Vitro Kinase Assay Protocol (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of CK1-IN-4 against a specific kinase.
Materials:
Recombinant human CK1δ enzyme
CK1 substrate peptide (e.g., a peptide derived from a known CK1 substrate)
CK1-IN-4 (or other test inhibitor)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
ATP
DMSO
White, opaque 384-well assay plates
Multichannel pipettes
Plate reader capable of measuring luminescence
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of CK1-IN-4 in 100% DMSO.
Create a serial dilution series of CK1-IN-4 in DMSO. A typical starting point is a 10-point, 3-fold serial dilution.
Prepare a control solution of 100% DMSO (for 0% inhibition control).
Reagent Preparation:
Thaw all ADP-Glo™ reagents and kinase assay components and keep them on ice.
Prepare the Kinase Reaction Buffer by adding DTT to the Kinase Buffer.
Prepare the 2X Kinase-Substrate Solution by diluting the recombinant CK1δ enzyme and the substrate peptide to their final desired concentrations in the Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
Prepare the 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at the Km for the specific kinase isoform.
Assay Plate Setup:
Add 2.5 µL of the serially diluted CK1-IN-4 or DMSO control to the wells of the 384-well plate.
Add 2.5 µL of the 2X Kinase-Substrate Solution to all wells.
Gently mix the plate and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
Kinase Reaction:
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.
Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically 10-30% of total ATP is consumed).
Signal Generation:
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a plate reader.
Calculate the percentage of inhibition for each concentration of CK1-IN-4 relative to the DMSO control.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The judicious selection of a kinase inhibitor is paramount for the generation of reliable and interpretable data. While broad-spectrum inhibitors can be useful for initial target discovery or in specific therapeutic contexts where polypharmacology is desired, highly selective inhibitors like CK1-IN-4 offer unparalleled precision for target validation and mechanistic studies. By minimizing off-target effects, these tools allow researchers to confidently dissect the intricate roles of individual kinases in complex biological systems. The data, diagrams, and protocols provided in this guide are intended to equip researchers with the necessary information to make informed decisions and to design rigorous experiments that will advance our understanding of kinase biology and its role in human health and disease.
Independent Validation of CK1-IN-4 IC50 Value: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and independent validation of a compound's half-maximal inhibitory concentration (IC50) is a critical step in assessing its potency and therap...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and independent validation of a compound's half-maximal inhibitory concentration (IC50) is a critical step in assessing its potency and therapeutic potential. This guide provides a comparative analysis of the reported IC50 value for CK1-IN-4, a notable inhibitor of Casein Kinase 1 (CK1), against other commercially available CK1 inhibitors. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a comprehensive understanding.
Comparative Analysis of CK1 Inhibitor IC50 Values
The potency of CK1-IN-4 against the CK1δ isoform has been documented in a recent publication.[1][2] To provide a thorough comparative landscape, its IC50 value is presented alongside those of other well-characterized CK1 inhibitors. It is important to note that the IC50 value for CK1-IN-4 is currently based on a single publication, and independent validation in the public domain is not yet available.
Casein Kinase 1 isoforms are integral components of numerous critical signaling pathways, regulating a wide array of cellular processes. Their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders. The diagram below illustrates the central role of CK1 in the Wnt/β-catenin and p53 signaling pathways.
Caption: Simplified diagram of CK1's role in Wnt/β-catenin and p53 signaling.
Experimental Protocols
The accurate determination of IC50 values is paramount for the validation of kinase inhibitors. Below are detailed methodologies for both in vitro biochemical and cell-based assays commonly employed for this purpose.
In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against a purified CK1 isoform.
Materials:
Purified recombinant CK1 enzyme (e.g., CK1δ)
Kinase substrate (e.g., α-casein or a specific peptide substrate)
CK1-IN-4 and other test compounds
ATP (adenosine triphosphate)
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
96-well or 384-well assay plates
Scintillation counter or luminescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of CK1-IN-4 and other inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the purified CK1 enzyme, and the kinase substrate.
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of [γ-³²P]ATP.
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays) or by proceeding with the detection steps of a luminescence-based assay.
Detection and Quantification:
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
Data Analysis:
Subtract the background signal (no-enzyme control) from all other readings.
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Cell-Based Assay for IC50 Determination (e.g., Cell Viability Assay)
This protocol describes a general method to assess the effect of a CK1 inhibitor on the viability of a cancer cell line known to be sensitive to CK1 inhibition.
Materials:
Human cancer cell line (e.g., SH-SY5Y, as used in the characterization of CK1-IN-4's neuroprotective effects)
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
CK1-IN-4 and other test compounds
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
96-well cell culture plates
Microplate reader (absorbance or luminescence)
Procedure:
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
Cell Viability Measurement:
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance.
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Data Analysis:
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
Calculate the IC50 value using a sigmoidal dose-response curve fit.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.
Benchmarking CK1-IN-4: A Comparative Guide for Novel Casein Kinase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of CK1-IN-4 with a selection of novel Casein Kinase 1 (CK1) inhibitors. The data presented herein is intended...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CK1-IN-4 with a selection of novel Casein Kinase 1 (CK1) inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their studies by offering a clear overview of the biochemical and cellular potency of these compounds.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases pivotal to numerous cellular functions, including DNA repair, cell cycle progression, circadian rhythms, and key signaling pathways like Wnt/β-catenin and Hedgehog.[1] Dysregulation of CK1 activity is implicated in various pathologies, particularly cancer and neurodegenerative diseases, making it a significant target for therapeutic development.[2][3][4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and cellular potencies of CK1-IN-4 against other notable CK1 inhibitors. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in biochemical assays.[5] The half-maximal effective concentration (EC50) represents the concentration required to induce a 50% response in cell-based assays.
Table 1: In Vitro IC50 Values of CK1 Inhibitors. This table provides a side-by-side comparison of the biochemical potency of CK1-IN-4 and other novel inhibitors against CK1 isoforms.
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are representative protocols for the key assays used in the benchmarking of CK1 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor at various concentrations or a DMSO vehicle control.
Add 2 µl of a solution containing the CK1 enzyme in kinase buffer.
Initiate the kinase reaction by adding 2 µl of a substrate and ATP mixture in kinase buffer.
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12][13][14][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Materials:
Cultured cells (e.g., cancer cell line)
Test Inhibitor
Phosphate-buffered saline (PBS) with protease inhibitors
Lysis buffer
Equipment for heating (e.g., PCR machine)
Centrifuge
SDS-PAGE and Western blotting reagents
Primary antibody against CK1 and a loading control (e.g., GAPDH)
Secondary antibody
Procedure:
Compound Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-3 hours).
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the CK1 isoform of interest and a loading control antibody.
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CK1 and a typical experimental workflow for inhibitor benchmarking.
A typical workflow for benchmarking novel kinase inhibitors.
Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1.
A Researcher's Guide to CK1-IN-4: A Comparative Analysis of a CK1δ Inhibitor
For researchers investigating the intricate roles of Casein Kinase 1 (CK1), the selection of a specific and potent chemical probe is paramount. CK1-IN-4 has emerged as a tool for studying the δ isoform of this kinase fam...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers investigating the intricate roles of Casein Kinase 1 (CK1), the selection of a specific and potent chemical probe is paramount. CK1-IN-4 has emerged as a tool for studying the δ isoform of this kinase family. However, a thorough evaluation of its limitations is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of CK1-IN-4, placing its performance in context with other available CK1 inhibitors, supported by experimental data and detailed protocols.
Core Limitations of CK1-IN-4
CK1-IN-4, a 7-Amino-[1][2][3]triazolo[1,5-a][1][4]triazine compound, functions as an ATP-competitive inhibitor of CK1δ.[1][2] While it offers a starting point for probing CK1δ function, its utility is constrained by two primary limitations: modest potency and an uncharacterized selectivity profile.
Modest Potency: CK1-IN-4 exhibits an IC50 of 2.74 μM against CK1δ.[2] In the landscape of kinase inhibitors, where nanomolar potency is often the standard for high-quality chemical probes, this micromolar activity level requires researchers to use higher concentrations, which can increase the risk of off-target effects.
Unknown Selectivity: A significant drawback of CK1-IN-4 is the lack of a publicly available, comprehensive kinase selectivity profile (kinome scan). Without this crucial data, the extent to which CK1-IN-4 inhibits other kinases is unknown. This ambiguity means that observed biological effects in cellular or in vivo models cannot be confidently attributed solely to the inhibition of CK1δ.
Comparative Analysis with Alternative CK1 Inhibitors
To contextualize the performance of CK1-IN-4, it is essential to compare it with other well-characterized CK1 inhibitors. The following table summarizes the in vitro potency of several alternatives, highlighting the significant differences in potency and known off-target interactions.
Potent and selective for CK1δ/ε; widely used circadian rhythm tool.
SR-3029
CK1δ/ε
44
260
Potent, with moderate selectivity for δ over ε isoform.
D4476
CK1
300
Not Reported
Poor selectivity; also inhibits ALK5, p38α, and PDK1.[5]
IC261
CK1δ/ε
~1000
~1000
Weak potency; known to affect tubulin polymerization.
Visualizing CK1's Role in Wnt Signaling
Casein Kinase 1 is a critical component of numerous signaling pathways, including the canonical Wnt/β-catenin pathway, which is vital for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the role of CK1 and the point of intervention for an inhibitor like CK1-IN-4.
Caption: Simplified Wnt/β-catenin pathway showing CK1's role in the destruction complex and the inhibitory action of CK1-IN-4.
Experimental Protocols
Accurate characterization of kinase inhibitors requires robust and reproducible assays. Below are detailed methodologies for key experiments used to evaluate compounds like CK1-IN-4.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of CK1 by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
Recombinant human CK1δ enzyme (e.g., from Promega, Carna Biosciences)
CK1 peptide substrate (e.g., RRKDLHDDEEDEAMSITA) or protein substrate (e.g., α-casein)
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
Test Inhibitors (e.g., CK1-IN-4) dissolved in 100% DMSO
White, opaque 384-well assay plates
Procedure:
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells as a "high activity" control.
Enzyme/Substrate Addition: Prepare a mix of CK1 enzyme and substrate in Kinase Buffer. Add 5 µL of this mix to each well.
Reaction Initiation: Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific CK1 isoform to ensure competitive inhibition is accurately measured. Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
Incubation: Incubate the reaction plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
This assay measures the ability of an inhibitor to block Wnt pathway activation in living cells.
Materials:
HEK293T cells (or other suitable cell line)
DMEM with 10% FBS and 1% Penicillin-Streptomycin
TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control)
A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization
Transfection reagent (e.g., Lipofectamine 2000)
Wnt3a conditioned media or recombinant Wnt3a protein
Dual-Luciferase® Reporter Assay System (Promega)
White, clear-bottom 96-well plates
Procedure:
Cell Seeding: Seed 2 x 10⁴ HEK293T cells per well into a 96-well plate and incubate for 24 hours.
Transfection: Co-transfect cells in each well with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
Inhibitor Treatment: Pre-treat the cells with serial dilutions of CK1-IN-4 (or other inhibitors) for 1-2 hours.
Wnt Stimulation: Activate the Wnt pathway by adding Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to the wells. Include an unstimulated control. Incubate for an additional 18-24 hours.
Cell Lysis: Wash the cells once with PBS, then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker.
Luciferase Assay: Measure the firefly (TOPflash) and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase® Assay reagents.
Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold-change in Wnt signaling relative to the unstimulated control. Determine the inhibitor's EC50 by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Workflow for Inhibitor Selectivity Profiling
A crucial step in characterizing any kinase inhibitor is to determine its selectivity across the human kinome. The following workflow outlines the standard process for this evaluation.
Caption: A standard workflow for the characterization and selectivity profiling of a novel kinase inhibitor.
A Comparative Guide to Alternative Small Molecule Inhibitors of Casein Kinase 1 Delta
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of alternative small molecule inhibitors targeting Casein Kinase 1 Delta (CK1δ), a key regulator in numerous cel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors targeting Casein Kinase 1 Delta (CK1δ), a key regulator in numerous cellular processes. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Introduction to CK1δ Inhibition
Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase implicated in the regulation of critical signaling pathways, including Wnt/β-catenin, Hedgehog, Hippo, and the circadian rhythm.[1][2] Dysregulation of CK1δ activity has been linked to various pathologies, including cancer and neurodegenerative diseases.[2] Consequently, the development of potent and selective CK1δ inhibitors is an active area of research. A significant challenge in targeting CK1δ is achieving selectivity against the highly homologous CK1ε isoform and other kinases, as many inhibitors target the conserved ATP-binding site.[3]
Comparison of Small Molecule Inhibitors
The following tables summarize the in vitro potency and selectivity of several alternative small molecule inhibitors of CK1δ. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Potency of Selected CK1δ Inhibitors. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Inhibitor
Kinases Inhibited ≥90% at 10 µM (KINOMEscan®)
Reference
PF-670462
44 kinases, including JNK, p38, and EGFR isoforms.
Table 2: Kinase Selectivity Profile. Data from KINOMEscan® analysis showing the number of kinases significantly inhibited at a high concentration, indicating the inhibitor's selectivity. A lower number suggests higher selectivity.
Signaling Pathways Involving CK1δ
CK1δ plays a pivotal role in multiple signaling cascades. Understanding these pathways is crucial for elucidating the on-target and potential off-target effects of its inhibitors.
Figure 1: Overview of CK1δ's role in the Wnt/β-catenin, Hedgehog, Hippo, and Circadian Rhythm signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC50 values of inhibitors against CK1δ.
Workflow:
Figure 2: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials:
Recombinant human CK1δ (e.g., from Carna Biosciences)
CK1δ peptide substrate (e.g., RRKDLHDDEEDEAMSITA)
ATP (10 mM stock)
ADP-Glo™ Kinase Assay Kit (Promega)
Test inhibitors dissolved in DMSO
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
White, opaque 384-well plates
Procedure:
Prepare serial dilutions of the test inhibitors in assay buffer.
In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentration of peptide substrate: 100-200 µM; final concentration of ATP: 10-20 µM).
Incubate the plate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Measure luminescence using a plate reader.
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
Workflow:
Figure 3: Workflow for the MTT Cell Viability Assay.
Materials:
Human cell line of interest (e.g., HEK293T, a cancer cell line)
Complete cell culture medium
Test inhibitors dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear flat-bottom plates
Procedure:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of the test inhibitors in complete culture medium.
Remove the old medium and add 100 µL of the medium containing the inhibitors (or vehicle control) to the respective wells.
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of solubilization solution to each well.
Pipette up and down to fully dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated Substrate
This protocol details the detection of a phosphorylated CK1δ substrate (e.g., Phospho-PER2) in cell lysates after inhibitor treatment.
Workflow:
Figure 4: Workflow for Western Blotting of a Phosphorylated CK1δ Substrate.
Materials:
Cell line expressing the target substrate
CK1δ inhibitor
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (5% BSA in TBST)
Primary antibody (e.g., rabbit anti-phospho-PER2)
HRP-conjugated anti-rabbit secondary antibody
ECL Western Blotting Substrate
Imaging system
Procedure:
Treat cells with the CK1δ inhibitor for the desired time.
Wash cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
For loading control, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.
Conclusion
The selection of a suitable small molecule inhibitor for CK1δ requires careful consideration of its potency, selectivity, and cellular activity. This guide provides a comparative overview of several alternative inhibitors, along with detailed experimental protocols to facilitate their evaluation. Researchers are encouraged to consider the specific requirements of their experimental system when choosing an inhibitor and to validate its effects using multiple assays. The provided data and methodologies aim to support the advancement of research into the biological roles of CK1δ and the development of novel therapeutic strategies.
Confirming On-Target Effects of CK1-IN-4 with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for validating the on-target effects of the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4, through objective comparison with alt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of the Casein Kinase 1 (CK1) inhibitor, CK1-IN-4, through objective comparison with alternative compounds and the use of genetic controls. Due to the limited publicly available data for CK1-IN-4, this document outlines the necessary experimental approaches and presents available data for well-characterized CK1 inhibitors to serve as a benchmark for future studies.
Introduction to Casein Kinase 1 and its Inhibition
The Casein Kinase 1 (CK1) family comprises seven highly conserved serine/threonine-selective protein kinases in mammals (α, β, γ1, γ2, γ3, δ, and ε) that are critical regulators of numerous cellular processes.[1] These kinases participate in fundamental signaling pathways, including Wnt/β-catenin, Hedgehog, and the circadian rhythm.[1] Dysregulation of CK1 activity is implicated in various diseases, such as cancer, neurodegenerative disorders, and sleep disorders, making it a compelling therapeutic target.[2]
CK1 inhibitors are predominantly ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[3] A significant challenge in their development is achieving isoform selectivity, particularly between CK1δ and CK1ε, which share 98% sequence identity in their kinase domains.[4] CK1-IN-4 has been identified as an inhibitor of CK1δ with a reported IC50 of 2.74 μM.
Quantitative Comparison of CK1 Inhibitor Potency
Validating the on-target effects of a novel inhibitor requires a thorough comparison of its potency and selectivity against known compounds. The following table summarizes the in vitro potency (IC50 values) of several well-characterized CK1 inhibitors. Data for CK1-IN-4 is limited and presented where available.
Inhibitor
Target Isoform(s)
IC50 (nM)
Selectivity Notes
CK1-IN-4
CK1δ
2740
Data on other isoforms and kinases is not readily available.
Early inhibitor with known off-target effects on microtubule polymerization.[1][6]
Liu-20
CK1δ
395.80 - 403.60
Validating On-Target Effects with Genetic Controls
To definitively attribute the cellular effects of CK1-IN-4 to the inhibition of CK1δ, it is crucial to employ genetic tools to knockdown or knockout the target protein. The underlying principle is that if the inhibitor's effect is on-target, it should be significantly diminished or absent in cells lacking the target protein.
Logical Workflow for On-Target Validation
Caption: Logical workflow for validating the on-target effects of CK1-IN-4.
Key Signaling Pathways for On-Target Validation
Wnt/β-catenin Signaling Pathway
CK1 isoforms are key regulators of the Wnt/β-catenin pathway, where they can have both positive and negative regulatory roles. For instance, CK1α is involved in the phosphorylation and subsequent degradation of β-catenin, while CK1δ and CK1ε can positively regulate the pathway. A cellular assay monitoring the transcriptional activity of β-catenin (e.g., a TOP/FOPflash reporter assay) can be a robust method to assess the on-target effects of a CK1δ inhibitor.
Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1 isoforms.
Circadian Rhythm Pathway
CK1δ and CK1ε are central to the regulation of the mammalian circadian clock.[1] They phosphorylate the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core components of the negative feedback loop that drives circadian oscillations.[6] Inhibition of CK1δ/ε leads to a lengthening of the circadian period. Cellular assays that measure circadian rhythms, such as using a Bmal1-luciferase reporter, are excellent tools for quantifying the on-target effects of CK1δ/ε inhibitors.
Caption: Core feedback loop of the mammalian circadian clock, highlighting the role of CK1δ/ε.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine the IC50 value of CK1-IN-4 against purified CK1δ and other CK1 isoforms.
Materials:
Recombinant human CK1 isoforms (e.g., CK1δ, CK1ε, CK1α)
Kinase substrate (e.g., α-casein or a specific peptide substrate)
ATP
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
CK1-IN-4 and other inhibitors serially diluted in DMSO
ADP-Glo™ Kinase Assay kit (Promega)
384-well white opaque plates
Plate reader with luminescence detection capabilities
Procedure:
Prepare serial dilutions of CK1-IN-4 in DMSO.
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
Add 2 µL of the appropriate concentration of the CK1 enzyme.
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase isoform.
Incubate the plate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blotting for Phospho-Protein Levels
Objective: To assess the effect of CK1-IN-4 on the phosphorylation of a known CK1 substrate in a cellular context.
Materials:
Cell line expressing the target of interest (e.g., a cell line with an active Wnt pathway)
CK1-IN-4
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
SDS-PAGE gels
Nitrocellulose or PVDF membranes
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (total and phospho-specific for a CK1 substrate, e.g., β-catenin or PER2, and a loading control like GAPDH or β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Plate cells and allow them to adhere overnight.
Treat the cells with various concentrations of CK1-IN-4 or DMSO for the desired time.
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Determine the protein concentration of the lysates.
Denature the protein samples by boiling in SDS-PAGE sample buffer.
Separate the proteins by size using SDS-PAGE.
Transfer the proteins to a nitrocellulose or PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C.
Wash the membrane with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Strip the membrane and re-probe for the total protein and a loading control to normalize the data.
siRNA-Mediated Knockdown of CK1δ (CSNK1D)
Objective: To transiently reduce the expression of CK1δ to validate the on-target effects of CK1-IN-4.
Materials:
Human cell line suitable for transfection (e.g., HEK293T, U2OS)
siRNA targeting human CSNK1D (at least two independent sequences are recommended)
Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
For each well, dilute the CSNK1D siRNA or control siRNA into serum-free medium.
In a separate tube, dilute the transfection reagent in serum-free medium.
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours to achieve target knockdown.
Confirm the knockdown efficiency by Western blotting and/or qPCR for CK1δ.
Proceed with the desired cellular assay, treating both the control and CK1δ knockdown cells with CK1-IN-4 to assess for a differential response.
Conclusion
Confirming the on-target effects of a novel kinase inhibitor like CK1-IN-4 is a critical step in its development as a reliable research tool or therapeutic agent. A multi-faceted approach that combines quantitative biochemical and cellular assays with genetic target validation is the gold standard. While comprehensive data for CK1-IN-4 is not yet widely available, this guide provides the necessary framework and comparative data from existing inhibitors to enable researchers to rigorously validate its mechanism of action. Future studies should focus on determining the full isoform selectivity profile of CK1-IN-4 and demonstrating its on-target engagement in cellular models using the genetic approaches outlined herein.
A Head-to-Head Comparison of Casein Kinase 1 Delta and Epsilon (CK1δ/ε) Inhibitors
For Researchers, Scientists, and Drug Development Professionals Casein Kinase 1 (CK1) is a family of serine/threonine kinases crucial to a multitude of cellular processes, including Wnt signaling, circadian rhythm regula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Casein Kinase 1 (CK1) is a family of serine/threonine kinases crucial to a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[1] The delta (CK1δ) and epsilon (CK1ε) isoforms, sharing 98% sequence identity in their kinase domains, have emerged as significant therapeutic targets in oncology and for disorders related to circadian disruption.[2] The high degree of homology presents a challenge for developing isoform-selective inhibitors, yet a growing number of compounds with varying selectivity profiles are available for research and preclinical evaluation. This guide provides an objective comparison of prominent CK1δ/ε inhibitors, supported by experimental data and detailed protocols for key assays.
Quantitative Performance Comparison
The inhibitory activity of small molecules is a critical metric for their characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the in vitro biochemical potency of several widely studied and recently developed CK1δ/ε inhibitors.
Dual CK1δ/ε Inhibitors
CK1δ IC50 (nM)
CK1ε IC50 (nM)
Key Characteristics & Off-Targets
SR-3029
44
260
Potent and highly selective dual inhibitor with significant anti-proliferative effects in cancer cell lines.[3][4] Profiling against 442 kinases showed high selectivity.[2]
PF-670462
13 - 14
7.7 - 90
Potent dual inhibitor widely used to study circadian rhythms.[5] Known to be non-selective, inhibiting other kinases such as p38 and EGFR.[1]
IC261
~1000
~1000
Early-stage inhibitor; its potent anti-cancer effects are now attributed to off-target inhibition of microtubule polymerization, not CK1 inhibition.[1][6][7]
CK1-IN-1
15
16
Potent dual inhibitor that also inhibits p38α MAPK (IC50 = 73 nM).[8]
MU1500
-
-
A quality chemical probe for dual inhibition of CK1δ/ε, noted for its high selectivity.[9]
Selective CK1δ / CK1ε Inhibitors
CK1δ IC50 (nM)
CK1ε IC50 (nM)
Key Characteristics & Selectivity
PF-4800567 (ε-selective)
711
32
The first reported selective CK1ε inhibitor, with over 20-fold selectivity for CK1ε over CK1δ.[10] It has been instrumental in dissecting the specific roles of CK1ε.
GSD0054 (ε-selective)
-
-
A novel selective CK1ε inhibitor with anti-proliferative activity in breast cancer cells.[2][11]
LH846 (δ-selective)
290
1300
A selective inhibitor of CK1δ, shown to lengthen the circadian period.[12][13][14]
MU1250 (δ-selective)
-
-
A highly selective chemical probe for specific targeting of CK1δ.[9]
MU1742 (pan-inhibitor)
-
-
A potent and highly selective inhibitor of CK1α, δ, and ε.[9]
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for comparison.
Key Signaling Pathways
CK1δ and CK1ε are integral components of at least two major signaling pathways: the canonical Wnt/β-catenin pathway and the core circadian clock mechanism. Understanding their roles is essential for interpreting inhibitor effects.
Canonical Wnt/β-catenin Signaling
In the Wnt pathway, CK1δ/ε participates in the phosphorylation events that regulate the stability of β-catenin, a key transcriptional co-activator.[1] Inhibition of CK1δ/ε can disrupt this process, making it a target for cancers with aberrant Wnt signaling.
Evaluating the Therapeutic Potential of CK1-IN-4: A Comparative Guide for Researchers
An in-depth analysis of the casein kinase 1 inhibitor CK1-IN-4, benchmarked against key alternative compounds, providing experimental frameworks for its evaluation. Introduction Casein Kinase 1 (CK1) is a highly conserve...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the casein kinase 1 inhibitor CK1-IN-4, benchmarked against key alternative compounds, providing experimental frameworks for its evaluation.
Introduction
Casein Kinase 1 (CK1) is a highly conserved family of serine/threonine kinases that are pivotal regulators of numerous cellular processes. The seven mammalian isoforms (α, β, γ1-3, δ, and ε) are implicated in the control of signal transduction pathways critical for cell proliferation, survival, and differentiation.[1][2] Dysregulation of CK1 activity is linked to a spectrum of human diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3][4] This guide provides a comprehensive evaluation of CK1-IN-4, a known inhibitor of CK1, by comparing its available biochemical data with that of other prominent CK1 inhibitors. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.
Quantitative Comparison of CK1 Inhibitor Potency
The therapeutic efficacy of a kinase inhibitor is largely determined by its potency and selectivity. While comprehensive data for CK1-IN-4 is not publicly available, this section summarizes its known inhibitory activity alongside a panel of other well-characterized CK1 inhibitors. The data is presented as IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro Potency (IC50) of Selected CK1 Inhibitors
Note: IC50 values can vary between studies due to different experimental conditions. The lack of comprehensive public data for CK1-IN-4 across multiple CK1 isoforms and other kinases currently limits a full comparative assessment of its selectivity.
Therapeutic Potential in Key Signaling Pathways
CK1 isoforms are integral components of several signaling pathways that are frequently dysregulated in disease. Inhibition of CK1 can therefore offer a therapeutic strategy to modulate these pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK1 isoforms have dual roles in this pathway; for instance, CK1α primes β-catenin for degradation, acting as a tumor suppressor, while CK1δ/ε can promote signaling.[9] Inhibitors targeting specific CK1 isoforms can therefore modulate Wnt signaling.
Safeguarding Your Laboratory: Proper Disposal Procedures for CK1-IN-4
For laboratory professionals at the forefront of research and development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant operational environment. This docum...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory professionals at the forefront of research and development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant operational environment. This document outlines the essential procedures for the proper disposal of CK1-IN-4, a chemical compound utilized in scientific research. Adherence to these guidelines is crucial for personnel safety and environmental preservation.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the handling requirements for similar chemical compounds, CK1-IN-4 should be treated with caution. Potential hazards may include acute oral toxicity and aquatic toxicity. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling CK1-IN-4. This includes:
Eye Protection: Safety glasses or goggles.
Hand Protection: Chemically resistant gloves.
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedure
The recommended method for the disposal of CK1-IN-4 and its associated waste is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Waste Segregation: It is critical to segregate chemical waste to avoid dangerous reactions.[3] Do not mix CK1-IN-4 waste with other waste streams unless explicitly permitted by your institution's EHS department.[4]
Solid Waste: Collect all solid materials contaminated with CK1-IN-4, such as gloves, weigh paper, and pipette tips, in a designated and properly labeled hazardous waste container.[4]
Liquid Waste: Unused solutions containing CK1-IN-4 should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste".
The full chemical name: "CK1-IN-4".
Associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[4]
Storage of Waste:
Waste containers should be stored in a designated satellite accumulation area.[3]
Ensure containers are kept tightly sealed when not in use.[2][4]
Containers must be chemically compatible with the waste they hold and be free from damage or leaks.[1]
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
Spill and Emergency Procedures
In the event of a spill or exposure involving CK1-IN-4, immediate action is necessary to mitigate risks.
Spill:
Evacuate the immediate area.
Wear appropriate PPE before attempting to clean the spill.
For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
Place the absorbent material into a sealed container for disposal as hazardous waste.[2]
For large spills, contact your EHS department immediately.[2]
Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[4]
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion: If the individual is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician for guidance.[4]
Quantitative Data Summary
While specific quantitative data for CK1-IN-4 disposal is not available, general laboratory guidelines for hazardous waste accumulation should be followed.
Parameter
Guideline
Citation
Maximum Waste Accumulation
Generally, no more than 25 gallons of total chemical waste should be accumulated per laboratory before removal.
Hazardous waste containers may remain in a satellite accumulation area for up to one year if partially filled. Full containers must be removed within three days.
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving CK1-IN-4. Researchers using this compound should develop detailed experimental protocols that include safety and waste disposal considerations from the outset.
Diagrams
CK1-IN-4 Disposal Decision Workflow
Caption: This flowchart outlines the step-by-step decision-making process for the proper segregation and disposal of CK1-IN-4 waste in a laboratory setting.
Personal protective equipment for handling CK1-IN-4
Essential Safety and Handling Guide for CK1-IN-4 For Research Use Only. Not for Human or Veterinary Use. Hazard Identification and Personal Protective Equipment (PPE) Potent small molecule kinase inhibitors like CK1-IN-4...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for CK1-IN-4
For Research Use Only. Not for Human or Veterinary Use.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule kinase inhibitors like CK1-IN-4 should be handled with a high degree of caution as they are biologically active and may be hazardous.[2] A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE) Summary
Laboratory Activity
Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form)
- Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[2]
Solution Preparation and Handling
- Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[2]
Cell Culture and In Vitro Assays
- Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[2]
Waste Disposal
- Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.
Operational Plan: From Receipt to Disposal
A systematic operational plan is crucial for the safe management of CK1-IN-4 in the laboratory.
Compound Receipt and Storage
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
Storage: Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like CK1-IN-4 are stored at -20°C.[3] Store in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Experimental Use
Designated Area: All work with CK1-IN-4 should be conducted in a designated and clearly marked area.
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill and Emergency Procedures
Spill: In the event of a spill, evacuate the immediate area. Wear appropriate PPE before cleaning. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[4]
Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with CK1-IN-4 must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste: Unused solutions containing CK1-IN-4 should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[3]
Consult EHS: Always consult with your institution's EHS department for site-specific protocols.
Experimental Protocols and Data
General Protocol for In Vitro Kinase Assay
The following is a generalized protocol for evaluating the inhibitory activity of CK1-IN-4 against CK1δ.
Prepare Reagents:
Prepare a stock solution of CK1-IN-4 in an appropriate solvent (e.g., DMSO).
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Prepare a solution of recombinant human CK1δ enzyme.
Prepare a solution of a suitable substrate (e.g., a specific peptide or protein).
Prepare a solution of ATP.
Perform Kinase Reaction:
In a microplate, add the reaction buffer.
Add the CK1-IN-4 solution at various concentrations (serial dilutions).
Add the CK1δ enzyme and the substrate.
Initiate the reaction by adding ATP.
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
Detect Kinase Activity:
Stop the reaction (e.g., by adding a stop solution).
Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based assay, radiometric assay, or antibody-based detection).
Data Analysis:
Calculate the percentage of inhibition for each concentration of CK1-IN-4.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a dose-response curve. The reported IC₅₀ for CK1-IN-4 against CK1δ is 2.74 μM.[1]
Visualizations
CK1 Signaling Pathway Inhibition
Caption: Inhibition of Casein Kinase 1 (CK1) by CK1-IN-4, disrupting downstream cellular processes.
Experimental Workflow: Handling CK1-IN-4
Caption: A typical experimental workflow for handling CK1-IN-4 from receipt to disposal.